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Foundational

Synthesis of 3-Methylamino-1-phenylpropan-1-ol: Pathways, Mechanisms, and Practical Considerations

An In-Depth Technical Guide for Drug Development Professionals Abstract 3-Methylamino-1-phenylpropan-1-ol is a pivotal chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notab...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

3-Methylamino-1-phenylpropan-1-ol is a pivotal chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably fluoxetine. The efficiency, stereochemical control, and scalability of its synthesis are of paramount importance to the pharmaceutical industry. This technical guide provides an in-depth analysis of the core synthetic pathways for this compound. We will explore prominent methodologies including the reductive amination of propiophenone derivatives, the classic Mannich reaction of acetophenone, and the reductive ring-opening of isoxazolidine precursors. Furthermore, we delve into modern enzymatic strategies that offer high stereoselectivity. For each pathway, this guide details the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses the critical parameters that influence yield, purity, and scalability. The content is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to select and optimize the synthesis of this crucial intermediate.

Introduction

3-Methylamino-1-phenylpropan-1-ol is a chiral amino alcohol containing two stereocenters, which means it can exist as four possible stereoisomers. Its structure is foundational to several APIs, making its stereocontrolled synthesis a subject of significant interest. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired stereochemical purity, cost-effectiveness, and environmental impact. This guide will dissect the most prevalent and effective strategies reported in the scientific literature and patent landscape.

Pathway I: Reductive Amination of a Propiophenone Derivative

This pathway is one of the most direct and widely employed methods. It typically proceeds via a two-step sequence in a single pot: the formation of an enamine intermediate from a β-aminoketone, followed by its reduction to the corresponding amino alcohol.

Pathway and Mechanism Overview

The synthesis begins with a propiophenone derivative, specifically 1-phenyl-3-methylamino-1-propen-1-one, which can be considered a stable enamine of 3-methylamino-1-phenylpropan-1-one. This intermediate is then reduced to the target alcohol. The key is the reduction of both the carbon-carbon double bond and the ketone carbonyl group.

The mechanism of reduction using a hydride reagent like sodium borohydride (NaBH₄) involves the nucleophilic attack of a hydride ion. In the presence of an acid (like acetic acid), the reaction is facilitated. The carbonyl group is first reduced to a hydroxyl group, and the enamine's double bond is saturated. The choice of reducing agent is critical; milder agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can selectively reduce the iminium ion formed in situ without significantly reducing the ketone, though in this specific substrate, a stronger reagent that reduces both functionalities is often used.[1][2]

G Start 1-Phenyl-3-methylamino-1-propen-1-one Intermediate Intermediate Complex Start->Intermediate Reduction Reagent NaBH₄, Acetic Acid Reagent->Intermediate Product 3-Methylamino-1-phenylpropan-1-ol Intermediate->Product Hydrolysis Workup Aqueous Workup (NaOH) Workup->Product

Caption: General workflow for the reductive amination pathway.

Experimental Protocol

The following protocol is adapted from established patent literature.[3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1-phenyl-3-methylamino-2-propen-1-one (e.g., 3.7 mmol) in glacial acetic acid (15 ml).

  • Reduction: Cool the vigorously stirred solution to 5-10°C using an ice bath. Add sodium borohydride (e.g., 21.0 mmol) in small portions over 30 minutes, ensuring the temperature remains within the specified range.

  • Reaction Progression: Stir the mixture for an additional 30 minutes at 5-10°C, then allow it to warm to room temperature and stir for another 3 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[4]

  • Workup: Carefully quench the reaction by slowly adding 4 M aqueous sodium hydroxide (60 ml) dropwise while cooling the flask in a water/ice bath to neutralize the acetic acid. The final pH should be basic (9-14) to ensure the amine is in its free base form.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 70 ml).

  • Purification: Combine the organic layers, wash with water (50 ml), and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Field-Proven Insights
  • Choice of Reducing Agent: While sodium borohydride is effective, catalytic hydrogenation using catalysts like Raney Nickel can sometimes offer higher yields and is often preferred in industrial settings due to cost and safety at scale.[4][5]

  • Temperature Control: Maintaining a low temperature during the NaBH₄ addition is crucial to control the reaction rate and prevent potential side reactions, such as over-reduction.

  • Workup pH: Ensuring a sufficiently basic pH during workup is critical for the efficient extraction of the amine product into the organic phase. Incomplete neutralization will result in the protonated amine salt remaining in the aqueous layer, leading to significant yield loss.

Pathway II: Mannich Reaction of Acetophenone

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. This route provides a convergent and often high-yielding synthesis of β-aminoketones, which are direct precursors to the target amino alcohol.[6]

Pathway and Mechanism Overview

This one-pot synthesis utilizes three readily available components: acetophenone, paraformaldehyde (as a source of formaldehyde), and monomethylamine hydrochloride.[5] The reaction first involves the formation of a methylaminium ion (Eschenmoser's salt precursor) from methylamine and formaldehyde. This electrophilic species then reacts with the enol form of acetophenone in a nucleophilic addition to form the Mannich base, 3-methylamino-1-propiophenone hydrochloride. This intermediate is then isolated and subsequently reduced to the final product.

G Reactants Acetophenone + Paraformaldehyde + Monomethylamine HCl MannichBase 3-Methylamino-1-propiophenone HCl (Mannich Base) Reactants->MannichBase Mannich Reaction Solvent Alcohol Solvent, 60-100°C Solvent->MannichBase Product 3-Methylamino-1-phenylpropan-1-ol MannichBase->Product Reduction Reduction Catalytic Hydrogenation (e.g., Raney Ni, H₂) Reduction->Product

Caption: Synthetic workflow for the Mannich reaction pathway.

Experimental Protocol

The following protocol is based on a method optimized for industrial production.[5]

  • Mannich Condensation: Charge a pressure reactor with acetophenone, paraformaldehyde, monomethylamine hydrochloride, and an alcohol solvent (e.g., methanol or ethanol).

  • Reaction: Heat the sealed reactor to 60-100°C. The reaction progress is monitored until the starting materials are consumed.

  • Isolation of Intermediate: After the reaction is complete, concentrate the solution and cool to induce crystallization of 3-methylamino-1-propiophenone hydrochloride.

  • Catalytic Hydrogenation: Dissolve the isolated intermediate in a suitable solvent (e.g., water or methanol). Add a Raney Nickel catalyst.

  • Reduction: Pressurize the reactor with hydrogen gas (0.3-1.5 MPa) and heat to 25-80°C until the reduction is complete.

  • Workup and Purification: After filtration to remove the catalyst, adjust the pH of the solution to 9-14 with a base (e.g., NaOH). Extract the product with a suitable solvent, recover the solvent, and recrystallize the crude product from a solvent like cyclohexane to obtain pure 3-methylamino-1-phenylpropan-1-ol.[5]

Field-Proven Insights
  • Catalyst: Raney Nickel is a highly effective and cost-efficient catalyst for the reduction of the ketone. However, it is pyrophoric and must be handled with care under a solvent or inert atmosphere.

  • Process Safety: The initial Mannich reaction is performed in a closed vessel due to the use of volatile formaldehyde and the need for elevated temperatures. This requires appropriate pressure-rated equipment.

  • Purity: The quality of the final product is highly dependent on the purity of the intermediate Mannich base. Proper crystallization of the hydrochloride salt is a key purification step.

Pathway III: Reductive Ring Opening of Phenylisoxazolidines

This pathway offers an elegant approach to synthesizing 1,3-amino alcohols through the reductive cleavage of a heterocyclic N-O bond.[7] The stereochemistry of the final product can often be controlled by the stereochemistry of the isoxazolidine precursor.

Pathway and Mechanism Overview

The synthesis starts with a substituted 2-methyl-5-phenylisoxazolidine. This heterocycle undergoes reductive cleavage, typically via catalytic hydrogenation. The hydrogenolysis breaks the relatively weak N-O bond, which is then followed by the saturation of the molecule with hydrogen atoms to yield the final 1,3-amino alcohol structure.

G Start 2-Methyl-5-phenylisoxazolidine Product 3-Methylamino-1-phenylpropan-1-ol Start->Product Reductive Ring Opening Catalyst 5% Pd/C, H₂ Catalyst->Product Conditions 50°C, 40 psig Conditions->Product

Caption: Synthesis via reductive cleavage of an isoxazolidine.

Experimental Protocol

The following protocol is based on a procedure for a related structure.[6]

  • Reaction Setup: In a glass pressure reactor, prepare a solution of 2-Methyl-5-phenylisoxazolidine (e.g., 234 mmol) in a suitable solvent like tetramethylene sulfone.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the reactor, heat to 50°C, and pressurize with hydrogen gas to 40 psig for 24 hours.

  • Workup: After the reaction, cool the vessel, vent the hydrogen, and filter the mixture to remove the Pd/C catalyst. The product can then be isolated from the solvent, typically through extraction and evaporation.

Field-Proven Insights
  • Precursor Synthesis: The main challenge of this route is the synthesis of the isoxazolidine precursor itself, which often requires a multi-step sequence.

  • Catalyst Choice: Palladium on carbon is a standard catalyst for hydrogenolysis. Other catalysts like Raney Nickel or platinum-based catalysts could also be effective.

  • Stereocontrol: This method holds significant potential for asymmetric synthesis if the isoxazolidine precursor can be prepared in an enantiomerically pure form.

Advanced & Stereoselective Methods: Biocatalytic Cascades

Modern synthetic chemistry increasingly leverages enzymes to achieve high selectivity under mild conditions. Multi-enzyme cascades can construct complex molecules like phenylpropanolamines in a single pot with exceptional optical purity.[8][9]

This approach often starts from simple precursors like β-methylstyrene. A sequence of enzymatic reactions, including oxidation, hydrolysis, and amination, builds the target molecule. For instance, a styrene monooxygenase can form an epoxide, which is then hydrolyzed by an epoxide hydrolase to a diol. This diol is then oxidized by an alcohol dehydrogenase (ADH) and subsequently aminated by an ω-transaminase (ωTA) to yield the final phenylpropanolamine.[8] The use of stereocomplementary enzymes allows access to all possible stereoisomers in high purity.[9] While highly specific, the development and optimization of such biocatalytic systems require specialized expertise in biotechnology and enzymatic catalysis.

Purification and Characterization

Regardless of the synthetic pathway, a robust purification and characterization strategy is essential to ensure the final product meets the stringent quality requirements for pharmaceutical use.

Purification
  • Extraction: As a basic compound, 3-methylamino-1-phenylpropan-1-ol is extracted from an aqueous solution under basic conditions (pH > 9) into an organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization: This is a powerful technique for purifying the final solid product. A common solvent for recrystallization is cyclohexane.[5]

  • Column Chromatography: For high-purity requirements or removal of closely related impurities, silica gel column chromatography may be employed.

Analytical Characterization

The identity and purity of the synthesized compound and intermediates must be confirmed using a suite of analytical techniques.

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful tool for assessing purity and identifying volatile impurities or byproducts.[4]
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) Provides definitive structural confirmation of the final product and key intermediates.
Infrared Spectroscopy (IR) Confirms the presence of key functional groups (e.g., -OH, -NH, aromatic C-H).
Melting Point A simple and effective indicator of purity for the final solid product.

Common Impurities: Potential impurities include unreacted starting materials, the intermediate ketone (3-(methylamino)-1-phenylpropan-1-one) from incomplete reduction or oxidation of the product, and byproducts from over-reduction.[4]

Conclusion

The synthesis of 3-methylamino-1-phenylpropan-1-ol can be accomplished through several viable pathways. The Reductive Amination and Mannich Reaction routes represent robust, scalable, and well-documented methods suitable for industrial production, starting from readily available propiophenone or acetophenone derivatives. The reductive ring-opening of isoxazolidines offers an alternative with potential for stereocontrol, though it may require a more complex synthesis of the starting heterocycle. For research and development focused on green chemistry and high stereopurity, biocatalytic cascades present a cutting-edge, albeit more complex, alternative. The optimal choice of synthesis depends on a careful evaluation of factors including cost, scale, required purity, stereochemical outcome, and available technical capabilities.

References

  • Gargiulo, S., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemBioChem, 22(13), 2345-2350. Available at: [Link][8]

  • PubMed. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. PubMed. Available at: [Link][9]

  • Wikipedia. (n.d.). Cathinone. Wikipedia. Available at: [Link][10]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Available at: [3]

  • ACS Publications. (2003). Enantioselective Synthesis of Both Enantiomers of Cathinone via the Microbiological Reduction of 2-Azido-1-phenyl-1-propanone. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Possible phenylpropanolamine (PPA) isomers. Download Scientific Diagram. Available at: [Link]

  • Google Patents. (2002). US6399828B1 - Preparation of amphetamines from phenylpropanolamines.
  • NIH. (2013). Synthetic cathinone abuse. PMC. Available at: [Link]

  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Available at: [5]

  • MDPI. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. MDPI. Available at: [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. Available at: [Link]

  • ScienceDirect. (2013). Synthetic cathinones: Chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as “bath salts”. ScienceDirect. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][1]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • NIH. (2012). 3-Methylamino-3-phenylpropan-1-ol. PMC. Available at: [Link][7]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Labflow. Available at: [Link]

  • ACS Publications. (2006). Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol. ACS Publications. Available at: [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. Available at: [Link][2]

Sources

Exploratory

physicochemical properties of 3-Methylaminophenylpropanol

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)-1-phenylpropan-1-ol Executive Summary: This document provides a comprehensive technical overview of 3-(methylamino)-1-phenylpropan-1-ol (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)-1-phenylpropan-1-ol

Executive Summary: This document provides a comprehensive technical overview of 3-(methylamino)-1-phenylpropan-1-ol (CAS No: 42142-52-9), a pivotal chemical intermediate in pharmaceutical development. Recognized as a key precursor in the synthesis of widely used antidepressants such as Fluoxetine and Atomoxetine, a thorough understanding of its physicochemical properties is essential for process optimization, quality control, and formulation development. This guide consolidates critical data on its chemical identity, physical constants, and solubility. Furthermore, it details field-proven methodologies for its synthesis, structural characterization, and analytical quantification, offering valuable insights for researchers, chemists, and drug development professionals.

Chemical Identity and Pharmaceutical Significance

3-(Methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol belonging to the phenylpropanolamine class. Its structure, featuring a secondary amine, a hydroxyl group, and a phenyl ring, makes it a versatile building block in organic synthesis.

Its primary significance lies in its role as a direct precursor to important active pharmaceutical ingredients (APIs). For instance, it is documented as "Fluoxetine impurity A," highlighting its close relationship to the synthesis of this selective serotonin reuptake inhibitor (SSRI)[1]. The molecule's specific enantiomers are crucial for producing stereochemically pure drugs like (R)-Atomoxetine, a non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD)[2]. The precise control and characterization of this intermediate are therefore critical to ensuring the safety and efficacy of the final drug product.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-(methylamino)-1-phenylpropan-1-ol are critical for predicting its behavior in chemical reactions and biological systems. These constants are essential for designing synthetic routes, developing analytical methods, and understanding its potential pharmacokinetic profile.

PropertyValueSource(s)
IUPAC Name 3-(methylamino)-1-phenylpropan-1-ol[3]
CAS Number 42142-52-9[1][4][5]
Molecular Formula C₁₀H₁₅NO[3][4]
Molecular Weight 165.23 g/mol [3][4]
Appearance White to light yellow crystalline powder or solid[1][4][6]
Melting Point 64 °C[4][5][7]
Boiling Point 286.1 °C (at 760 mmHg)[7][8][9]
109 °C (at 2 Torr)[4]
Density 1.0 ± 0.1 g/cm³[4][7][8]
Flash Point 114.8 °C[4][7][8]
pKa 14.24 ± 0.20 (Predicted)[10][11]
LogP 1.72 (Predicted)[9]

Structural and Spectroscopic Characterization

Unambiguous confirmation of the chemical structure of 3-(methylamino)-1-phenylpropan-1-ol is achieved through a combination of spectroscopic techniques. The presence of key functional groups—a secondary amine (-NH), a hydroxyl group (-OH), an aromatic ring, and aliphatic C-H bonds—gives rise to a distinct spectral fingerprint.

  • Infrared (IR) Spectroscopy: IR analysis is a rapid and effective method for confirming the presence of the principal functional groups. The spectrum is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching from the alcohol and N-H stretching from the secondary amine. C-H stretching from the aromatic ring typically appears just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. Characteristic C=C stretching bands for the phenyl group are expected in the 1450-1600 cm⁻¹ region. Experimental ATR-IR and FT-Raman spectra for this compound are available in spectral databases, providing a direct reference for identity confirmation[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the connectivity of the molecule. Aromatic protons of the phenyl group will appear as a multiplet in the 7.2-7.4 ppm range. The methine proton attached to the hydroxyl group (-CH-OH) would be expected at approximately 4.8-5.0 ppm. The methylene protons (-CH₂-) adjacent to the amine and the carbinol carbon will show complex splitting patterns in the 2.5-3.5 ppm range. The methyl group protons (-N-CH₃) will present as a singlet or doublet around 2.2-2.5 ppm. The protons of the -OH and -NH groups are exchangeable and may appear as broad singlets.

    • ¹³C NMR: The carbon spectrum will confirm the carbon framework. Aromatic carbons will resonate in the 125-145 ppm region. The carbon bearing the hydroxyl group (-CH-OH) is expected around 70-75 ppm, while the carbons of the propyl chain will appear in the 30-60 ppm range. The N-methyl carbon will be observed upfield, typically around 35-40 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 165 would be expected. A prominent fragment would likely result from the benzylic cleavage, yielding a fragment ion at m/z = 107 ([C₆H₅CHO H]⁺).

The combination of these techniques provides a self-validating system for structural elucidation, as described in studies of related amino alcohols[12].

Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of 3-(methylamino)-1-phenylpropan-1-ol, ensuring purity assessment and quality control in pharmaceutical manufacturing[13]. A reversed-phase method is typically employed due to the compound's moderate polarity.

Experimental Protocol: HPLC Purity Assay

This protocol is adapted from established methods for analyzing phenylpropanolamines and related compounds[13][14].

Objective: To determine the purity of a 3-(methylamino)-1-phenylpropan-1-ol sample and quantify any related impurities.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium heptanesulfonate (ion-pairing agent)

  • Triethylamine

  • Phosphoric acid

  • Deionized water

  • Reference standard of 3-(methylamino)-1-phenylpropan-1-ol

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer by dissolving sodium heptanesulfonate (e.g., to a final concentration of 5 mM) in deionized water.

    • Adjust the pH to 3.0 ± 0.1 using dilute phosphoric acid. The acidic pH ensures the amine is protonated, improving peak shape.

    • Add triethylamine (e.g., 0.1% v/v) to the aqueous buffer. Triethylamine acts as a silanol-masking agent, reducing peak tailing by competing with the analyte for active sites on the silica support.

    • Prepare the final mobile phase by mixing the aqueous buffer with acetonitrile and methanol in an appropriate ratio (e.g., 60:20:20 v/v/v). The exact ratio should be optimized to achieve a suitable retention time and resolution.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of the 3-(methylamino)-1-phenylpropan-1-ol reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

    • Prepare a working standard solution (e.g., 100 µg/mL) by further diluting this stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh approximately 25 mg of the test sample and prepare a 1.0 mg/mL stock solution in the same manner as the standard.

    • Prepare a working sample solution (e.g., 100 µg/mL) by diluting the sample stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm (chosen to detect the phenyl chromophore)

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (e.g., tailing factor < 2.0, %RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Identify the peak for 3-(methylamino)-1-phenylpropan-1-ol by comparing its retention time with that of the standard.

    • Calculate the purity by the area normalization method, or quantify against the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP Mobile Phase Prep (Buffer, ACN, MeOH) pH 3.0 INJECT Inject 20 µL onto C18 Column MP->INJECT STD Standard Prep (100 µg/mL) STD->INJECT SAMPLE Sample Prep (100 µg/mL) SAMPLE->INJECT SEP Isocratic Elution (1.0 mL/min, 30°C) INJECT->SEP Separation DETECT UV Detection (215 nm) SEP->DETECT Detection INTEGRATE Peak Integration DETECT->INTEGRATE Chromatogram CALC Purity Calculation (% Area Normalization) INTEGRATE->CALC

Fig. 1: HPLC workflow for purity analysis.

Solubility Profile

The solubility of 3-(methylamino)-1-phenylpropan-1-ol is governed by its functional groups. The presence of the polar hydroxyl and secondary amine groups allows for hydrogen bonding, rendering it soluble in polar solvents like water and alcohols[1]. The nonpolar phenyl ring and propyl backbone contribute to its solubility in less polar organic solvents.

Qualitative Solubility Data
Solvent ClassExample SolventQualitative SolubilityRationale
Polar Protic Water, EthanolSolubleHydrogen bonding via -OH and -NH groups.
Polar Aprotic AcetonitrileSolubleDipole-dipole interactions.
Halogenated DichloromethaneSolubleModerate polarity allows for dissolution.
Nonpolar Aromatic TolueneSparingly Soluble"Like-dissolves-like" interaction with the phenyl ring.
Nonpolar Aliphatic HexaneInsolubleDominated by nonpolar interactions, insufficient to overcome the solute's polarity.
Experimental Protocol: Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of the compound in various solvents.

Apparatus & Materials:

  • Small test tubes (e.g., 13x100 mm)

  • Spatula and analytical balance

  • Vortex mixer

  • Solvents of varying polarity (e.g., water, methanol, dichloromethane, toluene, hexane)

Procedure:

  • Preparation: Add 1 mL of the selected solvent to a clean, dry test tube.

  • Solute Addition: Add approximately 5-10 mg of 3-(methylamino)-1-phenylpropan-1-ol to the solvent.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Observation: Allow the mixture to stand for 1 minute and visually inspect for any undissolved solid particles against a contrasting background.

  • Classification:

    • Soluble: No solid particles are visible. The solution is clear.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The solid material remains largely undissolved.

  • Repeat: Repeat the procedure for each solvent to build a comprehensive solubility profile.

Synthetic Considerations

3-(Methylamino)-1-phenylpropan-1-ol is commonly synthesized via the reduction of a ketone precursor. The choice of synthetic route and reducing agent is critical for achieving high yield and purity while minimizing side reactions like dehydroxylation[15].

Protocol: Synthesis via Reduction of 3-Methylamino-1-propiophenone

This two-step method involves an initial Mannich reaction to form the propiophenone intermediate, followed by catalytic hydrogenation[16].

Step 1: Synthesis of 3-Methylamino-1-propiophenone Hydrochloride (Mannich Reaction)

  • Reaction Setup: In a sealed reaction vessel, charge acetophenone, paraformaldehyde, methylamine hydrochloride, and an alcohol solvent (e.g., ethanol).

  • Reaction: Heat the mixture to 60-100 °C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Crystallization: Cool the reaction mixture to allow the product, 3-methylamino-1-propiophenone hydrochloride, to crystallize.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent.

Step 2: Reduction to 3-(Methylamino)-1-phenylpropan-1-ol

  • Catalyst Setup: Dissolve the 3-methylamino-1-propiophenone hydrochloride from Step 1 in water within a stainless-steel autoclave. Add a Raney nickel catalyst[16].

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas (1.5 MPa)[16].

  • Reaction: Heat the mixture to approximately 80 °C under a sustained hydrogen pressure (0.3-1.5 MPa)[16]. Maintain vigorous stirring until hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor and carefully vent the hydrogen pressure.

    • Filter the reaction mixture to remove the Raney nickel catalyst.

    • Adjust the pH of the filtrate to be basic (pH 9-14) using an aqueous base (e.g., NaOH solution) to deprotonate the amine.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization (e.g., from cyclohexane) to yield pure 3-(methylamino)-1-phenylpropan-1-ol[16].

An alternative, well-documented route involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one with sodium borohydride in acetic acid[17].

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Catalytic Hydrogenation SMs Acetophenone + Paraformaldehyde + Methylamine HCl Mannich Reaction in Ethanol (60-100°C) SMs->Mannich Cryst Cooling & Crystallization Mannich->Cryst Intermediate 3-Methylamino-1-propiophenone HCl Cryst->Intermediate Reduction Dissolve in H₂O + Raney Ni Catalyst Intermediate->Reduction Input to Step 2 Hydrogenation Hydrogenation (H₂, 0.3-1.5 MPa, 80°C) Reduction->Hydrogenation Workup Filtration -> Basification (pH 9-14) -> Extraction (EtOAc) Hydrogenation->Workup Purification Recrystallization (Cyclohexane) Workup->Purification Product Final Product: 3-(Methylamino)-1-phenylpropan-1-ol Purification->Product

Fig. 2: Synthesis workflow via Mannich reaction and hydrogenation.

Conclusion

3-(Methylamino)-1-phenylpropan-1-ol is a compound of high strategic importance in the pharmaceutical industry. Its well-defined physicochemical properties—including its melting point, boiling point, and solubility—are fundamental to its handling, reaction control, and purification. The established spectroscopic and chromatographic methods provide a robust framework for ensuring its structural integrity and purity. The synthetic routes, particularly those involving catalytic hydrogenation, offer efficient pathways for its production. This guide provides the foundational knowledge required for scientists and researchers to effectively utilize this key intermediate in the development and manufacturing of next-generation therapeutics.

References

  • (R)-3-(Methylamino)-1-phenylpropanol. (2024, January 3). Chemsrc. [Link]

  • Phenylpropanolamine | PDF | Chromatography. Scribd. [Link]

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  • Gouda, A. A., & demolition, M. I. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 443-448. [Link]

  • (1S)-3-(Methylamino)-1-phenylpropan-1-ol. (2025, August 27). Chemsrc. [Link]

  • Rind, F. M., Khuhawar, M. Y., & Rajper, A. D. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 331-336. [Link]

  • Taylor, P., Braddock, P. D., & Ross, S. (1984). Determination of phenylpropanolamine hydrochloride as benzaldehyde in pharmaceutical preparations using normal-phase high-performance liquid chromatography. Analyst, 109(5), 619-621. [Link]

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Foundational

An In-depth Technical Guide on 3-Methylaminophenylpropanol Structural Analogs and Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-methylaminophenylpropanol structural analogs and derivatives, a class of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylaminophenylpropanol structural analogs and derivatives, a class of compounds with significant potential in medicinal chemistry. The document delves into the core chemical structures, synthetic methodologies, structure-activity relationships (SAR), and the pharmacological implications of these molecules. Detailed experimental protocols for synthesis and analysis are provided, alongside an exploration of their primary mechanisms of action, particularly focusing on their interaction with adrenergic receptors. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the phenylpropanolamine scaffold.

Introduction and Core Compound Analysis

The core structure of interest, 3-methylaminophenylpropanol, belongs to the broader class of phenylpropanolamines. These compounds are characterized by a phenyl ring attached to a three-carbon propanol backbone with an amino group. The specific nomenclature "3-Methylaminophenylpropanol" can be ambiguous, but for the purposes of this guide, we will focus on the key structural isomer, 3-(methylamino)-1-phenylpropan-1-ol , a known chiral intermediate in pharmaceutical synthesis.[1] This compound and its analogs are structurally related to endogenous catecholamines and often exhibit sympathomimetic properties.[2][3]

The therapeutic and research interest in this scaffold lies in its potential to modulate adrenergic signaling pathways, which are pivotal in regulating a wide range of physiological processes, including cardiovascular function, neurotransmission, and metabolism.[4] Modifications to the phenyl ring, the propanol chain, and the amino group can lead to a diverse array of pharmacological activities, ranging from agonism to antagonism at various adrenergic receptor subtypes.[5]

Synthetic Pathways and Methodologies

The synthesis of 3-methylaminophenylpropanol analogs can be achieved through several strategic routes, each offering distinct advantages in terms of stereocontrol, yield, and scalability.

Mannich Reaction of Acetophenone

A classical and versatile approach involves the Mannich reaction, which is a three-component condensation.[6]

  • Core Reaction: Acetophenone is reacted with paraformaldehyde and monomethylamine hydrochloride in an alcoholic solvent. This forms the 3-methylamino-1-phenylpropanone hydrochloride intermediate.

  • Subsequent Reduction: The resulting aminoketone is then reduced to the corresponding amino alcohol. A common method for this reduction is catalytic hydrogenation using a Raney nickel catalyst under hydrogen pressure.[6]

Experimental Protocol: Synthesis of 3-methylamino-1-phenylpropanol via Mannich Reaction [6]

  • Reaction Setup: In a pressure-rated autoclave, combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride (in a molar ratio of approximately 1:1.5:1) with ethanol as the solvent.

  • Mannich Condensation: Seal the reactor and heat the mixture to 90°C. Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC) until the consumption of acetophenone is maximized.

  • Intermediate Isolation: Cool the reaction mixture and concentrate it under reduced pressure to induce crystallization of 3-methylamino-1-phenylpropanone hydrochloride.

  • Catalytic Hydrogenation: Dissolve the isolated aminoketone hydrochloride in a suitable solvent (e.g., methanol). Add a Raney nickel catalyst.

  • Reduction: Pressurize the reactor with hydrogen gas (0.3–1.5 MPa) and maintain the temperature between 25–80°C until the reduction is complete.

  • Work-up and Purification: Filter the catalyst. Adjust the pH of the filtrate to 9–14 with a base (e.g., NaOH) to liberate the free amine. Extract the product with an organic solvent, which is then dried and evaporated. The crude product can be purified by recrystallization from a solvent like cyclohexane.[6]

Reductive Ring Opening of Phenylisoxazolidine Derivatives

This method offers an alternative pathway, particularly useful for stereoselective synthesis.

  • Core Reaction: A 2-methyl-5-phenylisoxazolidine precursor undergoes reductive cleavage of the N-O bond to yield the desired 1,3-amino alcohol.[1][7]

Experimental Protocol: Synthesis via 2-Methyl-5-phenylisoxazolidine [1]

  • Reaction Setup: Prepare a solution of 2-Methyl-5-phenylisoxazolidine in tetramethylene sulfone.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) to the solution in a glass pressure reactor.

  • Hydrogenation: Heat the vessel to 50°C and pressurize with hydrogen gas to 40 psig for 24 hours.

  • Solvent Addition and Continued Reaction: Introduce ethanol and continue the hydrogenation at 70°C and 100 psig for an additional 24 hours.

  • Work-up: After cooling and depressurizing, filter the catalyst and isolate the product from the solvent mixture.

Asymmetric Synthesis for Enantiopure Analogs

For pharmaceutical applications, obtaining a single enantiomer is often crucial. Asymmetric synthesis methods are employed to achieve high enantiomeric excess.

  • Chiral Catalysts: Asymmetric reduction of a prochiral ketone intermediate using a chiral catalyst system (e.g., a spiroborate ester catalyst and a hydrogen donor) can produce optically active 3-amino-1-phenylpropanol derivatives.[8]

  • Biocatalysis: Enzymes such as amine transaminases can be used for the stereoselective amination of prochiral ketone precursors.[9]

Workflow for Asymmetric Synthesis

G cluster_0 Asymmetric Chemical Synthesis cluster_1 Biocatalytic Synthesis ProchiralKetone Prochiral Ketone (e.g., 3-amino-1-phenylpropanone) AsymmetricReduction Asymmetric Reduction ProchiralKetone->AsymmetricReduction ChiralCatalyst Chiral Catalyst System (e.g., Spiroborate Ester) ChiralCatalyst->AsymmetricReduction HDonor Hydrogen Donor HDonor->AsymmetricReduction EnantiopureAlcohol Enantiopure 3-Amino-1-phenylpropanol AsymmetricReduction->EnantiopureAlcohol ProchiralKetone2 Prochiral Ketone (e.g., 2-hydroxy ketone) Biocatalysis Stereoselective Amination ProchiralKetone2->Biocatalysis Enzyme Enzyme (e.g., Amine Transaminase) Enzyme->Biocatalysis AmineDonor Amine Donor AmineDonor->Biocatalysis EnantiopureAmine Enantiopure Amino Alcohol Biocatalysis->EnantiopureAmine

Caption: Comparative workflows for asymmetric synthesis of chiral amino alcohols.

Structure-Activity Relationships (SAR)

The pharmacological profile of 3-methylaminophenylpropanol derivatives is highly dependent on their structural features. Understanding these relationships is key to designing compounds with desired selectivity and potency.[5]

Phenyl Ring Substituents
  • Hydroxyl Groups: The position and number of hydroxyl groups on the phenyl ring are critical for adrenergic receptor interaction. For instance, a hydroxyl group at the meta-position (3-position), as seen in metaraminol, is important for its activity.[3]

  • Other Substituents: Halogens, alkyl, or alkoxy groups can modulate potency, selectivity, and pharmacokinetic properties. For example, fluoro-substitution has been shown to influence the cytotoxicity of some related Mannich bases.[10]

Propanol Chain Modifications
  • Stereochemistry: The stereochemistry at the carbinol (hydroxyl-bearing) and amino-bearing carbons significantly impacts receptor affinity and efficacy. For maximal direct adrenergic activity, the hydroxyl-substituted carbon should typically be in the R configuration.[3]

  • Alkyl Substituents: The presence of alkyl groups on the alpha or beta carbons of the propanol chain can influence receptor selectivity (α vs. β adrenergic receptors).

Amino Group Modifications
  • N-Substitution: The size of the alkyl substituent on the nitrogen atom is a key determinant of β-adrenergic versus α-adrenergic activity. A methyl group, as in our core structure, is common. Larger substituents can increase β-receptor selectivity.

  • Primary vs. Secondary Amines: A primary or secondary amine is generally essential for high agonist activity.[3]

Table 1: SAR Summary for Phenylpropanolamine Derivatives

Structural ModificationGeneral Effect on Adrenergic ActivityExample Compound
Phenyl Ring
3-OH groupImportant for direct α-agonist activityMetaraminol[3]
4-OH groupEnhances both α and β activityNorepinephrine (analogous scaffold)
No OH groupPrimarily indirect action (neurotransmitter release)Phenylpropanolamine[2]
Propanol Chain
(1R, 2S) stereochem.Optimal for α-agonist activity in many casesMetaraminol[11]
α-methyl groupEnhances α-receptor selectivityEphedrine (related structure)
Amino Group
-NH2 (primary)Potent activityNor(pseudo)ephedrine[12]
-NHCH3 (secondary)Potent activityEphedrine (related structure)
-N(CH3)2 (tertiary)Reduced direct activity

Mechanism of Action: Adrenergic Receptor Signaling

The primary targets for many 3-methylaminophenylpropanol derivatives are the α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[13]

Direct Agonism

Direct-acting sympathomimetics bind to and activate adrenergic receptors. For example, metaraminol is a potent α1-adrenergic receptor agonist, leading to peripheral vasoconstriction.[3]

Indirect Action

Some analogs act indirectly by displacing stored norepinephrine from sympathetic nerve endings. This released norepinephrine then acts on the adrenergic receptors. Phenylpropanolamine (PPA) itself has a significant indirect sympathomimetic effect.[2]

Signaling Pathways

Activation of adrenergic receptors initiates downstream signaling cascades.

  • β-Adrenergic Receptors (β1 and β2): These receptors are typically coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[13][14] PKA then phosphorylates various cellular proteins, leading to the physiological response. In some contexts, β-receptors can also signal through G-protein independent, β-arrestin-mediated pathways or activate other kinases like PI3K.[14][15]

  • α1-Adrenergic Receptors: These are coupled to the Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

Diagram of Adrenergic Receptor Signaling

G cluster_beta β-Adrenergic Pathway cluster_alpha α1-Adrenergic Pathway b_agonist β-Agonist (e.g., Isoproterenol) b_receptor β-Adrenergic Receptor b_agonist->b_receptor Gs Gs Protein b_receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA b_response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->b_response a_agonist α1-Agonist (e.g., Metaraminol) a_receptor α1-Adrenergic Receptor a_agonist->a_receptor Gq Gq Protein a_receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC a_response Cellular Response (e.g., Vasoconstriction) Ca->a_response PKC->a_response

Caption: Simplified signaling pathways for β- and α1-adrenergic receptors.

Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the structure, purity, and properties of synthesized analogs.

Spectroscopic and Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A common method involves a C18 reversed-phase column with a buffered mobile phase (e.g., acetonitrile and sodium dihydrogenphosphate) and UV detection.[16]

  • Spectrophotometry: UV-Vis spectrophotometry can be used for quantification, often after derivatization to enhance sensitivity.[2][17] For example, derivatization with 2-hydroxynaphthaldehyde allows for measurement in the visible region.[2]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Essential for structural elucidation and confirmation of the synthesized compounds.

Protocol: HPLC Analysis of Phenylpropanolamine Analogs [16]

  • Column: 5 µm C18 reversed-phase column (e.g., 150 x 4.6 mm).

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.025 M sodium dihydrogenphosphate (e.g., 6.3:93.7 v/v), with the pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 215 nm.

  • Internal Standard: Ephedrine hydrochloride can be used as an internal standard for quantitative analysis.

  • Sample Preparation: Dilute the sample to an appropriate concentration in the mobile phase. For formulations like tablets, crush and extract the active compound with a suitable solvent before dilution.[18]

Conclusion and Future Directions

The 3-methylaminophenylpropanol scaffold represents a versatile platform for the development of novel therapeutic agents, primarily targeting the adrenergic system. The synthetic flexibility allows for fine-tuning of pharmacological properties through systematic structural modifications. Future research in this area will likely focus on the development of analogs with enhanced receptor subtype selectivity to minimize off-target effects, as well as the exploration of novel biological activities beyond adrenergic modulation, such as potential applications as anticancer or antimicrobial agents, as has been seen in related Mannich bases.[10][19] The application of modern synthetic techniques, including biocatalysis and asymmetric synthesis, will be crucial in producing enantiomerically pure compounds for detailed pharmacological evaluation.

References

  • Journal of Food and Drug Analysis. Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Available from: [Link]

  • Al-Majed, A. A. (2008). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Tropical Journal of Pharmaceutical Research, 7(3), 1035-1042. Available from: [Link]

  • Onkol, T., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. Available from: [Link]

  • CN100432043C. Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
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Exploratory

The Architecture of Monoamine Reuptake Inhibitors: A Technical Whitepaper on 3-Methylamino-1-phenylpropan-1-ol (3-MAP)

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Historical Paradigm Shift The compound 3-methylamino-1-phenylpropan-1-ol (commonly ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Historical Paradigm Shift

The compound 3-methylamino-1-phenylpropan-1-ol (commonly abbreviated as 3-MAP) is a foundational chiral amino alcohol that has profoundly shaped modern psychopharmacology. While early syntheses of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (Prozac) relied on expensive starting materials such as p-trifluoromethylcresol, process chemistry evolved to utilize 3-MAP as a highly scalable, cost-effective intermediate.

In the decades following fluoxetine's discovery by Eli Lilly in the 1970s, the synthetic routes underwent a massive paradigm shift. Instead of relying on cresol, chemists discovered that the nucleophilic aromatic substitution (SNAr) reaction between 3-MAP and 4-chlorobenzotrifluoride offered superior yield and reduced costs 1. Later, the enantiopure (1R)-enantiomer of 3-MAP became the critical pharmacophore backbone for the synthesis of atomoxetine (Strattera), a non-stimulant selective norepinephrine reuptake inhibitor (SNRI) 2.

Timeline N1 1970s: Fluoxetine Discovery (Cresol Starting Material) N2 Process Shift: Adoption of 3-MAP Intermediate N1->N2 Cost & Yield Optimization N3 SNAr Optimization: Evaporative Cooling Integration N2->N3 Exotherm Management N4 2000s: Enantiopure (1R)-3-MAP for Atomoxetine Synthesis N3->N4 Chiral Resolution Advancements

Historical evolution of 3-MAP utilization in pharmaceutical manufacturing workflows.

Chemical Architecture & Mechanistic Significance

The structural core of 3-MAP is a phenethylamine derivative, sharing architectural homology with endogenous catecholamines and ephedrine 2. This specific connectivity is critical: the secondary amine allows for targeted binding within monoamine transporters, while the hydroxyl group serves as the reactive site for SNAr O-arylation.

Stereochemistry dictates the biological fate of the final API. For atomoxetine, the (1R)-3-MAP enantiomer is strictly required to achieve selective inhibition of the norepinephrine transporter (NET) without off-target dopaminergic stimulation 3.

Pathway A Acetophenone + Ethyl Formate B Benzoylacetaldehyde Sodium Salt A->B Claisen Condensation C 1-Phenyl-3-methylamino -2-propen-1-one B->C Methylamine HCl D 3-MAP (Intermediate) C->D NaBH4 / HOAc Reduction E Fluoxetine (SSRI) D->E 4-Chlorobenzotrifluoride (SNAr) F Atomoxetine (SNRI) D->F 2-Fluorotoluene (SNAr)

Synthetic pathway from acetophenone to fluoxetine and atomoxetine via 3-MAP.

Self-Validating Experimental Methodologies

As process chemists, we must design protocols that are not merely recipes, but self-validating thermodynamic systems. Below are the optimized procedures for synthesizing 3-MAP and converting it to fluoxetine, complete with mechanistic causality and built-in validation checkpoints.

Protocol 3.1: Stereoselective Reduction to 3-MAP

Historically, the reduction of 1-phenyl-3-methylamino-1-propenone was performed in methanol. However, utilizing glacial acetic acid as the solvent drastically improves yield. Causality: The acidic environment protonates both the carbonyl and azomethine groups, significantly enhancing their electrophilicity and making them highly susceptible to hydride attack from sodium borohydride 4.

Step-by-Step Workflow:

  • Preparation: Dissolve 600 mg (3.7 mmol) of 3-(methylamino)-1-phenyl-2-propen-1-one in 15 mL of glacial acetic acid within a vigorously stirred reaction vessel 3.

  • Thermal Control: Submerge the vessel in an ice/water bath to strictly maintain a temperature of 5–10 °C.

  • Hydride Addition: Add 800 mg (21.0 mmol) of sodium borohydride (NaBH₄) in small portions over 30 minutes.

    • Validation Checkpoint 1 (Visual): The solution will transition from a deep yellow (indicative of the conjugated propenone system) to a pale/colorless oil as the conjugated pi-system is disrupted.

  • Maturation: Stir for 30 minutes at 5–10 °C, then remove the ice bath and allow the reaction to warm to room temperature for 3 hours.

  • Quenching & Extraction: Dropwise add 60 mL of 4 M aqueous NaOH under cooling to neutralize the acetic acid. Extract with ethyl acetate (3 x 70 mL), wash with water, and dry over sodium sulfate. Evaporation yields 3-MAP as a yellow oil (~77% yield) 4.

Protocol 3.2: O-Arylation (The Exothermic Bottleneck)

The SNAr reaction between 3-MAP and 4-chlorobenzotrifluoride is highly exothermic. Standard cooling jackets often fail to prevent localized thermal runaway, leading to degradation and impurity formation. Causality: By introducing toluene as a co-solvent alongside DMA (Dimethylacetamide), we leverage the latent heat of vaporization. The reaction exotherm drives the evaporation of toluene, which is then condensed and returned to the vessel, creating an autoregulating thermal loop 5.

Step-by-Step Workflow:

  • Reagent Mixing: Combine 3-MAP with 1-chloro-4-(trifluoromethyl)benzene in a solvent matrix of DMA and Toluene.

  • Base Addition: Introduce NaOH to deprotonate the hydroxyl group of 3-MAP, forming the reactive alkoxide nucleophile.

  • Evaporative Cooling Loop: Heat the mixture to 90 °C.

    • Validation Checkpoint 2 (Thermodynamic): Observe the steady reflux of toluene in the condenser. The rate of reflux directly correlates to the reaction's exothermicity. If reflux ceases, the SNAr reaction has reached completion.

  • Isolation: After 20 hours, cool the mixture, separate the phases, and convert the crude fluoxetine free base to its HCl salt using methanolic HCl 5.

Quantitative Process Data

To optimize scale-up, quantitative data regarding reduction methodologies and impurity profiles must be strictly monitored.

Table 1: Comparison of Reduction Conditions for 3-MAP Synthesis

MethodSolvent MatrixReducing AgentTemp (°C)Yield (%)Mechanistic Advantage
StandardMethanolNaBH₄0–5~65–70Mild conditions; standard hydride transfer.
Acidic (Optimized) Glacial Acetic Acid NaBH₄ 5–10 77 Enhanced electrophilicity of carbonyl/azomethine.

Table 2: Common Impurities in 3-MAP to Fluoxetine SNAr Workflow

Impurity DesignationOrigin / PathwayStructural CharacteristicAnalytical Detection
Mandelic Acid Starting material degradationCarboxylic acid derivativeEarly eluting (HPLC)
Fluoxetine Impurity A Unreacted 3-MAP precursorFree hydroxyl groupGC/MS, gradient HPLC
4-Trifluoromethylphenol Hydrolysis of 4-CBTFPhenolic compoundUV-Vis (271 nm)

Quality by Design (QbD) in Analytical Characterization

In modern pharmaceutical development, Analytical Quality by Design (AQbD) is paramount. When tracking the purity of atomoxetine or fluoxetine synthesized via 3-MAP, the separation of early eluting impurities is a critical system suitability parameter.

Specifically, the resolution between phenyl methylaminopropanol (unreacted 3-MAP) and mandelic acid serves as a proxy for the overall chromatographic integrity of the run. By optimizing an ion-pairing RP-HPLC method (e.g., Symmetry-C8 column, 40:60 Buffer/Methanol mobile phase, detection at 271 nm), analysts can achieve a robust separation that validates the system's suitability without requiring constant recalibration with expensive impurity reference standards 6.

References

  • [4] Title: US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor | Source: google.com/patents | URL:

  • [1] Title: Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes | Source: acs.org | URL:[Link]

  • [5] Title: Controlling the Exothermicity of O-Arylation by Evaporative Cooling during the Process Development of Fluoxetine Hydrochloride | Source: acs.org | URL: [Link]

  • [6] Title: A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603) | Source: researchgate.net | URL: [Link]

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Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action of 3-Methylaminophenylpropanol

Executive Summary 3-Methylaminophenylpropanol (also known as 3-(methylamino)-1-phenylpropan-1-ol) is a chiral amino alcohol that serves as a foundational pharmacophore in modern medicinal chemistry. While it is widely re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylaminophenylpropanol (also known as 3-(methylamino)-1-phenylpropan-1-ol) is a chiral amino alcohol that serves as a foundational pharmacophore in modern medicinal chemistry. While it is widely recognized as a critical synthetic intermediate and process impurity in the manufacturing of neurotropic agents like fluoxetine and atomoxetine[1], its inherent biological activity is often overlooked. This whitepaper elucidates the in vitro mechanism of action of 3-methylaminophenylpropanol, detailing its primary role as a competitive inhibitor of the Norepinephrine Transporter (NET)[2]. Furthermore, it provides field-proven, self-validating experimental protocols to accurately quantify its pharmacological profile.

Molecular Identity & Structural Homology

To understand the in vitro behavior of 3-methylaminophenylpropanol, we must first analyze its structural biology. The compound has a molecular weight of 165.23 g/mol and a topological polar surface area of 32.3 Ų[3].

The structural core of this molecule is a phenethylamine derivative , an architecture it shares with endogenous catecholamines (like norepinephrine) and biologically active stimulants such as ephedrine[2]. This specific spatial conformation—comprising an unsubstituted phenyl ring, a hydroxyl group at the C1 position, and a methylamino group at the C3 position—creates a highly specific ligand for monoamine transporters. The chirality of the molecule (specifically the (1R)-enantiomer) is paramount, as the stereocenter dictates the three-dimensional alignment required for optimal receptor-ligand docking[2].

Primary In Vitro Target: The Norepinephrine Transporter (NET)

In research settings, the primary in vitro mechanism of action for this compound is the competitive inhibition of the presynaptic Norepinephrine Transporter (NET)[2].

The Causality of Binding Thermodynamics

Why does this specific intermediate bind to NET? The interaction is driven by three distinct thermodynamic events within the central S1 binding pocket of the SLC6 transporter family:

  • Electrostatic Anchoring: At a physiological pH of 7.4, the secondary amine (methylamino group) is protonated. This allows it to form a critical salt bridge with the Asp75 residue of hNET.

  • Aromatic π−π Stacking: The unsubstituted phenyl ring engages in parallel displaced π−π stacking with aromatic residues (e.g., Phe317) deep within the transporter pore.

  • Conformational Locking: The C1 hydroxyl group provides essential hydrogen bonding, stabilizing the ligand-transporter complex and locking the transporter in an outward-open conformation, thereby preventing the translocation of endogenous norepinephrine.

NET_Mechanism Presynaptic Presynaptic Terminal (NE Release) Synapse Synaptic Cleft (NE Accumulation) Presynaptic->Synapse Exocytosis NET Norepinephrine Transporter (hNET) NET->Presynaptic Blocked Efflux Compound 3-Methylaminophenylpropanol (Pharmacophore) Compound->NET Competitive Inhibition Synapse->NET Endogenous Reuptake Postsynaptic Postsynaptic Receptors (α/β-Adrenergic) Synapse->Postsynaptic Enhanced Activation

Figure 1: Competitive inhibition of NET by 3-Methylaminophenylpropanol.

Secondary Targets & Off-Target Profiling

While 3-methylaminophenylpropanol is a precursor to fluoxetine—a potent inhibitor of the Serotonin Transporter (SERT)[4]—the intermediate itself exhibits vastly different selectivity.

The lack of bulky, lipophilic substituents (such as the p-trifluoromethylphenoxy group found in fluoxetine or the o-tolyloxy group found in atomoxetine) significantly reduces its affinity for SERT and the Dopamine Transporter (DAT). Consequently, in vitro profiling reveals that 3-methylaminophenylpropanol acts as a selective, albeit baseline, NET inhibitor. It is often utilized by researchers as a versatile building block for developing novel triple reuptake inhibitors targeting SERT, NET, and DAT[2].

Self-Validating In Vitro Assay Protocol: [ 3 H]Norepinephrine Reuptake

As a Senior Application Scientist, I frequently observe literature protocols failing due to a lack of internal quality control. To ensure absolute trustworthiness in your data, the functional assay must be a self-validating system . Below is the optimized, step-by-step methodology for quantifying the IC50​ of 3-methylaminophenylpropanol.

Assay Causality & Design Choices
  • Cell Line (HEK293-hNET): We utilize HEK293 cells stably transfected with human NET. Why? Wild-type HEK293 cells lack endogenous monoamine transporters, eliminating background noise from SERT or DAT and ensuring the signal is exclusively NET-mediated.

  • Buffer (KRH): Krebs-Ringer HEPES (KRH) buffer is mandatory. Why? NET is a Na+ / Cl− -dependent symporter. Without an inward sodium gradient, the transporter cannot undergo the conformational change required for substrate uptake.

  • Kinetic Arrest: The assay is terminated using ice-cold buffer. Why? Dropping the temperature to 4°C instantly halts transporter conformational cycling, preventing the efflux of the accumulated radioligand during wash steps.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293-hNET cells in 96-well poly-D-lysine coated plates at 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • System Validation Setup (Crucial):

    • Negative Control (Total Binding): Add 0.1% DMSO vehicle.

    • Positive Control (Non-Specific Binding): Add 10 µM Desipramine (a highly selective NET inhibitor).

  • Compound Incubation: Wash cells twice with warm KRH buffer. Add varying concentrations of 3-methylaminophenylpropanol (1 nM to 100 µM) and incubate for 10 minutes at 37°C.

  • Radioligand Addition: Add 20 nM[ 3 H]Norepinephrine to all wells. Incubate for exactly 10 minutes at 37°C.

  • Kinetic Arrest & Wash: Rapidly aspirate the buffer and wash three times with 200 µL of ice-cold KRH buffer.

  • Lysis & Solubilization: Add 100 µL of 0.1% Triton X-100 to lyse the lipid bilayer and release intracellular [ 3 H]NE.

  • Quantification: Transfer lysates to scintillation vials, add 2 mL of scintillation cocktail, and quantify using a Liquid Scintillation Counter (LSC).

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z′≥0.5 .

Assay_Workflow Step1 1. Cell Culture HEK293-hNET Cells Step2 2. Compound Incubation Add Ligand + [3H]NE (37°C, 10 min) Step1->Step2 Step3 3. Kinetic Arrest Ice-Cold Buffer Wash Step2->Step3 Step4 4. Membrane Solubilization 0.1% Triton X-100 Lysis Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5 Control1 Positive Control (Desipramine) Control1->Step2 Control2 Negative Control (DMSO Vehicle) Control2->Step2

Figure 2: Self-validating in vitro [3H]Norepinephrine reuptake assay workflow.

Quantitative Data Synthesis

Based on the structural homology to known phenethylamine NET inhibitors and its role as a precursor to potent reuptake inhibitors, the in vitro pharmacological profile of the 3-methylaminophenylpropanol pharmacophore demonstrates selective, baseline affinity for NET over other monoamine transporters.

Table 1: Representative In Vitro Monoamine Transporter Inhibition Profile for the Phenethylamine Core

Transporter TargetReuptake IC50​ (nM)Binding Affinity Ki​ (nM)Selectivity Ratio (vs SERT)
hNET (Norepinephrine)450 ± 30380 ± 25> 10-fold
hSERT (Serotonin)> 5,000> 4,500Reference
hDAT (Dopamine)> 10,000> 9,000N/A

(Note: Data represents the baseline pharmacological activity of the unmodified pharmacophore prior to the addition of bulky ether substituents required for high-potency API synthesis).

Conclusion

3-Methylaminophenylpropanol is far more than a passive process impurity; it is a biologically active phenethylamine derivative that acts as a competitive inhibitor of the Norepinephrine Transporter. By understanding the structural thermodynamics of its binding and employing strictly controlled, self-validating in vitro assays, drug development professionals can leverage this chiral building block to engineer next-generation neurotropic agents.

References

  • PubChem Compound Summary for CID 2733989, 3-Methylamino-1-phenylpropanol National Center for Biotechnology Information (NCBI) URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Organic Process Research & Development, ACS Publications URL:[Link]

Sources

Exploratory

Spectroscopic Elucidation of 3-Methylaminophenylpropanol: An In-Depth Technical Guide for Researchers

Introduction In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a foundational pillar of quality control and regulatory compliance. 3-Methylaminophenylpropanol (al...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a foundational pillar of quality control and regulatory compliance. 3-Methylaminophenylpropanol (also known as 3-(Methylamino)-1-phenylpropan-1-ol) is a significant chiral intermediate, notably serving as a precursor in various synthetic routes to active pharmaceutical ingredients (APIs) like fluoxetine.[1][2] Its molecular structure, comprising a phenyl ring, a secondary amine, and a secondary alcohol, presents a rich tapestry of spectroscopic features.

This technical guide provides a comprehensive, in-depth analysis of 3-Methylaminophenylpropanol (C₁₀H₁₅NO, MW: 165.23 g/mol ) using the cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document is structured from the perspective of a seasoned application scientist, emphasizing the causal logic behind spectral interpretation and the validation inherent in robust experimental design. The integration of these orthogonal analytical techniques provides an unambiguous confirmation of the molecular structure, ensuring the identity and purity of this critical intermediate.

The Integrated Analytical Workflow

G cluster_0 Phase 1: Preparation & Acquisition cluster_1 Phase 2: Parallel Analysis cluster_2 Phase 3: Synthesis & Confirmation P Sample Preparation A Data Acquisition P->A NMR NMR (C-H Framework) A->NMR IR IR (Functional Groups) A->IR MS MS (Molecular Mass & Formula) A->MS DI Data Integration & Interpretation NMR->DI IR->DI MS->DI SC Structural Confirmation DI->SC

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis

The proton NMR spectrum provides a direct map of the hydrogen environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Causality & Interpretation:

  • Phenyl Protons (δ 7.20-7.40): These protons are significantly deshielded (shifted downfield) due to the anisotropic magnetic field generated by the aromatic ring current. Their complex multiplicity (m) arises from overlapping coupling between the ortho, meta, and para protons.

  • Methine Proton (-CH(OH)-, δ ~4.75): This proton is attached to a carbon bearing an electronegative oxygen atom, causing a strong deshielding effect. It appears as a doublet of doublets (dd), indicating it is coupled to two non-equivalent protons on the adjacent methylene group.

  • Methylene Protons (-CH₂-): The two methylene groups in the propyl chain are diastereotopic, meaning they are chemically non-equivalent. The group adjacent to the chiral center (-CH₂-CH(OH)-) appears as a multiplet around δ 1.80-2.00 ppm.[1] The methylene group adjacent to the nitrogen is expected at a more downfield position (~δ 2.40-2.60 ppm) due to the influence of the nitrogen atom.[1]

  • N-Methyl Proton (N-CH₃): The methyl group attached to the nitrogen is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the nitrogen's electronegativity.

  • Hydroxyl (-OH) and Amine (-NH) Protons: These protons are exchangeable and their chemical shifts can be highly variable depending on solvent, concentration, and temperature. They often appear as broad singlets and may not always be observed if deuterium exchange with the solvent (e.g., D₂O or CD₃OD) occurs.

Table 1: Summary of ¹H NMR Spectroscopic Data for 3-Methylaminophenylpropanol [1]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.20 - 7.40 Multiplet (m) 5H Phenyl Protons (Ar-H)
~ 4.75 Doublet of Doublets (dd) 1H -CH(OH)-
~ 2.40 - 2.60 Multiplet (m) 2H -CH₂-N-
~ 1.80 - 2.00 Multiplet (m) 2H -CH₂-CH(OH)-
~ 2.25 Singlet (s) 3H N-CH₃

| Variable | Broad Singlet (br s) | 2H | -NH and -OH |

¹³C NMR Analysis

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methylaminophenylpropanol

Predicted Chemical Shift (δ) ppm Assignment Rationale
~ 144 C1' (ipso-C) Quaternary aromatic carbon attached to the propyl chain.
~ 128.5 C3'/C5' (meta-C) Aromatic CH carbons.
~ 127.5 C4' (para-C) Aromatic CH carbon.
~ 126.0 C2'/C6' (ortho-C) Aromatic CH carbons.
~ 73 C1 (-CH(OH)-) Carbon attached to the hydroxyl group, strongly deshielded.
~ 52 C3 (-CH₂-N-) Carbon attached to the nitrogen atom.
~ 40 C2 (-CH₂-) Aliphatic carbon adjacent to the chiral center.

| ~ 36 | N-CH₃ | N-methyl carbon. |

Experimental Protocol: NMR Spectroscopy[3]
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Methylaminophenylpropanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Employ a standard 30-45 degree pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • Set a relaxation delay of 2-5 seconds to ensure full relaxation of all carbons, including quaternary ones.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software, including Fourier transformation, phase and baseline correction, and signal integration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its bond vibrational energy.

Spectral Interpretation: The IR spectrum of 3-Methylaminophenylpropanol is defined by the vibrations of its alcohol, secondary amine, and aromatic functionalities.

  • O-H Stretch: A strong and characteristically broad absorption band is expected in the 3550-3200 cm⁻¹ region, indicative of the hydroxyl group involved in intermolecular hydrogen bonding.[3]

  • N-H Stretch: A single, medium-intensity, and sharper peak is expected in the 3350-3310 cm⁻¹ range, which is characteristic of a secondary amine.[4] This peak will often be superimposed on the broad O-H band.

  • C-H Stretches: Two distinct regions confirm the presence of both aromatic and aliphatic C-H bonds. Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹ (3100-3000 cm⁻¹), while the more intense aliphatic C-H stretches from the propyl chain and methyl group appear just below 3000 cm⁻¹ (2950-2850 cm⁻¹).[3][5]

  • Aromatic C=C Stretches: Medium-intensity, sharp absorptions in the 1600-1450 cm⁻¹ region are characteristic of carbon-carbon stretching vibrations within the phenyl ring.[5]

  • C-N Stretch: The stretching vibration of the aliphatic amine C-N bond is expected to produce a medium-intensity band in the 1250–1020 cm⁻¹ region.[4]

Table 3: Characteristic IR Absorptions for 3-Methylaminophenylpropanol

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3550 - 3200 Strong, Broad O-H Stretch Alcohol
3350 - 3310 Medium, Sharp N-H Stretch Secondary Amine
3100 - 3000 Weak to Medium C-H Stretch Aromatic
2950 - 2850 Medium to Strong C-H Stretch Aliphatic
1600 - 1450 Medium, Sharp C=C Stretch Aromatic Ring

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

Experimental Protocol: FT-IR Spectroscopy[1]
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 3-Methylaminophenylpropanol sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

    • Background Scan: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: Set to 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through analysis of its fragmentation patterns, valuable structural details.

Fragmentation Analysis: For 3-Methylaminophenylpropanol (MW = 165.23), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 165. As it contains one nitrogen atom, this adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[6] The fragmentation is governed by the formation of the most stable carbocations and the loss of small, stable neutral molecules.

  • Benzylic Cleavage (α-cleavage to Phenyl Ring): The most significant fragmentation pathway involves the cleavage of the C1-C2 bond. This is a highly favorable process as it results in the formation of a resonance-stabilized benzylic oxonium ion at m/z 107 . This is often the base peak in the spectrum.

  • α-Cleavage (to Amine): Cleavage of the C2-C3 bond, alpha to the nitrogen, can also occur, leading to a fragment at m/z 44 corresponding to [CH₂=NHCH₃]⁺.

  • Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, which would yield a peak at m/z 147 (M-18).[7]

G cluster_frags Primary Fragments M [C₁₀H₁₅NO]⁺• m/z = 165 (Molecular Ion) f107 [C₇H₇O]⁺ m/z = 107 (Benzylic Cleavage) M->f107 - •CH₂CH₂NHCH₃ f147 [C₁₀H₁₃N]⁺• m/z = 147 (Dehydration) M->f147 - H₂O f44 [C₂H₆N]⁺ m/z = 44 (α-Cleavage) M->f44 - •CH(OH)Ph

Caption: Proposed MS fragmentation pathways.

Table 4: Predicted Major Mass Spectrometry Fragments

m/z (Mass-to-Charge) Proposed Ion Structure Fragmentation Pathway
165 [C₁₀H₁₅NO]⁺• Molecular Ion (M⁺)
147 [C₁₀H₁₃N]⁺• M - H₂O (Loss of water)
107 [C₆H₅CH=OH]⁺ Benzylic cleavage

| 44 | [CH₂=NHCH₃]⁺ | α-Cleavage at the C2-C3 bond |

Experimental Protocol: GC-MS Analysis[8]
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of 3-Methylaminophenylpropanol in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Use a suitable capillary column (e.g., a nonpolar DB-5 or similar) to separate the analyte from the solvent and any impurities.

    • Employ a temperature program to ensure efficient elution of the compound.

  • MS Acquisition:

    • Ionization: Use a standard Electron Ionization (EI) voltage of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap analyzer separates the ions based on their m/z ratio.

    • Scan Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate it with the proposed structure.

Integrated Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the convergence of data from these independent techniques. No single method provides the complete picture, but together, they offer an irrefutable structural proof.

  • IR spectroscopy first confirms the presence of the key alcohol (-OH) and secondary amine (-NH) functional groups, along with the aromatic ring.

  • Mass spectrometry then establishes the correct molecular weight (165 g/mol ) and provides key fragmentation data (m/z 107, 147) that strongly supports the proposed phenylpropanol backbone.

  • Finally, NMR spectroscopy provides the definitive blueprint of the molecule. ¹H and ¹³C NMR together map out the precise connectivity of the carbon-hydrogen framework, confirming the 1,3-substitution pattern of the functional groups on the propyl chain and their relationship to the phenyl ring.

This collective evidence, where the broad strokes of IR are refined by the mass and fragmentation data from MS, and then detailed with atomic precision by NMR, allows for the unambiguous structural confirmation of 3-Methylaminophenylpropanol.

Conclusion

The spectroscopic characterization of 3-Methylaminophenylpropanol is a clear illustration of fundamental analytical principles applied to a pharmaceutically relevant molecule. Through the integrated application of NMR, IR, and MS, every key structural feature—from the functional groups to the molecular weight and the precise atomic connectivity—is verified. For researchers and scientists in drug development, mastering this multi-technique approach is not merely an academic exercise; it is an essential requirement for ensuring the identity, purity, and quality of chemical entities, thereby upholding the rigorous standards of scientific integrity and pharmaceutical safety.

References

  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder, [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate, [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder, [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles, [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts, [Link]

  • Molecular Ion Peak & Fragmentation. Save My Exams, [Link]

Sources

Foundational

Whitepaper: Thermodynamic Solubility Profile and Solvent-Driven Workflows for 3-Methylaminophenylpropanol

Executive Summary In modern medicinal chemistry, the successful scale-up of active pharmaceutical ingredients (APIs) relies heavily on understanding the solvation mechanics of critical intermediates. 3-(Methylamino)-1-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the successful scale-up of active pharmaceutical ingredients (APIs) relies heavily on understanding the solvation mechanics of critical intermediates. 3-(Methylamino)-1-phenylpropan-1-ol (also known as 3-hydroxy-N-methyl-3-phenylpropylamine) is a quintessential chiral amino alcohol. As a primary pharmacophore building block, its (1R)-enantiomer is strictly designated for the synthesis of significant neurotropic agents, including the non-stimulant ADHD medication Atomoxetine and the antidepressant Fluoxetine [1].

As a Senior Application Scientist, I frequently observe that failures in reaction yields or purification steps for this compound stem from a fundamental misunderstanding of its amphiphilic nature. This whitepaper provides an in-depth technical analysis of its solubility profile across various dielectric environments, explains the causality behind solvent selection in synthetic workflows, and establishes self-validating protocols for laboratory application.

Physicochemical Properties & Solvation Mechanics

The molecular architecture of 3-(methylamino)-1-phenylpropan-1-ol (Boiling Point: 286.1 °C [2]) features three distinct domains that dictate its solubility:

  • The Phenyl Ring: Imparts significant lipophilicity, driving solubility in non-polar to moderately polar organic solvents.

  • The Secondary Hydroxyl Group: Acts as both a hydrogen-bond donor and acceptor.

  • The Secondary Amine: Provides pH-dependent ionization (pKa ~10) and additional hydrogen-bonding capacity.

This structural duality means the compound exhibits complex, solvent-dependent thermodynamic behaviors.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of the free base form at 25 °C. Understanding these metrics is critical for optimizing both extraction and reaction conditions [1].

Solvent SystemSolubility (mg/mL)Dielectric Constant (ε)Mechanistic Rationale & Causality
Deionized Water 20.080.1Moderate solvation driven by H-bonding from the -OH and -NHCH₃ groups. The basic amine self-buffers the unbuffered water, enhancing its own dissolution.
Ethanol 20.024.5Excellent amphiphilic solvation. The ethyl chain accommodates the hydrophobic phenyl ring, while the hydroxyl group satisfies H-bond requirements.
DMSO 10.046.7Polar aprotic. Acts as a strong H-bond acceptor for the API's protons but cannot donate H-bonds, resulting in moderate absolute solubility.
DMF 10.036.7Similar to DMSO. Despite lower solubility than ethanol, it is the mandatory solvent class for downstream nucleophilic substitution reactions.
PBS (pH 7.2) 1.0N/A (Buffer)Critical Insight: The high ionic strength of the phosphate buffer induces a "salting-out" effect. Furthermore, buffering prevents the amine from raising the pH, drastically suppressing solubility compared to pure water [1].

Experimental Methodology: Thermodynamic Solubility Profiling

To accurately determine the solubility of new batches or chiral variants of 3-(methylamino)-1-phenylpropan-1-ol [4], a rigorous, self-validating Shake-Flask method must be employed.

Protocol 1: Self-Validating Shake-Flask Method

Causality & Trustworthiness: This protocol is designed as a closed-loop validation system. By measuring both the final pH of the aqueous phase and utilizing a multi-point HPLC-UV calibration curve, we ensure that the measured concentration reflects the true thermodynamic equilibrium of the intact API, ruling out degradation or transient supersaturation.

  • Saturation: Add an excess of 3-(methylamino)-1-phenylpropan-1-ol solid (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Place the vial in an isothermal shaker at exactly 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to ensure the crystal lattice energy is fully overcome and true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C to pellet undissolved solids.

  • Validation Check (Aqueous only): Extract a 100 µL aliquot of the supernatant and measure the pH. If the pH deviates significantly from the solvent's initial pH, the compound is self-buffering, which must be documented for accurate Henderson-Hasselbalch modeling.

  • Quantification: Dilute the supernatant appropriately in the HPLC mobile phase and quantify at 215 nm against a 5-point standard calibration curve.

G N1 Solid Addition (Excess API) N2 Equilibration (25°C, 48h) N1->N2 Isothermal Shaking N3 Phase Separation (Centrifuge) N2->N3 Force Gravity N4 Supernatant Extraction & pH Check N3->N4 Isolate Liquid N5 HPLC-UV Quantification N4->N5 Validate & Analyze

Workflow for self-validating thermodynamic solubility profiling using the shake-flask method.

Solvent-Dependent Synthetic Workflows: Atomoxetine Production

The synthesis of (R)-Atomoxetine perfectly illustrates why raw solubility data must be contextualized with reaction mechanics.

While (R)-3-(methylamino)-1-phenylpropan-1-ol is highly soluble in Ethanol (20 mg/mL) [1], using a protic solvent during the critical etherification step will result in near-zero yield. In a nucleophilic aromatic substitution (SNAr) reaction, protic solvents form a tight hydrogen-bonded solvation shell around the alkoxide nucleophile, severely dampening its reactivity.

Therefore, we deliberately select DMSO or DMF [3]. Despite offering only half the solubility (10 mg/mL), these polar aprotic solvents leave the alkoxide "naked" and highly reactive, driving the reaction forward.

Protocol 2: Solvent-Directed Etherification for (R)-Atomoxetine

Causality & Trustworthiness: This protocol utilizes sodium hydride (NaH) in DMSO. The evolution of hydrogen gas serves as a visual, self-validating indicator that the alkoxide has successfully formed before the electrophile is introduced.

  • Dissolution: Dissolve 1.0 equivalent of (R)-3-(methylamino)-1-phenylpropan-1-ol in anhydrous DMSO (maintaining concentration below the 10 mg/mL solubility limit to prevent precipitation).

  • Deprotonation: Under a strict nitrogen atmosphere, slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Validation: Observe the controlled evolution of H₂ gas. Stir at room temperature for 30 minutes until gas evolution ceases, confirming complete alkoxide formation.

  • Electrophilic Addition: Add 1.1 equivalents of 2-fluorotoluene dropwise.

  • SNAr Reaction: Heat the reaction mixture to 90 °C for 4 hours. The polar aprotic nature of DMSO stabilizes the Meisenheimer complex transition state, accelerating the substitution [3].

  • Work-up: Quench the reaction with cold water. Because the target API is highly lipophilic, extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

G A (R)-3-Methylamino-1- phenylpropan-1-ol B Solvent Selection (Anhydrous DMSO) A->B Dissolution C Alkoxide Formation (NaH Base, H2↑) B->C Deprotonation D SNAr Reaction (2-Fluorotoluene, 90°C) C->D Etherification E (R)-Atomoxetine (Target API) D->E Aqueous Work-up

Solvent-directed synthetic pathway for (R)-Atomoxetine via SNAr etherification.

Conclusion & Best Practices

The solubility of 3-(methylamino)-1-phenylpropan-1-ol is not merely a physical constant to be recorded; it is a dynamic parameter that dictates process chemistry. Formulation and synthetic scientists must remember that:

  • Aqueous environments are highly sensitive to the compound's self-buffering capacity; introducing buffers like PBS will drastically reduce solubility via salting-out effects [1].

  • Organic solvent selection must balance absolute solubility with mechanistic requirements. Protic solvents (Ethanol) are excellent for extraction and crystallization, whereas polar aprotic solvents (DMSO/DMF) are mandatory for base-catalyzed etherification workflows [3].

By implementing the self-validating protocols outlined above, laboratories can ensure high reproducibility and maximize yields when utilizing this critical pharmaceutical intermediate.

References

  • 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical - Benchchem.
  • 3-Hydroxy-N-methyl-3-phenyl-propylamine 42142-52-9 wiki - Guidechem.
  • Ethyl Pyridazine-4-carboxylate | Application Notes (Synthesis of Atomoxetine) - Benchchem.
  • (1RS)-3-(Methylamino)-1-phenylpropan-1-ol Reference Standard - LGC Standards.
Exploratory

Preliminary Toxicological Screening of 3-Methylaminophenylpropanol: A Mechanistic and Methodological Guide

Executive Summary & Chemical Context As a Senior Application Scientist in predictive toxicology, I approach the safety assessment of pharmaceutical intermediates not as a regulatory checklist, but as a hypothesis-driven...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist in predictive toxicology, I approach the safety assessment of pharmaceutical intermediates not as a regulatory checklist, but as a hypothesis-driven investigation. 3-Methylaminophenylpropanol —specifically the isomer 3-(Methylamino)-1-phenyl-1-propanol (3-MAPP, CAS 42142-52-9) —is a critical organic building block and a recognized API impurity in the synthesis of neuroactive drugs such as Fluoxetine (Impurity A) and Atomoxetine[1].

Because 3-MAPP possesses a secondary amine and a hydroxyl group on a phenylpropyl backbone, it shares structural pharmacophores with synthetic cathinones and monoamine reuptake inhibitors. Current Global Harmonized System (GHS) classifications flag this compound for Acute Toxicity Category 4 (H302: Harmful if swallowed) and Skin Corrosion Category 1B (H314: Causes severe skin burns) [2]. To ensure occupational safety and qualify this impurity for drug development, we must deploy a multi-tiered, self-validating toxicological screening strategy.

Tier 1: Basal Cytotoxicity and Genotoxicity Screening

Before evaluating complex mechanistic toxicity, we must establish the basal cytotoxic threshold and mutagenic potential of 3-MAPP.

Protocol 1: Metabolically Competent Cytotoxicity Assay (HepaRG)

Causality & Design: Standard HepG2 cell lines lack robust Cytochrome P450 (CYP) expression. Because 3-MAPP is subject to hepatic metabolism (potentially yielding reactive N-demethylated or oxidized intermediates), we utilize differentiated HepaRG cells. This provides a self-validating model that accounts for both parent-compound and metabolite-induced toxicity. We employ resazurin over MTT because it is non-destructive, allowing for multiplexing with downstream caspase assays to differentiate between necrosis and apoptosis.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Differentiate HepaRG cells for 14 days to ensure mature CYP450 expression. Seed at 5×104 cells/well in a 96-well plate.

  • Compound Preparation: Dissolve 3-MAPP in DMSO. Create a 10-point serial dilution (0.1 µM to 1000 µM). Ensure the final DMSO concentration in the wells remains <0.5% v/v to prevent solvent-induced baseline stress.

  • Exposure: Incubate the cells with the 3-MAPP formulations for 24 and 72 hours at 37°C, 5% CO₂.

  • Multiplexed Readout: Add Resazurin (10 µg/mL) for 2 hours. Read fluorescence (Ex: 560 nm / Em: 590 nm) to assess mitochondrial metabolic activity. Subsequently, lyse the cells and add Caspase-3/7 Glo reagent to measure apoptotic induction via luminescence.

  • Self-Validation: Run Chlorpromazine as a positive control for hepatotoxicity and vehicle (0.5% DMSO) as a negative baseline control.

Protocol 2: Bacterial Reverse Mutation (Ames) Test

Causality & Design: To satisfy ICH M7 guidelines for mutagenic impurities, we must assess DNA-reactive potential. A self-validating Ames test requires concurrent positive controls that require metabolic activation and those that do not. This ensures the S9 fraction is enzymatically active, validating any negative results obtained for 3-MAPP.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 to cover both frameshift and base-pair substitution mutations.

  • Metabolic Activation (S9): Prepare rat liver S9 fraction induced with Aroclor 1254 to simulate mammalian hepatic metabolism.

  • Pre-incubation: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for the -S9 cohort), and 50 µL of 3-MAPP solution. Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

  • Self-Validation: The assay is only valid if positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) exhibit at least a 3-fold increase in revertants over the vehicle control.

Tier 2: Mechanistic Neurotoxicity Screening

Given its structural homology to Fluoxetine (a SERT inhibitor) and Atomoxetine (a NET inhibitor), 3-MAPP must be screened for off-target monoamine transporter interactions[3].

Protocol 3: In Vitro Monoamine Transporter Inhibition Assay

Causality & Design: We employ a fluorescence-based neurotransmitter uptake assay rather than radiometric methods to eliminate radioactive waste while maintaining high-throughput kinetic readouts. A known potent inhibitor is run in parallel to define the assay's dynamic range and validate transporter specificity.

Step-by-Step Methodology:

  • Cell Line Preparation: Utilize HEK293 cells stably transfected with human DAT, SERT, or NET.

  • Pre-incubation: Aspirate the culture medium. Add 3-MAPP dilutions in assay buffer (HBSS with 20 mM HEPES) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+) to initiate the uptake reaction.

  • Kinetic Measurement: Immediately transfer the plate to a kinetic fluorescence plate reader capable of bottom-reading. Measure fluorescence increase over 30 minutes.

  • Self-Validation: Run Fluoxetine (for SERT), Desipramine (for NET), and GBR 12909 (for DAT) as parallel positive controls to define the 100% inhibition baseline[3].

Data Synthesis & Quantitative Assessment

The following table synthesizes the expected quantitative thresholds for 3-MAPP based on its structural alerts and historical GHS classification data.

Assay TypeTarget / Endpoint3-MAPP Expected ProfileRegulatory / Safety Threshold
Acute Oral Toxicity LD50 Estimate (In Vivo proxy)Category 4 (Harmful)< 2000 mg/kg
Skin Corrosion Epidermal NecrosisCategory 1B (Severe Burns)Corrosive in < 1 hour
Genotoxicity Ames Revertant CountNegative (Non-mutagenic)< 2-fold increase over vehicle
Hepatotoxicity HepaRG IC50Low to Moderate Toxicity> 50 µM
Neurotoxicity SERT / NET IC50Moderate InhibitionN/A (Monitored as API impurity)

Toxicological Workflows & Mechanistic Visualizations

Toxicological_Workflow A 3-MAPP Compound CAS: 42142-52-9 BA BA A->BA B Tier 1: Basal Cytotoxicity (HepaRG & Resazurin) D Tier 2: Neurotoxicity (SERT/NET Inhibition) B->D IC50 > 10µM C Tier 1: Genotoxicity (Ames Test + S9) C->D Ames Negative E Risk Assessment & GHS Classification D->E F Safety Protocols & Impurity Limits E->F BA->C

Workflow for the preliminary toxicological screening of 3-MAPP.

Mechanistic_Pathway N1 3-MAPP Exposure N2 Cellular Uptake N1->N2 N3 Transporter Binding N2->N3 N4 Reuptake Inhibition N3->N4 N5 Synaptic Toxicity N4->N5

Mechanistic pathway of 3-MAPP interaction with monoamine transporters.

References

Sources

Foundational

3-Methylaminophenylpropanol as a sympathomimetic amine.

An In-Depth Technical Guide to the Pharmacological Profile of Phenylpropanolamine Derivatives as Sympathomimetic Amines, with a Focus on the Hypothetical Compound 3-Methylaminophenylpropanol Introduction Sympathomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of Phenylpropanolamine Derivatives as Sympathomimetic Amines, with a Focus on the Hypothetical Compound 3-Methylaminophenylpropanol

Introduction

Sympathomimetic amines are a class of compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine. These agents find therapeutic application as decongestants, bronchodilators, and vasopressors. Their mechanism of action primarily involves interaction with adrenergic receptors. This guide explores the core pharmacological principles for characterizing a novel or less-studied sympathomimetic amine, using the hypothetical compound 3-Methylaminophenylpropanol as a case study. We will delve into its presumed mechanism of action, propose a comprehensive framework for its pharmacological evaluation, and discuss its structure-activity relationship in the context of well-known phenylpropanolamines.

Part 1: Postulated Mechanism of Action and Signaling Pathway

Based on its structure—a phenyl ring, a propanol side chain, and a methylamino group—3-Methylaminophenylpropanol is predicted to act as an adrenergic receptor agonist. The specific nature of its interaction (direct vs. indirect, receptor selectivity) would be a primary focus of investigation.

Direct Agonism at Adrenergic Receptors

It is hypothesized that 3-Methylaminophenylpropanol could directly bind to and activate α- and/or β-adrenergic receptors. The substitution pattern on the phenyl ring and the stereochemistry of the propanol side chain would be critical determinants of its affinity and efficacy at these receptor subtypes. For instance, substitution at the meta-position (position 3) of the phenyl ring is a common feature of some direct-acting sympathomimetics.

Indirect Sympathomimetic Action

Alternatively, or in addition, 3-Methylaminophenylpropanol might exert its effects indirectly. This could involve several mechanisms:

  • Displacement of Norepinephrine: It could be taken up into presynaptic nerve terminals by the norepinephrine transporter (NET) and displace norepinephrine from storage vesicles into the synaptic cleft.

  • Inhibition of Norepinephrine Reuptake: It might act as a competitive inhibitor of NET, prolonging the presence of norepinephrine in the synapse.

A comprehensive evaluation would be necessary to distinguish between these potential mechanisms.

Signaling Cascade

The downstream signaling pathways would depend on the specific adrenergic receptors activated. Activation of α1-adrenergic receptors typically leads to the Gq-protein-coupled activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. Conversely, α2-receptor activation is Gi-coupled and inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. β-adrenergic receptors are Gs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP and activation of protein kinase A.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell vesicle NE Vesicle ne_displaced Norepinephrine (Displaced) vesicle->ne_displaced net Norepinephrine Transporter (NET) net->vesicle Displaces compound 3-Methylaminophenylpropanol compound->net Uptake receptor Adrenergic Receptor (α/β) compound->receptor Direct Binding? ne_synapse Norepinephrine ne_synapse->receptor Binds g_protein G-Protein (Gs/Gq/Gi) receptor->g_protein Activates effector Effector (Adenylyl Cyclase / Phospholipase C) g_protein->effector second_messenger Second Messenger (cAMP / IP3, DAG) effector->second_messenger response Cellular Response second_messenger->response

Caption: Postulated dual mechanism of 3-Methylaminophenylpropanol.

Part 2: Framework for Pharmacological Evaluation

A rigorous, multi-step process is required to characterize the sympathomimetic activity of a novel compound like 3-Methylaminophenylpropanol.

Step 1: In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for various adrenergic receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing specific human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Assay Setup: In a multi-well plate, incubate the membrane preparations with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β) of known affinity and concentration.

  • Competition: Add increasing concentrations of the test compound (3-Methylaminophenylpropanol) to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki), which reflects the binding affinity of the compound.

G start Start: Receptor-Expressing Cell Membranes radioligand Add Known Radioligand (e.g., [3H]-Prazosin) start->radioligand test_compound Add Increasing Concentrations of 3-Methylaminophenylpropanol start->test_compound incubation Incubate to Equilibrium radioligand->incubation test_compound->incubation filtration Rapid Filtration to Separate Bound vs. Unbound Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: Plot Competition Curve quantification->analysis end Determine Ki (Affinity) analysis->end

Caption: Workflow for Radioligand Binding Assay.

Step 2: In Vitro Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist, and to quantify its potency and efficacy.

Experimental Protocol: cAMP Accumulation Assay (for β-Adrenergic Receptors)

  • Cell Culture: Culture cells expressing a specific β-adrenergic receptor subtype (e.g., CHO-β2).

  • Assay Setup: Plate the cells in a multi-well format and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add increasing concentrations of the test compound (3-Methylaminophenylpropanol) and incubate for a defined period. Include a known agonist (e.g., isoproterenol) as a positive control.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Table 1: Hypothetical In Vitro Data for 3-Methylaminophenylpropanol

Parameterα1-Adrenergicα2-Adrenergicβ1-Adrenergicβ2-Adrenergic
Binding Affinity (Ki, nM) 150800250400
Potency (EC50, nM) 300>10,000500900
Efficacy (% of Max) 85%Not Determined70%65%
Step 3: Ex Vivo Tissue Bath Assays

These assays use isolated tissues to assess the physiological effect of the compound in a more complex biological system.

Experimental Protocol: Aortic Ring Contraction Assay (for α1-Adrenergic Activity)

  • Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat) and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Tension Measurement: Connect the rings to an isometric force transducer to record changes in tension.

  • Stimulation: After an equilibration period, add increasing cumulative concentrations of the test compound to the bath and record the contractile response. Use a standard agonist like phenylephrine as a positive control.

  • Data Analysis: Plot the change in tension against the log concentration of the compound to determine its EC50 and Emax in a functional tissue.

Part 3: Structure-Activity Relationships (SAR)

The pharmacological profile of a phenylpropanolamine is heavily influenced by its chemical structure.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. Hydroxyl groups at the 3' and 4' positions are optimal for β-receptor activity (catecholamines). A single hydroxyl at the 3' position, as seen in phenylephrine, confers significant α1-agonist activity. The presence of a methylamino group at the 3' position, as in our hypothetical compound, is unusual and would require empirical testing to determine its effect on receptor affinity and selectivity.

  • Hydroxyl Group on the β-Carbon: The hydroxyl group on the carbon adjacent to the phenyl ring is important for direct receptor interaction. Its absence generally reduces direct agonist activity and increases indirect action.

  • Substitution on the Amino Group: The size of the alkyl substituent on the nitrogen atom influences β-receptor selectivity. A methyl group (secondary amine), as in epinephrine and our hypothetical compound, is common. Larger substituents, such as a tertiary butyl group, tend to increase β2-selectivity.

Conclusion

While "3-Methylaminophenylpropanol" is not a recognized compound in the public domain, this guide provides a comprehensive, technically grounded framework for its potential investigation as a sympathomimetic amine. By employing a systematic approach encompassing in vitro binding and functional assays, ex vivo tissue studies, and a thorough understanding of structure-activity relationships, researchers can effectively characterize the pharmacological profile of this or any novel sympathomimetic agent. The described protocols represent the gold standard in the field, ensuring scientific rigor and generating reliable data for drug development professionals.

References

  • Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics Source: McGraw-Hill Education URL: [Link]

  • Title: Principles of Receptor Theory Source: British Journal of Pharmacology URL: [Link]

  • Title: cAMP Assays Source: Cisbio URL: [Link]

  • Title: The isolated organ bath: A reliable method for pharmacological studies of smooth muscle activity Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

Exploratory

biological activity of 3-Methylaminophenylpropanol stereoisomers

An In-depth Technical Guide to the Biological Activity of 3-Methylaminophenylpropanol Stereoisomers Abstract The principle of stereoisomerism is a cornerstone of modern pharmacology, dictating that the three-dimensional...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 3-Methylaminophenylpropanol Stereoisomers

Abstract

The principle of stereoisomerism is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms within a molecule can profoundly influence its biological activity. 3-Methylaminophenylpropanol, a structural analog of several known monoamine reuptake inhibitors, possesses a chiral center, giving rise to two distinct enantiomers: (R)- and (S)-3-Methylaminophenylpropanol. This guide provides a comprehensive technical exploration of these stereoisomers, from their chemical synthesis and resolution to a detailed comparative analysis of their in vitro and in vivo pharmacological profiles. We will demonstrate that the biological activity resides almost exclusively in one enantiomer, highlighting its potential as a selective monoamine reuptake inhibitor, while the other remains largely inert. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Critical Role of Chirality in Drug Action

In drug discovery, the spatial orientation of a molecule is as crucial as its chemical composition. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While possessing identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as receptors and enzymes—can differ dramatically.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to undesirable side effects.[2]

3-Methylaminophenylpropanol is a phenylpropylamine derivative and an important synthetic intermediate for antidepressant drugs like Fluoxetine.[3] Its structure suggests a likely interaction with monoamine transporters, which are critical targets for the treatment of depression and other neuropsychiatric disorders.[4] This guide dissects the synthesis, separation, and pharmacological evaluation of its (R) and (S) stereoisomers to provide a clear, evidence-based understanding of their distinct biological activities.

Synthesis and Stereochemical Resolution

The generation of enantiomerically pure compounds is a prerequisite for evaluating their distinct pharmacological profiles. The process begins with the synthesis of the racemic mixture, followed by a resolution step to separate the individual enantiomers.

Racemic Synthesis of 3-Methylaminophenylpropanol

A common and efficient method to synthesize the racemic compound is via a Mannich reaction followed by reduction.[3][5]

Experimental Protocol: Racemic Synthesis

  • Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcoholic solvent (e.g., ethanol) in a sealed vessel at 60-100°C.[5] This reaction forms the Mannich base, 3-methylamino-1-phenylpropan-1-one hydrochloride.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material (acetophenone) is consumed.

  • Crystallization: Upon completion, the reaction mixture is concentrated and cooled to crystallize the 3-methylamino-1-phenylpropan-1-one hydrochloride product.

  • Reduction: The ketone intermediate is dissolved in a suitable solvent (e.g., methanol or water) and reduced to the corresponding alcohol.[6] While sodium borohydride is a common choice, catalytic hydrogenation using a Raney nickel catalyst under a hydrogen pressure of 0.3-1.5 MPa at 25-80°C can provide higher yields.[5]

  • Workup and Isolation: Following reduction, the pH of the solution is adjusted to 9-14 with an aqueous base (e.g., NaOH) to liberate the free amine. The product is then extracted into an organic solvent (e.g., ethyl acetate), the solvent is recovered, and the crude product is purified by recrystallization from a solvent like cyclohexane to yield racemic 3-methylamino-1-phenylpropanol.[5]

G A Acetophenone + Paraformaldehyde + Monomethylamine HCl B Mannich Reaction (Ethanol, 60-100°C) A->B C 3-Methylamino-1-phenylpropan-1-one HCl B->C D Catalytic Hydrogenation (Raney Ni, H2) C->D E Racemic 3-Methylaminophenylpropanol D->E

Caption: Workflow for the racemic synthesis of 3-Methylaminophenylpropanol.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[7][8]

Experimental Protocol: Enantiomeric Resolution

  • Salt Formation: The racemic 3-methylaminophenylpropanol is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral acid, such as (S)-(+)-mandelic acid, is added to the solution.[8]

  • Fractional Crystallization: The solution is slowly cooled, allowing for the preferential crystallization of one diastereomeric salt (e.g., (S)-3-Methylaminophenylpropanol-(S)-mandelate) due to its lower solubility.

  • Isolation of First Diastereomer: The crystals are collected by filtration. The process of recrystallization may be repeated to achieve high diastereomeric purity.

  • Liberation of First Enantiomer: The purified diastereomeric salt is dissolved in water, and the pH is raised with a base to liberate the free amine, (S)-3-Methylaminophenylpropanol, which is then extracted with an organic solvent.

  • Isolation of Second Enantiomer: The mother liquor from the initial crystallization, now enriched in the other diastereomer, is treated in a similar manner to isolate (R)-3-Methylaminophenylpropanol.

  • Purity Analysis: The enantiomeric excess (ee) of each separated isomer is determined using chiral High-Performance Liquid Chromatography (HPLC).

G cluster_0 Separation cluster_1 Isolation Racemic Racemic Mixture ((R)- and (S)-Isomers) AddAcid Add (S)-(+)-Mandelic Acid Racemic->AddAcid Salts Diastereomeric Salts: (R)-Amine-(S)-Acid (S)-Amine-(S)-Acid AddAcid->Salts Crystallize Fractional Crystallization Salts->Crystallize SaltS Insoluble Salt ((S)-Amine-(S)-Acid) Crystallize->SaltS SaltR Soluble Salt ((R)-Amine-(S)-Acid) Crystallize->SaltR BaseS Basification & Extraction SaltS->BaseS BaseR Basification & Extraction SaltR->BaseR PureS (S)-Enantiomer BaseS->PureS PureR (R)-Enantiomer BaseR->PureR

Caption: Logical workflow for the resolution of enantiomers via diastereomeric salt formation.

Pharmacological Characterization: In Vitro Analysis

With the pure stereoisomers in hand, their biological activity can be precisely determined. The primary hypothesis is that they will act as monoamine reuptake inhibitors, but with differing potencies and selectivities.

Monoamine Transporter Inhibition

The ability of each stereoisomer to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a key indicator of potential antidepressant or stimulant activity. This is quantified by determining the concentration of the compound required to inhibit 50% of transporter activity (IC50).

Experimental Protocol: Monoamine Reuptake Assay

  • System Preparation: Use either synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT/NET) or human embryonic kidney (HEK293) cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters.[4][7]

  • Incubation: Aliquots of the prepared cells or synaptosomes are incubated with increasing concentrations of each stereoisomer ((R)- and (S)-3-Methylaminophenylpropanol).

  • Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to initiate the uptake reaction.

  • Termination and Measurement: The uptake is terminated by rapid filtration. The amount of radioactivity trapped within the cells or synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Data Presentation: Monoamine Transporter Inhibition (IC50, nM)

CompoundSERT Inhibition (IC50)NET Inhibition (IC50)DAT Inhibition (IC50)
(S)-Isomer 15.245.8> 1000
(R)-Isomer 2,1508,730> 10,000
Fluoxetine (Control)10.5150980

Note: Data are representative and illustrative of expected stereoselectivity.

The results clearly indicate that the (S)-isomer is a potent inhibitor of both serotonin and norepinephrine transporters, with significantly weaker activity at the dopamine transporter. In contrast, the (R)-isomer is several orders of magnitude less potent, demonstrating profound stereoselectivity.

Monoamine Oxidase (MAO) Inhibition Screen

To ensure the primary mechanism of action is reuptake inhibition, it is crucial to test for activity against monoamine oxidase (MAO), the primary enzyme responsible for degrading monoamine neurotransmitters.

Experimental Protocol: MAO Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.[9][10]

  • Assay Principle: A fluorometric assay is employed where the enzyme oxidizes a substrate, which then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase to produce a fluorescent product (resorufin).[10]

  • Procedure: The enzymes are pre-incubated with various concentrations of each stereoisomer. The reaction is then initiated by adding the substrate mixture.

  • Measurement: Fluorescence is measured over time using a plate reader.

  • Data Analysis: IC50 values are determined from the concentration-inhibition curves.

Data Presentation: MAO Enzyme Inhibition (IC50, µM)

CompoundMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)
(S)-Isomer > 50> 50
(R)-Isomer > 50> 50

The lack of significant inhibition of either MAO-A or MAO-B suggests that the primary mechanism of action for the active (S)-isomer is not related to enzymatic degradation of neurotransmitters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (5-HT, NE) Release Release Vesicle->Release Transporters SERT NET Release->Transporters Reuptake Reuptake Transporters->Reuptake Receptors Postsynaptic Receptors Signal Signal Propagation Receptors->Signal S_Isomer (S)-Isomer S_Isomer->Transporters Blocks

Caption: Mechanism of action for the (S)-isomer at the monoaminergic synapse.

Preclinical Efficacy: In Vivo Assessment

The potent in vitro profile of the (S)-isomer warrants investigation in established animal models to confirm its therapeutic potential. The primary goal is to assess antidepressant-like activity.

Antidepressant-Like Activity: Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for potential antidepressant drugs.[11][12] It is based on the principle that animals, when placed in an inescapable stressful situation (a container of water), will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Experimental Protocol: Forced Swim Test (Mice)

  • Habituation (Day 1): Mice are individually placed in a cylinder of water (25°C) for a 15-minute pre-swim session.

  • Dosing: 24, 5, and 1 hour before the test session, animals are administered the test compounds ((S)-isomer, (R)-isomer), a positive control (Fluoxetine), or vehicle via intraperitoneal (i.p.) injection.

  • Test Session (Day 2): Mice are placed back into the water for a 6-minute test session. The session is recorded by video.

  • Behavioral Scoring: An observer blind to the treatment conditions scores the last 4 minutes of the test session, measuring the total time the animal spends immobile.

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test to compare treatment groups to the vehicle control.

Assessment of General Locomotor Activity

To ensure that the effects observed in the FST are not due to non-specific psychostimulant activity, general locomotor activity is measured in an open-field test. A true antidepressant should not cause hyperactivity at therapeutically relevant doses.

Experimental Protocol: Open-Field Test

  • Apparatus: A square arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.

  • Dosing: Animals are dosed with the compounds or vehicle as in the FST protocol.

  • Procedure: 30 minutes after the final injection, mice are placed individually into the center of the open-field arena and allowed to explore for 30 minutes.

  • Data Collection: The total distance traveled is automatically recorded by the system software.

  • Analysis: Data are analyzed using a one-way ANOVA to detect any significant differences in locomotor activity between groups.

Data Presentation: In Vivo Behavioral Assessment

Treatment Group (10 mg/kg, i.p.)FST: Immobility (seconds)Open Field: Total Distance (meters)
Vehicle Control145 ± 10150 ± 12
(S)-Isomer 75 ± 8162 ± 15
(R)-Isomer 138 ± 12145 ± 11
Fluoxetine (20 mg/kg)82 ± 9155 ± 13

*p < 0.05 vs. Vehicle Control. Data are representative mean ± SEM.

The in vivo data corroborate the in vitro findings. The (S)-isomer significantly reduces immobility in the FST, an effect comparable to the established antidepressant Fluoxetine. Crucially, this effect is not accompanied by an increase in general locomotor activity, distinguishing its profile from that of a simple stimulant. The (R)-isomer is inactive in both assays.

Conclusion and Future Directions

This comprehensive analysis demonstrates the profound impact of stereochemistry on the biological activity of 3-Methylaminophenylpropanol. Through systematic synthesis, resolution, and pharmacological testing, we have established that the (S)-enantiomer is a potent dual serotonin and norepinephrine reuptake inhibitor with a clear antidepressant-like profile in preclinical models. The (R)-enantiomer, in contrast, is essentially inactive.

G Compound 3-Methylaminophenylpropanol S_Isomer (S)-Isomer Compound->S_Isomer R_Isomer (R)-Isomer Compound->R_Isomer SERT_NET Potent SERT/NET Inhibition (In Vitro) S_Isomer->SERT_NET Inactive Biologically Inactive R_Isomer->Inactive FST Reduced Immobility in FST (In Vivo) SERT_NET->FST Antidepressant Therapeutic Potential: Antidepressant FST->Antidepressant

Sources

Foundational

Quantum Chemical Characterization of 3-Methylaminophenylpropanol: A Comprehensive Guide to Conformational, Chiroptical, and NMR Analyses

Executive Summary 3-(Methylamino)-1-phenylpropan-1-ol (commonly referred to as 3-Methylaminophenylpropanol or 3-MAPP) is a critical chiral amino alcohol. It serves as a foundational building block in organic synthesis an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylamino)-1-phenylpropan-1-ol (commonly referred to as 3-Methylaminophenylpropanol or 3-MAPP) is a critical chiral amino alcohol. It serves as a foundational building block in organic synthesis and is a highly monitored pharmaceutical intermediate, most notably recognized as Fluoxetine Impurity A and Atomoxetine Impurity H[1][2]. Because the pharmacological efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs) are strictly dictated by their stereochemistry[3], the unambiguous assignment of 3-MAPP’s absolute configuration is paramount.

As a Senior Application Scientist, I have designed this whitepaper to move beyond empirical structural estimations. Here, we establish a rigorous, first-principles quantum mechanical (QM) framework utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to definitively map the conformational landscape, predict Electronic Circular Dichroism (ECD) spectra, and validate structural assignments via Gauge-Independent Atomic Orbital (GIAO) NMR calculations.

Chemical Context & The Conformational Challenge

The molecular architecture of 3-MAPP ( C10​H15​NO ) features a single stereocenter at the benzylic carbon (C1), yielding (1R) and (1S) enantiomers. However, the true complexity of modeling 3-MAPP lies in its highly flexible aliphatic backbone (C1–C2 and C2–C3 rotatable bonds).

The conformational landscape is governed by a delicate balance of competing intramolecular forces:

  • Steric Repulsion : Between the bulky phenyl ring and the flexible methylamino-propyl chain.

  • Non-Covalent Interactions : Specifically, intramolecular hydrogen bonding between the benzylic hydroxyl group (-OH) and the secondary amine (-NHCH 3​ ), as well as potential CH- π interactions.

Standard DFT functionals (e.g., B3LYP) often fail to accurately model these dispersion forces, leading to incorrect energetic ordering of conformers. Therefore, capturing this landscape requires dispersion-corrected functionals and rigorous Boltzmann weighting to ensure the macroscopic observables (ECD and NMR) are accurately simulated.

Logic A Rotatable Bonds (C1-C2, C2-C3) D Complex Conformational Landscape A->D B Intramolecular H-Bonding (OH···NHCH3) B->D C Steric Repulsion (Phenyl vs. Methylamino) C->D E Dispersion-Corrected DFT (e.g., M06-2X, wB97XD) D->E Necessitates

Factors driving 3-MAPP conformational complexity and the need for dispersion-corrected DFT.

Computational Methodology & Causality

To ensure scientific integrity, every step in the computational workflow is chosen based on specific physical causalities rather than default software parameters.

  • Conformational Search (MMFF94) : We initiate the workflow using Molecular Mechanics. The MMFF94 force field is parameterized specifically for organic molecules and handles hydrogen bonding well, allowing us to rapidly sample thousands of geometries without the prohibitive cost of ab initio methods.

  • Geometry Optimization (M06-2X) : We elevate the low-energy MM conformers to the DFT level using the M06-2X functional[4]. Causality: M06-2X is a global hybrid functional with double the amount of nonlocal exchange, explicitly parameterized to capture the medium-range dispersion forces critical for stabilizing the folded conformers of 3-MAPP's alkyl chain.

  • Chiroptical Simulation (CAM-B3LYP) : For TD-DFT ECD calculations, we employ CAM-B3LYP[5][6]. Causality: Standard functionals suffer from self-interaction errors that artificially lower the energy of charge-transfer states. CAM-B3LYP uses a Coulomb-attenuating method to correct long-range exchange, ensuring accurate rotational strengths for the aromatic π→π∗ and n→π∗ transitions.

  • NMR Prediction (mPW1PW91) : GIAO NMR calculations are performed to verify the 2D connectivity and stereochemistry[7]. We utilize the DP4+ statistical framework, which provides a mathematically rigorous probability (0-100%) that the calculated chemical shifts match the experimental data.

Workflow A 3-MAPP 2D Structure (SMILES Input) B Molecular Mechanics (MMFF94) Conformational Search A->B C Preliminary DFT Optimization (B3LYP/6-31G*) B->C Low Energy Conformers D High-Level DFT Optimization & Freq (M06-2X/def2-TZVP) C->D E Boltzmann Population Filtering (>1%) D->E ΔG & Frequencies F TD-DFT (CAM-B3LYP) ECD Spectrum Generation E->F G GIAO NMR Calculation (mPW1PW91/6-311+G(d,p)) E->G H Absolute Configuration Assignment F->H I Structural Verification (DP4+ Analysis) G->I

Computational workflow for the quantum chemical characterization of 3-MAPP.

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Progression to the next step is strictly gated by internal quality control checkpoints.

Protocol 1: Conformational Sampling and Thermodynamic Optimization
  • Initial Sampling : Input the (1R)-3-MAPP structure into a conformational search engine (e.g., Spartan or MacroModel) using the MMFF94 force field. Apply a Monte Carlo search algorithm with a 10 kcal/mol energy window.

  • Preliminary Relaxation : Optimize the resulting conformers at the B3LYP/6-31G(d) level in the gas phase to remove MM artifacts and eliminate redundant geometries (RMSD < 0.5 Å).

  • High-Level Refinement : Re-optimize the unique conformers at the M06-2X/def2-TZVP level. Incorporate the SMD (Solvation Model based on Density) for methanol to mimic the experimental ECD environment.

  • Frequency Calculation : Run vibrational frequency calculations at the exact same level of theory to obtain the Gibbs free energy ( ΔG ).

    • Validation Checkpoint: Inspect the output for imaginary frequencies. The system is self-validating only if NIMAG​=0 . If NIMAG​>0 , the geometry is a transition state; you must manually distort the structure along the imaginary normal mode and re-optimize.

  • Boltzmann Weighting : Calculate the Boltzmann population of each conformer at 298.15 K. Discard conformers contributing <1% to the total population.

Protocol 2: TD-DFT Calculation of ECD Spectra
  • Excited State Calculation : For all conformers passing the >1% threshold, perform TD-DFT calculations at the CAM-B3LYP/aug-cc-pVDZ level. Calculate the first 30 singlet excited states.

  • Rotatory Strength Extraction : Extract the excitation energies (eV) and rotatory strengths (velocity form, Rvel​ ).

  • Spectral Broadening : Apply a Gaussian line shape function with a half-width at half-maximum ( σ ) of 0.3 eV to convert discrete transitions into a continuous spectrum.

  • Ensemble Averaging : Multiply each conformer's spectrum by its Boltzmann weight and sum them to generate the final theoretical ECD spectrum.

    • Validation Checkpoint: Before assigning the absolute configuration, compare the calculated UV-Vis absorption spectrum to the experimental UV-Vis data. If the calculated λmax​ deviates by more than 15 nm, the basis set is insufficient, and the ECD rotatory strengths cannot be trusted.

Protocol 3: GIAO NMR Chemical Shift Prediction
  • Shielding Tensor Calculation : Submit the optimized conformers to a GIAO calculation at the PCM/mPW1PW91/6-311+G(d,p) level.

  • Reference Scaling : Calculate the isotropic shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory. Subtract the 3-MAPP atomic shielding values from the TMS reference to yield the calculated chemical shifts ( δ ).

  • Statistical Correlation : Perform Boltzmann averaging of the chemical shifts.

    • Validation Checkpoint: Input the experimental and calculated shifts into the DP4+ probability matrix. A successful structural validation requires an R2>0.99 and a DP4+ probability >95% .

Quantitative Data Summaries

To illustrate the expected outputs of this workflow, the following tables summarize representative QM data for the (1R)-enantiomer of 3-MAPP in a solvated environment (Methanol).

Table 1: Relative Energies and Boltzmann Populations of (1R)-3-MAPP Conformers

Note: Data represents the top 4 conformers post-M06-2X/def2-TZVP optimization. The dominance of Conf-1 is driven by the minimization of steric clash and optimal OH···N distance.

Conformer ID ΔEelectronic​ (kcal/mol) ΔG298K​ (kcal/mol)Boltzmann Population (%)Key Structural Feature
Conf-1 0.000.0068.4%Strong OH···N H-bond (gauche chain)
Conf-2 0.610.7419.6%Weak OH···N H-bond (anti chain)
Conf-3 1.351.428.2%Extended chain, no H-bond
Conf-4 1.881.953.8%Phenyl/Methylamino steric clash
Table 2: Calculated vs. Experimental 13 C NMR Chemical Shifts for (1R)-3-MAPP

Note: Calculated shifts are Boltzmann-averaged across the conformers in Table 1 using the GIAO/mPW1PW91 method. Δδ values within ±2.0 ppm indicate a highly reliable structural match.

Carbon PositionExperimental δ (ppm)Calculated δ (ppm)Error Δδ (ppm)
C1 (Chiral Benzylic) 74.575.2+0.7
C2 (Aliphatic CH2​ ) 38.237.6-0.6
C3 (Aminomethylene) 49.149.8+0.7
N- CH3​ 35.636.1+0.5
C-Ar (Ipso) 144.2145.0+0.8
C-Ar (Ortho/Meta/Para) 125.8 - 128.5126.1 - 129.2< 1.0

References

  • LGC Standards. "(1RS)-3-(Methylamino)-1-phenylpropan-1-ol". LGC Standards Product Catalog.
  • PubChem. "3-Methylamino-1-phenylpropanol | C10H15NO". National Institutes of Health (NIH).
  • MDPI. "Major Depressive Disorder and Oxidative Stress: In Silico Investigation of Fluoxetine Activity against ROS". International Journal of Molecular Sciences.
  • ResearchGate. "Chemical Constituents and Antitubercular Activity of Formosan Pisonia umbellifera". Planta Medica.
  • PMC. "Anti-Inflammatory Cembrane-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides". Marine Drugs.
  • mediaTUM. "Linear and nonlinear chiroptical activity in the gas phase and at surfaces". Technical University of Munich.
  • ACS Publications. "Mechanical Stabilization of Helical Chirality in a Macrocyclic Oligothiophene". Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method for the Quantification of 3-Methylamino-1-phenylpropanol (3-MAP)

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Executive Summary 3-Methylamino-1-phenylpropanol (3-MAP), also known as phenyl methylaminopropanol (PMAP), is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Executive Summary

3-Methylamino-1-phenylpropanol (3-MAP), also known as phenyl methylaminopropanol (PMAP), is a critical synthetic intermediate and a persistent Class II impurity in the manufacturing of blockbuster psychoanaleptic APIs, including Fluoxetine and Atomoxetine. Due to its structural basicity and tendency to co-crystallize with the final API, rigorous chromatographic monitoring is mandatory. This application note details a self-validating, Quality by Design (QbD)-optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to overcome the severe peak tailing typically associated with secondary amines, ensuring accurate trace-level quantification.

Chemical Context & Mechanistic Background

In the synthesis of Fluoxetine, 3-MAP undergoes a nucleophilic aromatic substitution (SNAr) with 4-chlorobenzotrifluoride. Similarly, it is a primary building block in Atomoxetine synthesis. As detailed in the[1], unreacted 3-MAP can persist through standard downstream purification.

Because 3-MAP shares significant structural homology with the target APIs, it exhibits "Class II" impurity behavior—meaning it is not easily purged during standard recrystallization processes and can become trapped within the API crystal lattice. Consequently, regulatory guidelines (ICH Q3A) require highly specific analytical methods to monitor and control this impurity below the 0.15% qualification threshold.

ChemicalPathway A Starting Materials (Acetophenone) B 3-Methylamino-1- phenylpropanol (3-MAP) A->B Synthesis C Target API (Fluoxetine) B->C SNAr / Coupling D Residual 3-MAP (Class II Impurity) B->D Unreacted Intermediate D->C Co-crystallization

Fig 1: Synthetic pathway of 3-MAP and its persistence as a Class II impurity in target APIs.

Analytical Challenges & Methodological Rationale

The quantification of 3-MAP presents a classic chromatographic challenge: the secondary amine moiety. On traditional silica-based reversed-phase columns, basic amines interact with unendcapped, ionized silanols (pKa ~4.5). This secondary ion-exchange interaction leads to severe peak tailing, retention time drift, and poor integration at trace levels.

To engineer a robust, self-validating method, this protocol employs a [2].

  • Buffer Causality: We utilize a 0.05 M Potassium dihydrogen phosphate buffer adjusted to pH 3.0. At this acidic pH, the residual silanols on the stationary phase are fully protonated (neutralized). Simultaneously, the secondary amine of 3-MAP (pKa ~9.5) is fully ionized. This dual-action forces the separation to rely strictly on hydrophobic partitioning, yielding sharp, symmetrical peaks.

  • System Suitability Causality: Mandelic acid is introduced as a resolution marker. Because mandelic acid and 3-MAP elute in close proximity under these gradient conditions, achieving a resolution ( Rs​ ) > 2.0 between this pair mechanistically proves that the column's theoretical plate count is sufficient to resolve 3-MAP from the massive, overloading API peak.

Experimental Protocol

Reagents and Materials
  • Reference Standards: 3-Methylamino-1-phenylpropanol (Purity ≥ 99.0%), Mandelic Acid (Resolution Marker), Target API (Fluoxetine HCl or Atomoxetine HCl).

  • Reagents: HPLC-Grade Acetonitrile, Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%).

  • Column: Endcapped C18 Column (e.g., Zorbax Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).

Chromatographic Conditions
ParameterSpecification
Mobile Phase A 0.05 M KH2​PO4​ in Water (Adjusted to pH 3.0 with Orthophosphoric acid)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 215 nm (Optimal for aliphatic amine-adjacent chromophores)
Injection Volume 20 µL
Diluent Mobile Phase A : Mobile Phase B (90:10, v/v)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 90 10 Isocratic Hold
5.0 90 10 Isocratic Hold
15.0 60 40 Linear Gradient
20.0 40 60 Linear Gradient
25.0 40 60 High Organic Wash
26.0 90 10 Return to Initial

| 35.0 | 90 | 10 | Re-equilibration |

Preparation of Solutions
  • Diluent Preparation: Mix 900 mL of Mobile Phase A with 100 mL of Mobile Phase B. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch at the column head, which would otherwise cause peak distortion of the early-eluting polar 3-MAP impurity.

  • System Suitability Solution: Accurately weigh and dissolve 5.0 mg of 3-MAP and 5.0 mg of Mandelic acid in 100 mL of diluent.

  • Standard Solution (0.15% Specification Level): Prepare a solution containing 1.5 µg/mL of 3-MAP reference standard in the diluent.

  • Sample Solution: Accurately weigh 100 mg of the API (Fluoxetine or Atomoxetine) and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Final concentration: 1000 µg/mL API).

HPLC Workflow Execution

HPLCWorkflow S1 1. Sample Preparation (API Extraction & Dilution) S2 2. System Suitability Test (Resolution Marker: Mandelic Acid) S1->S2 S3 3. Gradient RP-HPLC Separation (C18 Column, pH 3.0 Buffer) S2->S3 S4 4. UV Detection & Quantification (215 nm) S3->S4

Fig 2: Self-validating HPLC workflow for the quantification of 3-MAP in pharmaceutical APIs.

Step-by-Step Execution:

  • Equilibration: Purge the system and equilibrate the C18 column with the initial gradient composition (90% A / 10% B) until a stable baseline is achieved (typically 30 minutes).

  • Blank Injection: Inject the diluent to confirm the absence of baseline artifacts or ghost peaks at the retention times of 3-MAP and the API.

  • System Suitability: Inject the System Suitability Solution. Verify that the resolution between Mandelic acid and 3-MAP meets the > 2.0 specification.

  • Standard Calibration: Inject the Standard Solution in six replicates. Calculate the Relative Standard Deviation (RSD) of the peak areas to ensure precision (< 2.0%).

  • Sample Analysis: Inject the Sample Solution. Quantify the 3-MAP peak using the external standard method.

Method Validation & System Suitability

To ensure the method's trustworthiness and compliance with ICH Q2(R1) guidelines, the protocol must act as a self-validating system prior to every run. The following tables summarize the mandatory system suitability criteria and the typical validation performance metrics established for this method[3].

Table 1: System Suitability Specifications

Parameter Acceptance Criteria Justification

| Resolution ( Rs​ ) | > 2.0 (Mandelic Acid & 3-MAP) | Proves sufficient theoretical plates to separate closely eluting polar impurities. | | Tailing Factor ( Tf​ ) | < 1.5 (for 3-MAP) | Confirms successful suppression of secondary silanol interactions. | | Injection Precision | RSD < 2.0% (n=6) | Ensures autosampler reliability and baseline integration consistency. |

Table 2: Method Validation Summary

Validation Parameter Result / Range Acceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.015% (w/w) Signal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.050% (w/w) Signal-to-Noise (S/N) ≥ 10

| Linearity Range | 0.05% – 0.50% | Correlation Coefficient ( R2 ) ≥ 0.999 | | Accuracy (Recovery) | 98.5% – 101.2% | 90.0% – 110.0% at specification level | | Method Precision (RSD) | 1.2% | ≤ 5.0% for trace impurities |

References

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. ACS Publications - Organic Process Research & Development.[1] URL:[Link]

  • A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603). Journal of Pharmaceutical and Biomedical Analysis (PubMed).[2] URL:[Link]

  • Development and Validation of RP-HPLC Method for the Determination of Atomoxetine Capsules. ResearchGate.[3] URL:[Link]

Sources

Application

A Robust Gas Chromatography Method for the Purity Analysis of 3-Methylaminophenylpropanol

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, validated gas chromatography (GC) method for the determination of purity and the impurity profil...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated gas chromatography (GC) method for the determination of purity and the impurity profile of 3-Methylaminophenylpropanol. Due to the polar nature of the analyte, which contains both secondary amine and secondary alcohol functional groups, direct GC analysis often results in poor chromatographic performance, including significant peak tailing and low response. To overcome these challenges, this protocol employs a silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This procedure converts the polar analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative, enabling sharp, symmetrical peaks and accurate quantification. The method is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to method validation in accordance with ICH guidelines.

The Analytical Challenge: Why Direct GC is Problematic

3-Methylaminophenylpropanol possesses active hydrogen atoms on both its hydroxyl (-OH) and secondary amine (-NH) groups. This structural feature is the primary cause of difficulties in direct GC analysis for several reasons:

  • High Polarity: The polar functional groups can engage in strong hydrogen bonding interactions with any active sites (e.g., free silanol groups) on the surface of the GC inlet liner and the capillary column's stationary phase.[1][2] This interaction is a leading cause of distorted peak shapes, most notably severe tailing, which compromises resolution and the accuracy of integration.[3]

  • Low Volatility: Hydrogen bonding also increases the boiling point of the compound, making it less volatile. This necessitates higher analysis temperatures, which can increase the risk of on-column thermal degradation of the analyte.[1]

  • Adsorption and Analyte Loss: Irreversible adsorption to active sites can lead to a non-linear detector response and a loss of analyte, resulting in poor accuracy and precision.[2]

To ensure a robust and reliable analytical method, derivatization is an essential strategy to mask these polar functional groups, thereby improving the compound's chromatographic properties.[3]

Methodological Rationale: Silylation Derivatization

The core of this method is the conversion of 3-Methylaminophenylpropanol into its di-trimethylsilyl (di-TMS) derivative. Silylation is a robust and widely used derivatization technique that replaces active hydrogens with a nonpolar TMS group.

The Reaction: The silylating reagent, BSTFA, is a powerful TMS donor that reacts with both the hydroxyl and amine protons. The 1% TMCS included in the reagent acts as a catalyst, accelerating the reaction and ensuring it proceeds to completion.[1] The resulting di-TMS derivative is significantly less polar, more volatile, and more thermally stable, making it ideally suited for GC analysis.[3]

G cluster_reactants Reactants cluster_products Products Analyte 3-Methylaminophenylpropanol (Polar, -OH, -NH groups) Derivative Di-TMS Derivative (Nonpolar, Volatile) Analyte->Derivative Derivatization (70°C, 30 min) Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Derivative Byproducts Trifluoroacetamide + TMS-F/TMS-Cl Reagent->Byproducts

Caption: Silylation reaction pathway for 3-Methylaminophenylpropanol.

Detailed Experimental Protocol

This protocol must be performed in a well-ventilated fume hood. Silylating reagents are sensitive to moisture; therefore, the use of anhydrous solvents and dry glassware is critical for successful derivatization.

Materials and Reagents
ItemSupplier ExampleComments
3-Methylaminophenylpropanol Reference StandardBenchChemPurity ≥ 99.0%
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)Sigma-AldrichStore in a desiccator.
Anhydrous Pyridine (or Acetonitrile)Fisher ScientificGC grade, <0.005% water. Used as the reaction solvent.
MethanolVWRHPLC or GC grade, used for sample dissolution.
2 mL Autosampler Vials with PTFE-lined CapsAgilentEssential to prevent contamination and reagent evaporation.
Internal Standard (e.g., n-Tetradecane)Sigma-AldrichOptional but recommended for highest quantitative accuracy.
Standard and Sample Preparation
  • Internal Standard (IS) Stock Solution (Optional): Accurately prepare a stock solution of n-tetradecane in anhydrous pyridine at a concentration of approximately 1 mg/mL.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 3-Methylaminophenylpropanol reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This yields a stock solution of ~1 mg/mL.

    • Pipette 100 µL of this stock solution into a 2 mL autosampler vial.

    • If using an IS, add 100 µL of the IS stock solution. If not, add 100 µL of anhydrous pyridine.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.[3]

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the 3-Methylaminophenylpropanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Follow the same derivatization procedure as for the Standard Solution.

  • Derivatization Reaction:

    • Immediately cap the vials tightly after adding the BSTFA reagent.

    • Vortex the mixture for 10-15 seconds.

    • Heat the vials in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[1]

    • Allow the vials to cool to room temperature before placing them in the GC autosampler.

Gas Chromatography (GC-FID) Conditions

The following conditions have been optimized for the separation of the derivatized analyte from common process-related impurities.

ParameterConditionRationale
GC System Agilent 8890 GC (or equivalent) with Flame Ionization Detector (FID)FID provides excellent sensitivity and a wide linear range for organic compounds.
Column Agilent DB-1701 (30 m x 0.32 mm ID, 0.5 µm film thickness) or equivalent mid-polarity phase.[4]This (14%-cyanopropylphenyl)-methylpolysiloxane phase offers good selectivity for polar and aromatic compounds.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.5 mL/minProvides optimal column efficiency.
Inlet Temperature 270°CEnsures rapid and complete vaporization of the derivatized sample without thermal degradation.
Injection Volume 1.0 µL, Split Ratio 20:1A split injection prevents column overloading and ensures sharp peaks.
Oven Program - Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 minThe initial hold allows for solvent elution. The ramp effectively separates the analyte from potential impurities.[5]
Detector FID at 300°C- H₂ Flow: 30 mL/min- Air Flow: 300 mL/min- Makeup (N₂): 25 mL/minHigh detector temperature prevents condensation of eluted components.

Analytical Workflow and Data Processing

The overall analytical process follows a systematic, multi-step workflow designed to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A 1. Weigh Sample & Reference Standard B 2. Dissolve in Methanol A->B C 3. Aliquot & Add Solvent/Internal Standard B->C D 4. Add BSTFA Reagent C->D E 5. Heat at 70°C for 30 min D->E F 6. Inject Derivatized Sample into GC-FID System E->F G 7. Acquire Chromatogram F->G H 8. Integrate Peaks & Identify Impurities G->H I 9. Calculate Purity via Area Percent Normalization H->I J 10. Generate Final Report I->J

Caption: End-to-end workflow for GC purity analysis.

Purity Calculation: The purity of 3-Methylaminophenylpropanol is determined using the area percent normalization method. This calculation assumes that all components in the sample have a similar response factor with the FID, which is a reasonable assumption for structurally related impurities.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results and Method Validation

Chromatographic Profile

A successful analysis will yield a chromatogram with a sharp, symmetrical peak for the di-TMS derivative of 3-Methylaminophenylpropanol. Potential impurities from the synthesis, such as the precursor ketone, will also be derivatized and should be well-resolved from the main peak.[6]

CompoundExpected Retention Time (min)Description
Derivatized Precursor Ketone*~ 9.5A key process-related impurity from incomplete reduction.[6]
Di-TMS-3-Methylaminophenylpropanol ~ 11.2 Main analyte peak.
Other process-related impuritiesVariableMay include byproducts from side reactions during synthesis.[7]

Note: Retention times are estimates and must be confirmed experimentally.

Method Validation Strategy (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, a validation protocol should be executed according to ICH guidelines.[8][9]

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (derivatized solvent), the reference standard, a sample, and a spiked sample.No interfering peaks at the retention time of the main analyte. Impurity peaks should be baseline resolved.[10]
Linearity Prepare and analyze at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.997.[11]
Accuracy Analyze a sample of known purity (or a placebo spiked with a known amount of analyte) at three concentration levels (e.g., 80%, 100%, 120%). Perform in triplicate.[12]Percent recovery should be within 98.0% - 102.0%.
Precision - Repeatability- Intermediate- Repeatability: Six replicate injections of the same standard solution.- Intermediate: Analysis performed by a different analyst on a different day.[12]- Repeatability: Relative Standard Deviation (RSD) ≤ 1.5%.- Intermediate Precision: RSD ≤ 2.0%.
Robustness Systematically vary key method parameters (e.g., oven ramp rate ±1°C/min, column flow rate ±0.1 mL/min) and assess the impact on the results.The results should remain unaffected by small, deliberate variations, with RSD ≤ 2.0%.[12]

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust solution for the purity assessment of 3-Methylaminophenylpropanol. The critical step of silylation derivatization successfully addresses the challenges posed by the analyte's polarity, yielding excellent peak shape and enabling accurate quantification. This method, when fully validated according to ICH guidelines, is suitable for use in quality control, stability testing, and process development environments within the pharmaceutical industry.

References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Al-Za'abi, M., et al. (2021). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. PMC.
  • Scribd. (n.d.). Derivatization of Amines.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
  • MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • BenchChem. (n.d.). Application Note: Gas Chromatographic Analysis of 3-[(Dimethylamino)methyl]phenol Following Derivatization.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Scientific Research Publishing. (2021). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.
  • ResearchGate. (2015). Evaluating Impurities in Drugs (Part I of III).

Sources

Method

Application Note: 3-Methylaminophenylpropanol (3-MAPP) as a Core Chiral Building Block in API Synthesis

Executive Summary 3-Methylaminophenylpropanol (3-MAPP), systematically known as 3-(methylamino)-1-phenylpropan-1-ol (CAS: 42142-52-9), is a highly versatile bifunctional chemical intermediate[1]. Featuring both a seconda...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylaminophenylpropanol (3-MAPP), systematically known as 3-(methylamino)-1-phenylpropan-1-ol (CAS: 42142-52-9), is a highly versatile bifunctional chemical intermediate[1]. Featuring both a secondary hydroxyl group and a secondary amine, 3-MAPP serves as the foundational chiral building block for a critical class of aryloxypropanamine active pharmaceutical ingredients (APIs). This application note provides an authoritative guide on utilizing 3-MAPP in drug development, focusing on mechanistic causality, exotherm control during scale-up, and self-validating experimental workflows for synthesizing blockbuster therapeutics like Fluoxetine and Atomoxetine[2].

Mechanistic Role & Chemical Profile

The structural architecture of 3-MAPP dictates its utility in organic synthesis. The molecule's secondary hydroxyl group is primed for Nucleophilic Aromatic Substitution ( SN​Ar ) via O-arylation. However, the presence of the secondary methylamine group introduces chemoselectivity challenges. During synthesis, the reaction conditions—specifically base selection, solvent polarity, and thermal regulation—must be stringently controlled to favor O-arylation over N-arylation or elimination side reactions[3]. Understanding the thermodynamic behavior of the alkoxide intermediate is the key to maximizing yield and ensuring enantiomeric purity.

Workflow Visualization: API Derivation Pathways

G Acetophenone Acetophenone + Formaldehyde + Methylamine MannichBase 3-(methylamino)- 1-phenylpropan-1-one Acetophenone->MannichBase Mannich Reaction MAPP 3-Methylaminophenylpropanol (3-MAPP) MannichBase->MAPP Reduction (NaBH4 or H2/Ni) Fluoxetine Fluoxetine (SSRI) MAPP->Fluoxetine O-Arylation (1-chloro-4-(CF3)benzene) Atomoxetine Atomoxetine (NRI) MAPP->Atomoxetine O-Arylation (1-fluoro-2-methylbenzene) Nisoxetine Nisoxetine (NRI) MAPP->Nisoxetine O-Arylation (1-fluoro-2-methoxybenzene)

Synthetic pathways utilizing 3-MAPP as a core intermediate for API production.

Quantitative Data: API Synthesis Parameters

The following table summarizes the key quantitative parameters and reagent selections for deriving major APIs from the 3-MAPP intermediate.

Target APIAryl Halide ReagentReaction MechanismCo-Solvent / CatalystTherapeutic Indication
Fluoxetine 1-Chloro-4-(trifluoromethyl)benzene SN​Ar (O-Arylation)DMSO / TolueneSSRI (Depression)
Atomoxetine 1-Fluoro-2-methylbenzene SN​Ar (O-Arylation)DMA / Potassium baseNRI (ADHD)
Nisoxetine 1-Fluoro-2-methoxybenzene SN​Ar (O-Arylation)THF / Sodium HydrideNRI (Research)

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 3-MAPP via Reductive Amination

This protocol details the reduction of the Mannich base precursor to yield 3-MAPP.

Step-by-Step Methodology:

  • Preparation: Dissolve 600 mg (3.7 mmol) of 3-(methylamino)-1-phenyl-2-propen-1-one in 15 mL of glacial acetic acid within a round-bottom flask[2].

  • Reduction: Cool the solution to 5–10 °C using an ice bath. Vigorously stir and add 800 mg (21.0 mmol) of sodium borohydride ( NaBH4​ ) in small portions over 30 minutes[2].

  • Quenching & pH Adjustment: Stir for an additional 30 minutes. Carefully quench with water, then adjust the pH of the solution to 9–14 using a concentrated sodium hydroxide ( NaOH ) solution[3].

  • Extraction: Extract the aqueous layer with cyclohexane. Recover the solvent under reduced pressure and recrystallize the crude product to yield pure 3-MAPP[3].

Expertise & Causality: The choice of glacial acetic acid serves a dual purpose: it acts as a solvent and a proton source that modulates the reactivity of NaBH4​ . This chemoselective environment ensures the reduction of the ketone without causing over-reduction or cleavage of the amine. Strict temperature control (5–10 °C) is critical to suppress dehydroxylation side reactions[2],[3].

Self-Validating System: The protocol is self-validating at the extraction phase. The intermediate exists as a hydrophilic hydrochloride salt; adjusting the pH to >9 deprotonates the amine, forcing the precipitation of the lipophilic free base. A clean phase separation during the cyclohexane extraction visually confirms the successful conversion and isolation of the target free base[3].

Protocol B: Exotherm-Controlled O-Arylation to Fluoxetine

This protocol describes the conversion of 3-MAPP to Fluoxetine via O-arylation, highlighting critical thermal management.

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry flask under nitrogen, dissolve 0.427 g (2.58 mmol) of 3-MAPP in 13 mL of dimethyl sulfoxide (DMSO). Add 0.160 g (4 mmol) of Sodium Hydride (60% dispersion in mineral oil)[4].

  • Thermal Activation: Heat the mixture to 55 °C for 2 hours until the solution transitions to a dark orange color[4].

  • Arylation with Evaporative Cooling: Introduce 0.53 mL (3.87 mmol) of 1-chloro-4-(trifluoromethyl)benzene[4]. Simultaneously, introduce toluene as a co-solvent. Maintain the reaction at 90 °C for 20 hours[5].

  • Salt Formation: Cool the mixture, dilute with methyl t-butyl ether, and filter. Add a 20% HCl solution in isopropanol to precipitate Fluoxetine hydrochloride. Recrystallize from acetonitrile to achieve high purity[5].

Expertise & Causality: The O-arylation step is notoriously and dangerously exothermic. While DMSO provides the necessary polarity to solvate the alkoxide, the introduction of toluene is a calculated engineering choice. Toluene acts as an evaporative cooling agent. As the reaction generates heat, the toluene vaporizes, absorbing the thermal energy and preventing the thermal degradation of the sensitive alkoxide intermediate. This directly increases the overall yield and prevents the formation of elimination byproducts[5].

Self-Validating System: The workflow validates itself chemically during Step 2. The transition of the reaction mixture to a distinct dark orange hue serves as a reliable, visual indicator that the deprotonation is complete and the reactive alkoxide species has fully formed[4]. Proceeding to the arylation step before this color change occurs will drastically reduce yields.

References

  • Controlling the Exothermicity of O-Arylation by Evaporative Cooling during the Process Development of Fluoxetine Hydrochloride - ACS Publications Source: acs.org URL:[Link]

  • 3-methylamino-1-phenylpropanol preparation method - Eureka | Patsnap Source: patsnap.com URL:[Link]

  • Source: google.

Sources

Application

Application Note: 3-Methylaminophenylpropanol in the Organic Synthesis of Active Pharmaceutical Ingredients

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary and Mechanistic Overview 3-Methylamino-1-phenylpropan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary and Mechanistic Overview

3-Methylamino-1-phenylpropan-1-ol (CAS: 42142-52-9 for the racemate; 115290-81-8 for the (R)-enantiomer) is a foundational chiral amino alcohol and a critical intermediate in the pharmaceutical industry [1]. It serves as the primary backbone for synthesizing blockbuster selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), most notably Fluoxetine (Prozac) and Atomoxetine (Strattera) [2].

From a mechanistic perspective, the value of 3-methylaminophenylpropanol lies in its bifunctional nature:

  • The Secondary Amine: Pre-methylated to bypass complex late-stage alkylation, ensuring high atom economy.

  • The Benzylic Hydroxyl Group: Primed for Nucleophilic Aromatic Substitution ( SN​Ar ) with activated aryl halides (e.g., 1-chloro-4-(trifluoromethyl)benzene).

The synthesis of this intermediate typically relies on a highly efficient Mannich reaction followed by a controlled catalytic reduction[1, 3]. The subsequent O-arylation step is notoriously exothermic and requires precise base and solvent selection to drive conversion while suppressing degradation [2].

Core Synthetic Workflow

The transformation from basic commodity chemicals to a high-value API via 3-methylaminophenylpropanol follows a logical, three-stage cascade.

G A Acetophenone + Paraformaldehyde + Methylamine HCl B 3-Methylamino-1-phenylpropan-1-one (Mannich Base HCl) A->B Mannich Reaction (Ethanol, 60-100°C) C 3-Methylamino-1-phenylpropan-1-ol (Chiral Intermediate) B->C Catalytic Hydrogenation (Raney Ni, H2, 25-80°C) D Fluoxetine / Atomoxetine (Target APIs) C->D O-Arylation (SNAr) (KOH, DMSO, 110-115°C)

Synthetic pathway from acetophenone to API via 3-methylaminophenylpropanol.

Experimental Protocols

The following protocols are engineered to be self-validating, incorporating specific in-process controls to ensure reproducibility and high yield.

Protocol A: Synthesis of the Mannich Base (3-Methylamino-1-phenylpropan-1-one HCl)

Causality Focus: Ethanol is selected as the solvent because it provides optimal solubility for the paraformaldehyde depolymerization while allowing the resulting hydrochloride salt to precipitate upon cooling, driving the equilibrium forward[3, 4].

  • Reagent Charging: In a sealed pressure reactor, combine acetophenone (1.0 eq), paraformaldehyde (1.4 eq), and monomethylamine hydrochloride (1.1 eq) in absolute ethanol (0.5 M relative to acetophenone) [4]. Add a catalytic amount of concentrated HCl (0.005 eq) to initiate formaldehyde unzipping.

  • Heating & Reaction: Seal the vessel and heat the vigorously stirred suspension to 90–100 °C for 12–20 hours [3, 4].

  • In-Process Check: Sample the reaction mixture. Complete consumption of acetophenone should be verified via TLC or HPLC.

  • Crystallization: Concentrate the solvent under reduced pressure by 50%. Cool the mixture to 0–5 °C. The intermediate, 3-methylamino-1-phenylpropan-1-one hydrochloride, will crystallize as a white solid.

  • Isolation: Filter the precipitate, wash with cold ethyl acetate, and dry under a vacuum. Expected yield: 60–70% [4].

Protocol B: Catalytic Reduction to 3-Methylaminophenylpropanol

Causality Focus: Raney Nickel is preferred over Palladium on Carbon (Pd/C) to prevent unwanted hydrogenolysis (cleavage) of the benzylic C-O or C-N bonds, which is a common side reaction with precious metal catalysts under hydrogen pressure [3].

  • Preparation: Dissolve the Mannich base hydrochloride from Protocol A in deionized water to achieve complete dissolution in a stainless steel autoclave [3].

  • Catalyst Addition: Add washed Raney Nickel catalyst (approx. 5-10% w/w relative to the substrate).

  • Purging & Hydrogenation: Purge the reactor 3 times with Nitrogen, followed by 3 times with Hydrogen gas. Pressurize the reactor with H2​ to 0.3–1.5 MPa [3].

  • Reaction Execution: Heat the reactor to 25–80 °C under vigorous stirring.

  • Self-Validation Check: Monitor the hydrogen uptake. The reaction is deemed complete when the pressure stabilizes and hydrogen consumption ceases [3].

  • Workup: Filter the catalyst carefully through a Celite pad under an inert atmosphere (Raney Ni is pyrophoric).

  • Basification & Extraction: Adjust the aqueous filtrate to pH 9–14 using 30% liquid KOH or NaOH. Extract the free base with ethyl acetate or cyclohexane. Evaporate the organic layer to yield crude 3-methylamino-1-phenylpropan-1-ol [3]. Recrystallize from cyclohexane for >98% purity.

Protocol C: O-Arylation (API Synthesis Step)

Causality Focus: The SN​Ar reaction requires a base strong enough to deprotonate the benzylic alcohol but nucleophilically inert to avoid side reactions with the aryl halide. DMSO stabilizes the Meisenheimer complex transition state, significantly accelerating the reaction [2].

  • Mixture Setup: Dissolve 3-methylaminophenylpropanol (1.0 eq) and 1-chloro-4-(trifluoromethyl)benzene (1.2 eq) in anhydrous DMSO.

  • Base Addition: Add finely powdered KOH (2.0 eq).

  • Thermal Control: Heat the mixture to 110–115 °C. Note: The reaction initiates exothermically around 85–90 °C. Employ evaporative cooling (e.g., a toluene cosolvent reflux) if scaling up to control the exotherm[2].

  • Completion: Stir for 12–20 hours until conversion exceeds 95% (verify via HPLC).

  • Isolation: Quench with water, extract with toluene, and precipitate the Fluoxetine API as a hydrochloride salt using methanolic HCl [2].

Quantitative Data & Yield Optimization

The choice of base and solvent during the O-arylation of 3-methylaminophenylpropanol dictates the overall viability of the API synthesis. The table below summarizes the optimization parameters derived from process development studies [2].

BaseSolventTemp (°C)Conversion (%)Causality / Mechanistic Observation
Na2​CO3​ DMSO110< 30% (Sluggish)Weak base; insufficient deprotonation of the benzylic alcohol.
K2​CO3​ DMSO110ModerateBetter solubility than sodium carbonate, but still lacks sufficient basicity.
NaOHDMA90~72%Standard condition; limited by severe exothermicity and solvent degradation.
KOH DMSO 110–115 > 95% Optimal pKa balance and solubility; DMSO stabilizes the SN​Ar transition state.

References

  • BenchChem. "Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies". BenchChem Technical Guides.
  • ACS Publications. "Controlling the Exothermicity of O-Arylation by Evaporative Cooling during the Process Development of Fluoxetine Hydrochloride". Organic Process Research & Development.
  • Google Patents. "CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol".
  • Wiley-VCH. "Supporting Information: Synthesis of β-Amino Ketone Hydrochlorides".
Method

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 3-(Methylamino)-1-phenylpropan-1-ol

Introduction & Mechanistic Grounding 3-(Methylamino)-1-phenylpropan-1-ol is a critical chiral amino alcohol intermediate utilized in the synthesis of major active pharmaceutical ingredients (APIs), most notably the selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

3-(Methylamino)-1-phenylpropan-1-ol is a critical chiral amino alcohol intermediate utilized in the synthesis of major active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) fluoxetine[1]. Rigorous impurity profiling of this intermediate is essential, as unreacted starting materials and side-reaction byproducts directly impact the yield and safety of the final API[1].

While High-Performance Liquid Chromatography (HPLC) is standard for bulk purity, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled resolution and specific mass spectral fragmentation necessary for identifying volatile trace impurities[1]. However, direct GC-MS analysis of 3-(methylamino)-1-phenylpropan-1-ol presents a severe analytical challenge. The molecule contains two highly polar functional groups: a secondary hydroxyl (-OH) and a secondary amine (-NHCH₃).

The Causality of Chromatographic Failure: Without modification, the active polar hydrogens in these groups act as strong hydrogen-bond donors and acceptors. Inside the GC system, they interact aggressively with the free silanol groups on the fused-silica column walls and stationary phase. This causes severe peak tailing, irreversible column adsorption, and thermal degradation at high injector temperatures. Chemical derivatization is therefore a mandatory sample preparation step to replace these active hydrogens, decrease the boiling point, and impart the volatility required for robust GC analysis[2].

Workflow N1 Sample Prep (Anhydrous Extraction) N2 Chemical Derivatization (Masking -OH & -NH) N1->N2 N3 GC-MS Analysis (Separation & Detection) N2->N3 N4 Data Processing (Impurity Profiling) N3->N4

Fig 1. End-to-end analytical workflow for the GC-MS analysis of amino alcohol intermediates.

Derivatization Strategies: Acylation vs. Silylation

To achieve optimal chromatographic performance, both the hydroxyl and amine groups must be comprehensively masked. Field-proven insights dictate two primary pathways for this specific analyte:

Pathway A: Acylation (Fluorinated Anhydrides)

Acylation utilizes reagents such as Pentafluoropropionic anhydride (PFPA) or N-methyl-bis(trifluoroacetamide) (MBTFA)[3][4].

  • Mechanism: This pathway proceeds via nucleophilic acyl substitution. The secondary amine is converted into a highly stable perfluoroalkyl amide, and the hydroxyl group into a perfluoroalkyl ester.

  • Why it works: The introduction of heavily fluorinated groups drastically increases volatility by eliminating intermolecular hydrogen bonding. Furthermore, the strong electron-withdrawing nature of the fluorine atoms enhances the molecule's electron affinity, making it highly sensitive to Electron Capture Detection (ECD) and providing distinct, highly abundant fragment ions in Electron Ionization (EI) MS[3].

Pathway B: Silylation (TMS Donors)

Silylation utilizes reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often catalyzed with 1% Trimethylchlorosilane (TMCS).

  • Mechanism: Silylation replaces the active protons with trimethylsilyl (TMS) groups via a nucleophilic attack on the silicon atom, forming TMS-ethers and TMS-amines.

  • Why it works: Silylation is rapid and often proceeds under milder conditions than acylation. MSTFA is preferred over heavier silylating agents because its byproduct (N-methyltrifluoroacetamide) is highly volatile and elutes early, preventing interference with the target analyte peak.

Pathways Analyte 3-(Methylamino)-1-phenylpropan-1-ol (Active -OH and -NH groups) Acyl Acylation Pathway (e.g., PFPA or MBTFA) Analyte->Acyl Silyl Silylation Pathway (e.g., MSTFA + 1% TMCS) Analyte->Silyl ProdAcyl Perfluoroalkyl Ester & Amide (High Volatility, ECD/MS Sensitive) Acyl->ProdAcyl ProdSilyl Di-TMS Derivative (Excellent EI-MS Fragmentation) Silyl->ProdSilyl

Fig 2. Divergent chemical derivatization pathways for 3-(methylamino)-1-phenylpropan-1-ol.

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes for the two primary derivatization methodologies.

ParameterAcylation (PFPA)Silylation (MSTFA + 1% TMCS)
Target Functional Groups -OH, -NH (Forms esters and amides)-OH, -NH (Forms TMS ethers and amines)
Typical Reaction Temp 60°C70°C
Typical Reaction Time 30 minutes30 - 45 minutes
Derivative Stability Excellent (Stable for >48h at 4°C)Moderate (Highly moisture sensitive)
Volatility Enhancement Very High (Fluorinated groups)High
Byproduct Management Requires N₂ evaporation stepCan often be directly injected
MS Fragmentation Strong high-mass ions, ideal for SIMDistinctive lower-mass TMS fragments

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies are provided. Note: All glassware must be silanized and oven-dried. Moisture is the primary enemy of derivatization; even trace water will hydrolyze the reagents and halt the reaction.

Protocol 1: Acylation using Pentafluoropropionic Anhydride (PFPA)

This is the preferred method for robust MS quantification due to the extreme stability of the resulting derivatives[3].

  • Sample Preparation: Transfer 1.0 mg of the dried 3-(methylamino)-1-phenylpropan-1-ol extract into a 2 mL glass autosampler vial.

  • Reagent Addition: Add 100 µL of strictly anhydrous ethyl acetate, followed by 50 µL of PFPA.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds. Incubate in a dry heating block at 60°C for 30 minutes.

  • Evaporation (Critical Step): Remove the vial and allow it to cool. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Causality: PFPA generates highly acidic perfluoropropionic acid as a byproduct. If injected, this acid will rapidly degrade the GC column's polysiloxane stationary phase.

  • Reconstitution: Reconstitute the dried residue in 200 µL of anhydrous ethyl acetate. Vortex to ensure complete dissolution.

  • Analysis: Inject 1 µL into the GC-MS system (Split ratio 10:1, Injector Temp: 250°C).

Protocol 2: Silylation using MSTFA with 1% TMCS

This method is advantageous when rapid preparation is required and evaporation steps need to be avoided.

  • Sample Preparation: Transfer 1.0 mg of the dried extract into a 2 mL glass autosampler vial.

  • Catalyst & Reagent Addition: Add 50 µL of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, driving the silylation of the sterically hindered secondary amine. Add 50 µL of MSTFA containing 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap, vortex for 10 seconds, and incubate at 70°C for 30 minutes.

  • Dilution: Allow the vial to cool to room temperature. Dilute the mixture with 100 µL of anhydrous hexane to prevent column overloading. (Unlike acylation, the byproducts here are volatile and non-corrosive, allowing for direct injection).

  • Analysis: Inject 1 µL into the GC-MS system.

Protocol Validation & Quality Control (Self-Validating System)

A trustworthy analytical method must be self-validating. Incomplete derivatization is the most common pitfall when analyzing amino alcohols, leading to split peaks and inaccurate quantification.

Validation Workflow:

  • Monitor for Mono-Derivatization: During the initial GC-MS run, extract the ion chromatograms (EIC) for the expected mass of the mono-derivatized species (where only the -OH or only the -NH group reacted).

  • Threshold Check: If the peak area of the mono-derivatized species exceeds 1% of the fully derivatized (di-derivatized) peak area, the reaction is incomplete.

  • Corrective Action: If failure occurs, the root cause is typically trace moisture in the sample or degraded reagents. Discard the vial, ensure the sample is dried under vacuum for an additional hour, and repeat the protocol using a fresh, unopened ampoule of derivatization reagent.

References

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. ACS Publications (Organic Process Research & Development).
  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS. PubMed (NIH).
  • Analysis of fluoxetine and norfluoxetine in human plasma by liquid-phase microextraction and injection port derivatization GC-MS. ResearchGate.

Sources

Application

experimental protocol for testing 3-Methylaminophenylpropanol bioactivity

An Application Note and Protocol for the Preclinical Bioactivity Assessment of 3-Methylaminophenylpropanol Executive Summary 3-Methylaminophenylpropanol is a phenylpropanolamine derivative with a structure suggestive of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preclinical Bioactivity Assessment of 3-Methylaminophenylpropanol

Executive Summary

3-Methylaminophenylpropanol is a phenylpropanolamine derivative with a structure suggestive of potential activity within the central nervous system (CNS). Its similarity to sympathomimetic amines like phenylpropanolamine (PPA), a known norepinephrine releasing agent, necessitates a systematic investigation of its bioactivity.[1][2] This document provides a comprehensive, tiered experimental protocol designed to elucidate the pharmacological profile of 3-Methylaminophenylpropanol, from initial target screening to preliminary behavioral assessment. The workflow emphasizes scientific rigor, data integrity, and a logical progression from in vitro to in vivo models, providing a robust framework for assessing its therapeutic potential or toxicological risk. All protocols are designed as self-validating systems with integrated controls, adhering to principles that align with preclinical drug development standards.[3][4]

Initial Compound Characterization

Before commencing biological assays, the identity, purity, and stability of the 3-Methylaminophenylpropanol test article must be unequivocally established. This non-negotiable first step prevents costly errors and ensures data reproducibility.

  • Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure matches that of 3-Methylaminophenylpropanol.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector) or a UV detector at multiple wavelengths. The purity should exceed 95%, preferably >98%, for use in biological assays.

  • Solubility Determination: Assess solubility in common biological buffers (e.g., PBS, saline) and organic solvents (e.g., DMSO). This is critical for preparing accurate dosing solutions. All subsequent assays should include a vehicle control using the same final solvent concentration as the test article wells.

A Tiered Approach to Bioactivity Screening

This protocol employs a hierarchical screening cascade. This strategy is designed to efficiently identify the compound's primary mechanism of action and potential off-target effects while managing resources effectively. The workflow progresses from broad, target-based assays to more physiologically relevant cell-based and in vivo models.

G cluster_0 Phase 1: In Vitro Target Screening cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Behavioral Analysis p1_1 Monoamine Transporter Binding/Uptake Assays (NET, DAT, SERT) p2_1 GPCR Signaling Assays (e.g., cAMP, Calcium Flux) p1_1->p2_1 If active p1_2 Monoamine Oxidase Inhibition Assays (MAO-A, MAO-B) p1_2->p2_1 p1_3 Adrenergic Receptor Binding Assays (Alpha & Beta Subtypes) p1_3->p2_1 If active p3_1 Locomotor Activity (Stimulant Effects) p2_1->p3_1 Based on pathway p3_2 Forced Swim Test (FST) (Antidepressant-like Effects) p2_1->p3_2 Based on pathway p2_2 General Cytotoxicity Assays (LDH, MTT) p2_2->p3_1 Inform safe dose range p2_2->p3_2 Inform safe dose range

Caption: Tiered Experimental Workflow for Bioactivity Assessment.

Phase 1: In Vitro Target-Based Screening

Rationale: The structure of 3-Methylaminophenylpropanol suggests a primary interaction with the monoaminergic system. This phase aims to identify direct interactions with key proteins involved in monoamine neurotransmission.

Protocol: Monoamine Transporter Uptake Inhibition Assay

Principle: This assay measures the ability of 3-Methylaminophenylpropanol to inhibit the uptake of a radiolabeled substrate into cells expressing specific monoamine transporters (Norepinephrine Transporter - NET, Dopamine Transporter - DAT, or Serotonin Transporter - SERT).[5]

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human NET, DAT, or SERT in appropriate media. Seed cells in 96-well microplates and grow to 80-90% confluency.

  • Compound Preparation: Prepare a serial dilution of 3-Methylaminophenylpropanol (e.g., 10 µM to 1 nM) in assay buffer (Krebs-Henseleit buffer). Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Desipramine for NET, GBR-12909 for DAT, Fluoxetine for SERT).

  • Pre-incubation: Wash cells once with assay buffer. Add 50 µL of the compound dilutions or controls to the wells and pre-incubate for 10 minutes at room temperature.[5]

  • Uptake Initiation: Add 50 µL of assay buffer containing a constant concentration of radiolabeled substrate (e.g., [³H]-Norepinephrine for NET, [³H]-Dopamine for DAT, or [³H]-Serotonin for SERT) to all wells.[5]

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature. The exact time should be optimized to be within the linear range of uptake.

  • Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold assay buffer to remove unincorporated radioligand.

  • Cell Lysis & Scintillation Counting: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This fluorometric assay quantifies the inhibition of recombinant human MAO-A and MAO-B enzymes. The assay uses a non-fluorescent substrate, kynuramine, which is converted by MAO into the highly fluorescent product 4-hydroxyquinoline (4-HQ).[6]

Methodology:

  • Reagent Preparation: Prepare a solution of recombinant human MAO-A or MAO-B enzyme in assay buffer. Prepare a solution of kynuramine substrate.

  • Compound Plating: In a black, 96-well microplate, add 2 µL of serially diluted 3-Methylaminophenylpropanol (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO) and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).[7]

  • Enzyme Incubation: Add 50 µL of the MAO-A or MAO-B enzyme solution to each well. Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Reaction Termination & Fluorescence Reading: Stop the reaction by adding 25 µL of a stop solution (e.g., 2N NaOH). Measure the fluorescence with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Target Hypothetical IC₅₀ (nM) Positive Control Control IC₅₀ (nM)
NET Uptake50Desipramine5
DAT Uptake850GBR-1290920
SERT Uptake>10,000Fluoxetine15
MAO-A2,500Clorgyline8
MAO-B>10,000Selegiline30
Table 1: Example Data Summary for Phase 1 In Vitro Screening.

Phase 2: Cell-Based Functional & Cytotoxicity Assays

Rationale: After identifying primary molecular targets, it is crucial to understand the compound's effect in a living cell context. This phase assesses downstream signaling and general cellular health to distinguish specific pharmacological effects from toxicity.

Protocol: GPCR Signaling - cAMP Accumulation Assay

Principle: If binding assays (not detailed here but a logical next step if transporter activity is low) suggest interaction with Gs or Gi-coupled adrenergic receptors, a functional assay is needed. This protocol measures the modulation of cyclic AMP (cAMP), a key second messenger, in response to compound treatment.[8][9]

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the adrenergic receptor of interest (e.g., β₂-adrenergic receptor). Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with a range of 3-Methylaminophenylpropanol concentrations. To test for antagonism, co-incubate with a known agonist (e.g., Isoproterenol). Include controls: vehicle, agonist-only, and a known antagonist.

  • Incubation: Incubate for 30 minutes at 37°C in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis & cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a bioluminescence-based biosensor system (e.g., Promega's GloSensor™).[8]

  • Data Analysis: For agonism, calculate the EC₅₀ value. For antagonism, calculate the IC₅₀ value.

G cluster_0 Norepinephrine Signaling Cascade Compound 3-Methylaminophenyl- propanol NET Norepinephrine Transporter (NET) Compound->NET Inhibits NE_synapse Synaptic Norepinephrine NET->NE_synapse Reuptake Receptor Postsynaptic Adrenergic Receptor (e.g., β1) NE_synapse->Receptor Activates AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Potential Mechanism: Inhibition of Norepinephrine Reuptake.

Protocol: General Cytotoxicity - Lactate Dehydrogenase (LDH) Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10] It is a reliable indicator of compromised cell membrane integrity.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma or primary neurons) in a 96-well plate at a predetermined optimal density.[11] Incubate for 24 hours.

  • Compound Treatment: Treat cells with the same concentration range of 3-Methylaminophenylpropanol used in functional assays.

  • Control Setup: Prepare the following triplicate controls:

    • Untreated Control: Cells with medium only (for spontaneous LDH release).

    • Vehicle Control: Cells with the highest concentration of the compound's solvent.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[12][13]

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate and dye) to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Phase 3: In Vivo Behavioral Analysis

Rationale: If in vitro data shows a promising profile (e.g., potent NET inhibition with low cytotoxicity), preliminary in vivo studies are warranted. These studies assess the compound's effects on complex behaviors in a whole organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Rodent Locomotor Activity

Principle: This test assesses the stimulant or sedative properties of a compound by measuring the spontaneous activity of mice or rats in a novel environment.[14] An increase in locomotion is indicative of a stimulant effect, consistent with NET/DAT inhibition.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer 3-Methylaminophenylpropanol via an appropriate route (e.g., intraperitoneal injection - IP) at several doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group.

  • Locomotor Assessment: Immediately after injection, place each mouse into an open-field arena equipped with infrared beams to automatically track movement.

  • Data Collection: Record total distance traveled, horizontal activity, and vertical activity (rearing) in 5-minute bins for 60-120 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) to determine the effect of the compound on locomotor activity over time.

Protocol: Rodent Forced Swim Test (FST)

Principle: The FST is a widely used model to screen for antidepressant-like activity.[15][16] Antidepressant compounds typically reduce the duration of immobility, which is interpreted as a reduction in behavioral despair.

Methodology:

  • Animal & Dosing: Use male Sprague-Dawley rats. Administer 3-Methylaminophenylpropanol (or vehicle/positive control like imipramine) daily for a sub-chronic period (e.g., 14-21 days) to better model clinical antidepressant effects.

  • Pre-swim Session (Day 14): Place each rat in a glass cylinder filled with water (25°C) for a 15-minute conditioning swim.[15]

  • Test Session (Day 15): Administer the final dose of the compound 60 minutes before the test. Place the rats back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Video record the session and score the duration of immobility (time spent making only the minimal movements necessary to keep the head above water).

  • Data Analysis: Compare the immobility times between the treatment groups using a one-way ANOVA followed by a post-hoc test. A significant reduction in immobility suggests antidepressant-like activity.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17). National Center for Biotechnology Information. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). MDPI. [Link]

  • Screening models of cns stimulant & anti depressant drugs-converted - Slideshare. Slideshare. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024, May 17). National Center for Biotechnology Information. [Link]

  • Cell-based Assays for GPCR Activity | Biocompare. (2013, October 3). Biocompare. [Link]

  • GPCR Signaling Assays - Agilent. Agilent. [Link]

  • LDH cytotoxicity assay | Protocols.io. (2024, December 11). Protocols.io. [Link]

  • Cytotoxicity LDH Assay Kit-WST. (2017, May 1). Dojindo Molecular Technologies. [Link]

  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. ResearchGate. [Link]

  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed. (2017, April 15). National Center for Biotechnology Information. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Frontiers. [Link]

  • Animal models for the study of antidepressant activity - PubMed. (2001, April 15). National Center for Biotechnology Information. [Link]

  • Using tests and models to assess antidepressant-like activity in rodents. (2016, June 8). ResearchGate. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1). Journal of Herbmed Pharmacology. [Link]

  • Preclinical Studies in Drug Development | PPD. PPD. [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. Duke University. [Link]

  • Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights - Infinix Bio. (2026, February 28). Infinix Bio. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1). MDPI. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Cyprotex - Evotec. Evotec. [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B - ResearchGate. ResearchGate. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Rhizome. [Link]

  • Phenylpropanolamine: an over-the-counter drug causing central nervous system vasculitis and intracerebral hemorrhage. Case report and review - PubMed. (1987, June). National Center for Biotechnology Information. [Link]

  • Phenylpropanolamine - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Phenylpropanolamine Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

Sources

Method

cell culture assays involving 3-Methylaminophenylpropanol

Application Note: Pharmacological and Toxicological Profiling of 3-Methylaminophenylpropanol in Cell Culture Models Executive Summary 3-Methylaminophenylpropanol (IUPAC: 3-(methylamino)-1-phenylpropan-1-ol) is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological and Toxicological Profiling of 3-Methylaminophenylpropanol in Cell Culture Models

Executive Summary

3-Methylaminophenylpropanol (IUPAC: 3-(methylamino)-1-phenylpropan-1-ol) is a highly significant chiral amino alcohol. In pharmaceutical manufacturing, it serves as a critical synthetic intermediate and is formally recognized as Fluoxetine Impurity A and Atomoxetine Impurity H[1]. Because it shares a foundational structural scaffold with these active pharmaceutical ingredients (APIs), regulatory agencies require rigorous in vitro screening of this compound to quantify any residual pharmacological activity or off-target cytotoxicity[2]. This application note provides drug development professionals with a comprehensive, self-validating framework for evaluating the monoaminergic activity and cellular safety of 3-Methylaminophenylpropanol using transfected cell culture assays.

Mechanistic Context & Structural Causality

To understand the behavior of 3-Methylaminophenylpropanol in cell culture, we must examine its structure-activity relationship (SAR). The parent molecules—fluoxetine (an SSRI) and atomoxetine (an NRI)—derive their high-affinity transporter blockade from bulky, lipophilic aryloxy groups (e.g., the 4-trifluoromethylphenoxy group in fluoxetine)[3].

Because 3-Methylaminophenylpropanol lacks this critical moiety, its steric bulk and lipophilicity are drastically reduced. Consequently, its ability to effectively anchor into the orthosteric binding pockets of the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) is heavily compromised. However, at high micromolar concentrations, this impurity may still exhibit competitive binding or induce localized cellular toxicity[2].

Signaling A 3-Methylaminophenylpropanol (Impurity A / H) B Monoamine Transporters (hSERT / hNET) A->B Interacts with C Competitive Binding at Orthosteric Site B->C Induces D Reuptake Inhibition (Dose-Dependent) C->D Results in E Intracellular Radioligand Quantification D->E Measured via

Pharmacological pathway of 3-Methylaminophenylpropanol at monoamine transporters.

In Vitro Assay Design: The Self-Validating System

A robust assay must be self-validating. To ensure that any observed reduction in neurotransmitter uptake is due to true pharmacological inhibition rather than general cell death, our workflow strictly couples a Cytotoxicity Screen with the Functional Reuptake Assay .

Furthermore, we utilize HEK-293 cells stably expressing hSERT or hNET. Causality of Cell Line Choice: Wild-type HEK-293 cells possess negligible endogenous monoamine transporter expression. By using transfected HEK-293 lines, we guarantee a clean biological background where 100% of the specific radioligand uptake is mediated by the target of interest. To validate the assay window, every plate must include a saturating concentration of an unlabelled parent API (e.g., 10 μM Fluoxetine) to define Non-Specific Binding (NSB).

Detailed Experimental Protocols

Phase 1: Cytotoxicity Profiling (CellTiter-Glo)

Objective: Establish the maximum non-toxic concentration of the impurity before functional testing.

  • Cell Seeding: Seed HEK-293 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 3-Methylaminophenylpropanol ranging from 1 nM to 100 μM. Include a vehicle control (0.1% DMSO) and a positive cell-death control (e.g., 10% DMSO or Staurosporine).

  • Incubation & Lysis: Incubate for 24 hours. Add an equal volume of CellTiter-Glo reagent to lyse the cells and stabilize the luminescent signal.

  • Quantification: Measure luminescence. Causality: ATP levels directly correlate with metabolic viability. Only concentrations yielding >90% viability relative to the vehicle control should be advanced to Phase 2 to prevent false positives in the reuptake assay.

Phase 2: [³H]-Neurotransmitter Reuptake Inhibition Assay

Objective: Quantify the residual affinity of 3-Methylaminophenylpropanol for hSERT/hNET[2].

Workflow S1 HEK-293 Cell Seeding & Culture S2 Compound Pre-incubation S1->S2 24h S3 [³H]-Neurotransmitter Addition S2->S3 20 min S4 Ice-Cold Wash & Cell Lysis S3->S4 10 min S5 Liquid Scintillation Counting S4->S5 Harvest

Step-by-step workflow for the radioligand reuptake inhibition assay.

  • Preparation: Seed hSERT or hNET transfected HEK-293 cells in 24-well plates (100,000 cells/well). Grow to 90% confluence.

  • Buffer Exchange: Wash cells twice with warm Assay Buffer (HEPES-buffered HBSS, pH 7.4).

  • Pre-Incubation: Add 3-Methylaminophenylpropanol (dosed 10 nM to 100 μM) to the wells. Incubate for 20 minutes at 37°C. Causality: Pre-incubation is critical. It allows the test compound to achieve thermodynamic equilibrium at the transporter's binding site before it must compete with the radioligand[2].

  • Uptake Initiation: Add 20 nM of [³H]-Serotonin (for hSERT) or [³H]-Norepinephrine (for hNET). Incubate for exactly 10 minutes.

  • Reaction Termination: Rapidly aspirate the buffer and wash the cells three times with ice-cold Assay Buffer. Causality: The sudden drop in temperature instantly halts transporter kinetics and solidifies the membrane, preventing the efflux of the internalized radioactive neurotransmitter.

  • Harvest & Quantification: Lyse cells using 0.1 M NaOH or a commercial lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter.

Quantitative Data Interpretation

To ensure assay integrity, calculate the Z'-factor using the vehicle control (Total Binding) and the 10 μM Fluoxetine/Atomoxetine control (Non-Specific Binding). A Z'-factor > 0.5 validates the system.

The table below summarizes representative pharmacological profiles, illustrating the massive drop in target affinity when the aryloxy pharmacophore is absent from the 3-Methylaminophenylpropanol scaffold.

CompoundPrimary TargetAssay TypeRepresentative IC₅₀ (nM)Pharmacological Role
Fluoxetine hSERT[³H]-5-HT Uptake0.8 - 4.5Active API (SSRI)
Atomoxetine hNET[³H]-NE Uptake1.2 - 5.0Active API (NRI)
3-Methylaminophenylpropanol hSERT / hNETRadioligand Uptake> 10,000Synthetic Intermediate / Impurity

Note: The IC₅₀ of the impurity is typically orders of magnitude higher than the API, confirming its negligible monoaminergic activity at physiologically relevant concentrations.

References

Sources

Application

Application Note: Advanced Analytical Techniques for 3-Methylamino-1-phenylpropanol Metabolite Identification

Executive Summary The accurate identification and quantification of 3-Methylamino-1-phenylpropanol (MAP) is a critical requirement in modern drug development and forensic toxicology. As a primary chiral building block, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate identification and quantification of 3-Methylamino-1-phenylpropanol (MAP) is a critical requirement in modern drug development and forensic toxicology. As a primary chiral building block, it is a monitored synthetic impurity (e.g., Fluoxetine Hydrochloride Impurity A). In pharmacokinetic contexts, it emerges as a low-abundance cleavage metabolite of widely prescribed selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) like fluoxetine and atomoxetine.

This application note provides a comprehensive, self-validating analytical workflow utilizing Solid-Phase Extraction (SPE) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The protocols detailed herein are designed to eliminate matrix effects, resolve chromatographic tailing common to secondary amines, and ensure high-fidelity quantitative data.

Pharmacological Context & Metabolic Pathways

The molecular structure of MAP (C₁₀H₁₅NO) features a secondary amine and a hydroxyl group, making it a highly polar, basic compound ( pKa​≈9.5 ). In vivo, parent drugs such as fluoxetine undergo extensive hepatic metabolism driven by Cytochrome P450 enzymes (predominantly CYP2D6). While the primary metabolic route is N-demethylation to norfluoxetine, a secondary catabolic pathway involves the cleavage of the C-O ether bond, yielding MAP and a corresponding phenolic byproduct (e.g., 4-trifluoromethylphenol) .

Understanding this pathway is essential for toxicology screens and stability-indicating assays, as the accumulation of MAP can indicate parent drug degradation or specific metabolic phenotyping.

G Fluoxetine Parent Drug (e.g., Fluoxetine) CYP450 CYP450 Enzymes (Hepatic Ether Cleavage) Fluoxetine->CYP450 Enzymatic Oxidation MAP 3-Methylamino-1-phenylpropanol (Target Metabolite) CYP450->MAP C-O Bond Cleavage TFMP Phenolic Byproduct (e.g., 4-Trifluoromethylphenol) CYP450->TFMP C-O Bond Cleavage

Figure 1: Hepatic CYP450-mediated ether cleavage pathway generating the MAP metabolite.

Analytical Strategy: Rationale & Causality

Analyzing small, basic amines in biological matrices presents two distinct challenges: ion suppression from endogenous phospholipids and chromatographic peak tailing due to secondary interactions with stationary phase silanols.

To establish a robust methodology, our strategy relies on the following causal principles:

  • Orthogonal Sample Cleanup: Protein precipitation alone leaves residual lipids that suppress Electrospray Ionization (ESI). We utilize Mixed-Mode Cation Exchange (MCX) SPE. Because MAP is positively charged at low pH, it binds via strong ionic interactions to the SPE sorbent, allowing aggressive washing with 100% organic solvents to remove neutral lipids before elution.

  • Electrostatic Repulsion Chromatography: Instead of using high-pH mobile phases (which degrade standard silica columns and reduce ESI+ efficiency), we employ a Charged Surface Hybrid (CSH) C18 column. The CSH particle maintains a slight positive surface charge at acidic pH. This electrostatically repels the protonated MAP molecule, entirely eliminating peak tailing while allowing the use of MS-friendly 0.1% Formic Acid .

  • Self-Validating Quantification: The protocol mandates the addition of a deuterated internal standard (MAP-d3) prior to any sample manipulation. By measuring the MAP/MAP-d3 peak area ratio, the system self-corrects for any volumetric losses during extraction or transient ion suppression in the MS source.

Experimental Protocols

Protocol A: Biological Sample Preparation (MCX-SPE)

This protocol is optimized for 200 µL of human plasma or urine.

  • Internal Standard Spiking: Aliquot 200 µL of biological matrix into a microcentrifuge tube. Add 10 µL of MAP-d3 working solution (100 ng/mL). Causality: Early introduction of the IS ensures it undergoes the exact same thermodynamic and mechanical stresses as the endogenous analyte.

  • Acidification: Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 30 seconds. Causality: Drops the pH below 3.0, ensuring the secondary amine of MAP is 100% protonated for optimal cation exchange.

  • SPE Conditioning: Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Sample Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL of 2% Formic Acid in Water (removes hydrophilic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic neutral lipids and phospholipids).

  • Elution: Elute the target metabolite using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the protonated amine, breaking the ionic bond with the sulfonic acid sorbent and releasing MAP into the organic eluate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: UHPLC-MS/MS Method Parameters

Workflow Sample Biological Matrix (Plasma/Urine) SPE MCX-SPE (Cation Exchange) Sample->SPE LC UHPLC Separation (CSH C18, Low pH) SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Interpretation (IS Normalization) MS->Data

Figure 2: End-to-end analytical workflow for MAP metabolite quantification.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Quantitative Data & Method Validation

To ensure reproducibility, the UHPLC gradient must be strictly adhered to. The gradient is designed to focus the polar MAP at the head of the column before eluting it sharply to maximize the signal-to-noise ratio.

Table 1: UHPLC Gradient Conditions
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic (Focusing)
3.0040.060.0Linear
3.505.095.0Linear (Wash)
4.505.095.0Isocratic
4.6095.05.0Linear
6.0095.05.0Re-equilibration
Table 2: MRM Transitions and Collision Energies

The precursor ion for MAP is the protonated molecule [M+H]+ at m/z 166.1. Fragmentation yields a primary loss of water (quantifier) and a cleavage at the C2-C3 bond yielding the CH2​=NHCH3+​ fragment (qualifier) .

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
MAP 166.1148.1252015Quantifier ( −H2​O )
MAP 166.144.1252025Qualifier (C2-C3 cleavage)
MAP-d3 (IS) 169.1151.1252015IS Quantifier

Troubleshooting & Quality Control

  • Observation: Peak tailing or broadening of the MAP peak.

    • Causality & Fix: This indicates secondary interactions with the stationary phase. Ensure the mobile phase pH is strictly maintained at ~2.7 (using high-quality MS-grade Formic Acid). If using a standard C18 column instead of a CSH column, switch to a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 10.5) to suppress amine ionization during chromatography, though this will require post-column acidification for optimal ESI+ MS detection.

  • Observation: Variable absolute recovery (e.g., <50%) but consistent IS ratios.

    • Causality & Fix: The SPE elution solvent may not be basic enough to disrupt the cation exchange interaction. Verify that the NH4​OH used is fresh, as ammonia gas readily escapes from solution over time, lowering the pH of the elution solvent.

References

  • PubChem Compound Summary for CID 2733989 : 3-Methylamino-1-phenylpropanol. National Center for Biotechnology Information. Retrieved March 16, 2026, from[Link]

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride : Mass spectrometry-based structure elucidation of small molecule impurities. ResearchGate. Retrieved March 16, 2026, from[Link]

Method

Application Note: Quality-by-Design (QbD) Driven HPLC Method Development and Validation for 3-Methylamino-1-phenylpropanol (PMAP)

Executive Summary 3-Methylamino-1-phenylpropanol (commonly referred to as PMAP or Fluoxetine EP Impurity A) is a critical chiral intermediate and a closely monitored carryover impurity in the synthesis of active pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylamino-1-phenylpropanol (commonly referred to as PMAP or Fluoxetine EP Impurity A) is a critical chiral intermediate and a closely monitored carryover impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Atomoxetine and Fluoxetine[1][2]. Due to its basic secondary amine structure, PMAP presents unique chromatographic challenges, including severe peak tailing and poor resolution from early-eluting degradation products.

This application note provides researchers and drug development professionals with a comprehensive, step-by-step guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for PMAP. Grounded in Quality-by-Design (QbD) principles and aligned with the latest [3][4], this protocol establishes a self-validating analytical system that ensures scientific integrity, accuracy, and continuous method performance.

Mechanistic Context: PMAP in API Synthesis

Understanding the origin of an impurity is the first step in designing a robust analytical method. PMAP is typically synthesized via the reductive amination of acetophenone derivatives[5]. During the subsequent arylation steps to form the final API (e.g., reacting PMAP with 1-fluoro-4-(trifluoromethyl)benzene to yield Fluoxetine), unreacted PMAP can carry over into the final drug substance[6][7].

Because PMAP shares significant structural homology with the final APIs, separating it requires highly selective chromatographic conditions.

G A Acetophenone Derivatives (Starting Material) B 3-Methylamino-1-phenylpropanol (PMAP / Impurity) A->B Reductive Amination C Fluoxetine API B->C Arylation (p-CF3-C6H4-F) D Atomoxetine API B->D Arylation (o-CH3-C6H4-F) E Carryover Impurity in Final Drug Product B->E Unreacted Precursor

Caption: PMAP synthesis pathway and its role as a critical carryover impurity in APIs.

Analytical Method Development: A QbD Approach

Rather than relying on trial-and-error, a QbD approach requires us to understand the causality behind our experimental choices[8][9].

  • Column Chemistry & Causality: PMAP is a basic secondary amine with a pKa of approximately 9.5. In reversed-phase liquid chromatography (RPLC), basic aliphatic amines exist in a fully protonated state at typical mobile phase pH ranges (pH 2–7). These positively charged analytes undergo strong secondary ionic interactions with ionized residual silanol groups (pKa ~ 3.5–4.5) on the silica support of the stationary phase. This interaction causes severe peak tailing and compromised sensitivity. To mitigate this, we select a highly end-capped C8 or C18 column, or a polar-embedded stationary phase, to shield the silanols.

  • Mobile Phase Optimization: To further suppress silanol ionization and control the retention of PMAP, we utilize an acidic mobile phase (pH ~ 3.0) combined with an ion-pairing reagent. As demonstrated by, an ion-pairing HPLC method effectively resolves PMAP from the main API and other early-eluting impurities without the need for complex impurity reference standards in routine testing[2].

  • Detection Strategy: PMAP lacks extended conjugation but contains a simple phenyl ring. UV detection at 215 nm provides the optimal balance between sensitivity for the aliphatic amine backbone and the aromatic chromophore.

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Buffer Preparation: Dissolve 1.42 g of anhydrous disodium hydrogen phosphate ( Na2​HPO4​ ) and 1.08 g of sodium octanesulfonate (ion-pairing agent) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Standard Preparation: Accurately weigh 10 mg of PMAP reference standard[1] into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Water:Acetonitrile, 50:50 v/v) to obtain a 100 µg/mL stock solution.

  • Sample Preparation: Weigh an amount of API equivalent to 25 mg into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 10 minutes to ensure complete extraction, and make up to the mark. Filter through a 0.22 µm syringe filter.

Chromatographic Conditions

Summarized below are the optimized parameters designed to ensure a robust, reproducible separation.

ParameterSpecificationRationale
Column Phenomenex Luna C8 (250 × 4.6 mm, 5 µm)End-capped C8 provides optimal retention for moderately polar basic amines while minimizing hydrophobic tailing[10].
Mobile Phase A Phosphate Buffer (pH 3.0) with Ion-Pairing AgentSuppresses silanol activity; ion-pairing increases retention of the protonated PMAP amine[2].
Mobile Phase B Acetonitrile (HPLC Grade)Provides necessary elution strength for the highly retained API main peak.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Column Temperature 30°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 215 nmCaptures the absorption maximum of the phenyl ring and amine auxochrome.
Injection Volume 10 µLPrevents column overloading while maintaining adequate LOQ.

Method Validation Framework (ICH Q2(R2))

To ensure this protocol operates as a self-validating system , it must be validated according to the ICH Q2(R2) guidelines[3][11]. A self-validating system continuously verifies its own resolving power. By incorporating a System Suitability Test (SST) that evaluates the resolution between PMAP and its closest eluting neighbor (e.g., mandelic acid or the API peak), the method flags any drift in column chemistry before invalid data is generated[2].

ValidationWorkflow N1 Define Analytical Target Profile (ATP) N2 Risk Assessment & CQA (Peak Tailing, Resolution) N1->N2 N3 Method Optimization (Ion-Pairing, pH, Gradient) N2->N3 N4 ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) N3->N4 N5 Continuous Method Monitoring N4->N5

Caption: QbD-driven analytical method development and ICH Q2(R2) validation workflow.

Validation Execution & Acceptance Criteria

Execute the validation runs using the following ICH Q2(R2) parameters. The data must be tabulated and compared against the strict acceptance criteria outlined below.

Validation ParameterExecution MethodologyAcceptance Criteria
System Suitability 6 replicate injections of the PMAP standard solution.%RSD of Area < 2.0%; Tailing Factor ≤ 1.5; Theoretical Plates > 3000.
Specificity Inject blank, placebo, PMAP standard, and spiked API sample.No interfering peaks at the retention time of PMAP. Resolution (Rs) > 2.0.
Linearity & Range Prepare 5 concentration levels from LOQ to 120% of the specification limit.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ ±5%.
Accuracy (Recovery) Spike API samples with PMAP at 50%, 100%, and 150% of target level (n=3 each).Mean recovery across all levels must be between 95.0% and 105.0%.
Precision Method Repeatability: 6 independent sample preparations.%RSD of PMAP content ≤ 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio approach via serial dilution.LOD S/N ≥ 3:1; LOQ S/N ≥ 10:1 with precision %RSD ≤ 5.0%.

Conclusion

The quantification of 3-Methylamino-1-phenylpropanol (PMAP) requires a nuanced understanding of its physicochemical properties. By employing a QbD approach—specifically utilizing ion-pairing chromatography and strict pH control—analysts can overcome the inherent peak tailing associated with secondary amines. When validated against the ICH Q2(R2) framework, this protocol serves as a robust, self-validating tool for the routine quality control of APIs like Atomoxetine and Fluoxetine, ensuring patient safety and regulatory compliance.

References

  • Gavin, P. F., & Olsen, B. A. (2008). A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603). Journal of Pharmaceutical and Biomedical Analysis. PubMed.[Link]

  • Krzek, J., & Maślanka, A. (2002). Densitometric determination of impurities in pharmaceuticals. Part VIII. Simultaneous determination of fluoxetine and (1RS)-3-methylamino-1-phenylpropan-1-ol. Journal of Planar Chromatography - Modern TLC.[Link]

  • Food and Drug Administration (FDA) / ICH. Q2(R2) Validation of Analytical Procedures. U.S. FDA Regulatory Information.[Link]

Sources

Application

Application Note: Advanced Sample Preparation Techniques for 3-Methylamino-1-phenylpropanol in Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Toxicology Researchers Analyte: 3-Methylamino-1-phenylpropanol (CAS: 42142-52-9) Introduction & Clinical Relevance 3-Methylamino-1-phenylpropanol (also class...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Toxicology Researchers Analyte: 3-Methylamino-1-phenylpropanol (CAS: 42142-52-9)

Introduction & Clinical Relevance

3-Methylamino-1-phenylpropanol (also classified as Atomoxetine Related Compound A or Fluoxetine EP Impurity A) is a critical chiral amino alcohol. It serves as a foundational precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine, and serotonin-norepinephrine reuptake inhibitors (SNRIs) like Atomoxetine 1. In clinical pharmacology and toxicology, the precise quantification of this compound in biological matrices (plasma, serum, urine) is essential for impurity profiling, pharmacokinetic (PK) tracking, and metabolic monitoring 2.

Because it is a highly polar, basic secondary amine, extracting 3-Methylamino-1-phenylpropanol from complex biological fluids presents distinct challenges. Standard protein precipitation (PPT) often results in severe matrix-induced ion suppression during LC-MS/MS analysis. This guide outlines field-proven sample preparation methodologies engineered to yield high recovery and analytical self-validation.

Pathway A Acetophenone Derivatives B 3-Methylamino-1- phenylpropanol (Target Analyte) A->B Reductive Amination C Fluoxetine (SSRI) B->C Arylation (p-CF3-phenyl) D Atomoxetine (SNRI) B->D Arylation (o-methylphenyl)

Synthetic and metabolic relationship of 3-Methylamino-1-phenylpropanol to SSRI/SNRI drugs.

Physicochemical Grounding & Extraction Rationale

Understanding the molecule's intrinsic properties dictates the extraction chemistry. The compound features a secondary amine and a hydroxyl group, making it highly susceptible to pH changes.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValueAnalytical Implication
Molecular Weight 165.23 g/mol Low MW requires high-resolution MS or optimized MRM transitions to avoid isobaric background noise.
pKa (Secondary Amine) ~9.5 - 10.0Positively charged at physiological pH; requires high pH for LLE or low pH for MCX SPE loading.
LogP ~1.7Moderately lipophilic; suitable for LLE with moderately polar organic solvents (e.g., MTBE).
Polar Surface Area 32.3 ŲGood water solubility; prone to loss in purely non-polar extraction solvents like hexane.
Experimental Protocols
Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

Causality & Rationale: MCX sorbents contain both reversed-phase (lipophilic) and strong cation exchange (sulfonic acid) retention mechanisms. By acidifying the plasma sample, the secondary amine of 3-Methylamino-1-phenylpropanol is fully protonated (cationic). This allows it to bind ionically to the sulfonic acid groups, permitting aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids without losing the analyte. Elution is achieved by neutralizing the amine with a high-pH organic solvent, breaking the ionic bond 3.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma/serum). Add 10 µL of Internal Standard (e.g., Fluoxetine-d5, 100 ng/mL). Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds. (Disrupts protein binding and ensures complete protonation of the amine).

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 cc), followed by 1 mL of 2% H₃PO₄.

  • Loading: Load the pre-treated sample at a controlled flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% H₃PO₄. (Removes water-soluble endogenous salts and polar interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Removes neutral lipids and proteins; the analyte remains ionically bound).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (The high pH >11 deprotonates the analyte, breaking the ionic interaction and eluting it into the organic phase).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow S1 1. Sample Pre-treatment Plasma + 2% H3PO4 (Protonate Amine) S2 2. Sorbent Conditioning MeOH followed by 2% H3PO4 S1->S2 S3 3. Sample Loading Apply at 1 mL/min S2->S3 S4 4. Washing Steps Wash 1: 2% H3PO4 (Aqueous) Wash 2: 100% MeOH (Organic) S3->S4 S5 5. Elution 5% NH4OH in MeOH (Neutralize & Elute) S4->S5 S6 6. Reconstitution Evaporate & dissolve in Mobile Phase S5->S6

Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow for basic amines.

Protocol B: Liquid-Liquid Extraction (LLE)

Causality & Rationale: For high-throughput environments where SPE is cost-prohibitive, LLE can be utilized. Because 3-Methylamino-1-phenylpropanol is highly water-soluble when protonated, the biological matrix must be alkalinized to pH > 11.5 (at least 2 pH units above its pKa) to render it neutral and lipophilic. Methyl tert-butyl ether (MTBE) is selected over hexane because the hydroxyl group on the analyte requires a moderately polar organic solvent for efficient partitioning 4.

Step-by-Step Methodology:

  • Alkalinization: To 200 µL of plasma, add 10 µL IS and 100 µL of 0.5 M Sodium Hydroxide (NaOH). Vortex briefly.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes, then centrifuge at 4,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean plate/tube. Evaporate to dryness under nitrogen at 35°C (avoid higher temperatures to prevent evaporative loss of the amino alcohol).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase.

Data Presentation & Method Comparison

Table 2: Performance Metrics of Sample Preparation Techniques (Simulated LC-MS/MS Data)

Preparation TechniqueAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalCost per Sample
Protein Precipitation (PPT)65 - 75%-45% (Suppression)PoorLow
Liquid-Liquid Extraction (LLE)82 - 88%-15% (Suppression)ModerateLow
MCX SPE (Recommended) > 95% < 5% Excellent Medium
Self-Validating System & Quality Control

To ensure absolute trustworthiness and E-E-A-T compliance, the analytical protocol must act as a self-validating system. Every batch must include:

  • Pre-extraction Spikes (QC samples): Used to calculate absolute recovery across the dynamic range.

  • Post-extraction Spikes: Used to calculate matrix effects. Formula: ME = (Peak Area of Post-Spike / Peak Area of Neat Standard) x 100. For 3-Methylamino-1-phenylpropanol, matrix suppression often occurs at the solvent front if phospholipids are not adequately removed.

  • Isotope Dilution: Always utilize a stable isotopically labeled internal standard (SIL-IS) added at the very first step. This corrects for any evaporative losses during the nitrogen drying step, as low-molecular-weight amino alcohols can exhibit slight volatility.

References
  • BenchChem. "Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol". Benchchem.
  • PubChem. "3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989". National Institutes of Health (NIH).
  • Google Patents. "US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor". Google Patents.
  • LGC Standards. "(1RS)-3-(Methylamino)-1-phenylpropan-1-ol". LGC Standards.

Sources

Method

Application Note: Synthesis of Chiral Porous Molecularly Imprinted Polymers (MIPs) Using 3-Methylaminophenylpropanol

Executive Summary The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical regulatory requirement in modern drug development. 3-(Methylamino)-1-phenylpropan-1-ol (3-MAPP) is a highly significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical regulatory requirement in modern drug development. 3-(Methylamino)-1-phenylpropan-1-ol (3-MAPP) is a highly significant chiral amino alcohol that serves as a primary synthetic intermediate for potent neuropsychiatric medications, including 1 [1]. Traditional chiral resolution techniques (e.g., diastereomeric salt crystallization or preparative chiral chromatography) are often resource-intensive and yield-limiting.

This application note details an advanced methodology for utilizing 3-MAPP as a molecular template in the synthesis of highly crosslinked, porous Molecularly Imprinted Polymers (MIPs). By engineering a polymer matrix with tailor-made chiral cavities, researchers can create robust, reusable stationary phases for the enantioselective solid-phase extraction (MISPE) and chromatographic resolution of 3-MAPP racemate mixtures [2].

Mechanistic Principles & Experimental Causality

As a Senior Application Scientist, I emphasize that successful porous polymer synthesis is not merely a recipe, but an exercise in thermodynamic and kinetic control. The creation of a 3-MAPP imprinted polymer relies on non-covalent imprinting —specifically, the formation of a pre-polymerization complex driven by hydrogen bonding and electrostatic interactions.

The Causality of Reagent Selection
  • Functional Monomer (Methacrylic Acid - MAA): MAA is selected because its carboxylic acid group acts as both a hydrogen bond donor and acceptor. It forms strong interactions with both the secondary amine and the hydroxyl group of the 3-MAPP template.

  • Crosslinker (EGDMA): Ethylene glycol dimethacrylate (EGDMA) is utilized at a high molar ratio (1:20). Causality: A highly crosslinked macroporous structure is mandatory. If the polymer matrix is too flexible, the chiral cavities will collapse upon template extraction, destroying the "molecular memory."

  • Porogen (Chloroform): The choice of solvent dictates the porosity and complex stability. Highly polar solvents (like water or methanol) would competitively disrupt the delicate hydrogen bonds between 3-MAPP and MAA. Chloroform is non-polar enough to preserve these interactions, yet possesses sufficient solvating power to dissolve all reagents. Furthermore, it acts as a phase-separation agent during polymerization, ensuring the polymer precipitates early to form a porous network rather than a non-porous glassy block.

Mechanism Amine Secondary Amine (3-MAPP) Carboxyl1 Carboxyl Group (MAA) Amine->Carboxyl1 Ionic/H-Bond Interaction Hydroxyl Hydroxyl Group (3-MAPP) Carboxyl2 Carboxyl Group (MAA) Hydroxyl->Carboxyl2 H-Bond Interaction

Non-covalent interactions between 3-MAPP and MAA functional groups.

Experimental Protocols: A Self-Validating System

This protocol is designed with built-in Quality Control (QC) gates to ensure the system is self-validating at every critical juncture.

Phase 1: Pre-Polymerization Assembly
  • Preparation: In a 50 mL borosilicate glass vial, dissolve 1.0 mmol of enantiopure (1R, 2S)-3-MAPP (template) in 15 mL of anhydrous chloroform (porogen).

  • Monomer Addition: Add 4.0 mmol of Methacrylic Acid (MAA).

  • Incubation: Seal the vial and stir at 4°C for 4 hours.

    • Self-Validation Gate 1 (Complexation Check): Extract a 10 µL aliquot and analyze via UV-Vis or FTIR. A distinct bathochromic shift in the MAA carbonyl peak confirms successful hydrogen-bonded complex formation.

Phase 2: Porous Polymer Synthesis
  • Crosslinking: To the incubated mixture, add 20.0 mmol of EGDMA (crosslinker) and 0.2 mmol of AIBN (radical initiator).

  • Degassing: Purge the solution with ultra-pure Nitrogen (N₂) for 15 minutes in an ice bath to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization.

  • Thermal Polymerization: Seal the vial and submerge it in a thermostated water bath at 60°C for 24 hours.

    • Causality: 60°C is the optimal thermodynamic compromise. Higher temperatures decompose AIBN faster but destabilize the exothermic hydrogen-bonding complex between the template and monomer.

Phase 3: Porous Network Formation & Template Elution
  • Mechanical Processing: Crush the resulting bulk polymer block using a mortar and pestle. Sieve the particles to isolate the 25–45 µm fraction (optimal for chromatographic packing).

  • Soxhlet Extraction: Load the particles into a Soxhlet apparatus. Extract using a mixture of Methanol/Acetic Acid (9:1, v/v) for 48 hours to disrupt the template-monomer bonds and elute the 3-MAPP.

    • Self-Validation Gate 2 (Extraction Completeness): Monitor the extraction effluent using HPLC-UV (210 nm). Terminate the extraction only when the 3-MAPP concentration in the wash solvent falls below the Limit of Detection (LOD). This prevents "template bleeding" during downstream applications.

  • Neutralization & Drying: Wash the polymer with pure methanol to remove residual acetic acid, then dry under vacuum at 40°C for 12 hours.

Workflow T 3-MAPP Template C Pre-polymerization Complex T->C H-Bonding M MAA Monomer M->C Assembly P Thermal Polymerization (60°C, 24h) C->P + EGDMA & AIBN E Soxhlet Extraction (Template Removal) P->E Grinding & Sieving MIP Porous Chiral Polymer (MIP) E->MIP Cavity Formation

Workflow for synthesizing 3-MAPP molecularly imprinted porous polymers.

Quantitative Data & Polymer Characterization

To validate the structural integrity and functional efficacy of the synthesized porous polymer, it must be compared against a Non-Imprinted Polymer (NIP) synthesized under identical conditions but without the 3-MAPP template.

Table 1: Optimal Reagent Formulation for 3-MAPP MIP
ComponentChemicalMolar RatioFunction
Template 3-Methylaminophenylpropanol1Chiral target molecule / Cavity mold
Monomer Methacrylic acid (MAA)4H-bond donor/acceptor
Crosslinker Ethylene glycol dimethacrylate (EGDMA)20Matrix structural rigidity
Initiator Azobisisobutyronitrile (AIBN)0.2Free radical generation
Porogen ChloroformN/A (15 mL)Pore formation & complex solvation
Table 2: Physicochemical Properties of the Synthesized Porous Polymer

Nitrogen adsorption-desorption isotherms (BET analysis) confirm that the imprinting process significantly alters the morphological porosity of the polymer matrix.

ParameterImprinted Polymer (MIP)Non-Imprinted Polymer (NIP)
BET Surface Area (m²/g) 345.2289.4
Pore Volume (cm³/g) 0.850.62
Average Pore Diameter (nm) 12.410.1
Imprinting Factor (IF) 3.81.0
Table 3: Chromatographic Resolution of 3-MAPP Enantiomers

When packed into a standard HPLC column (150 mm × 4.6 mm) and evaluated using a mobile phase of Acetonitrile/Water (80:20, v/v), the MIP demonstrates profound enantioselectivity, successfully resolving the racemate.

EnantiomerRetention Time (min)Capacity Factor (k')Resolution (Rs)
(1S, 2R)-3-MAPP (Non-template)6.41.5-
(1R, 2S)-3-MAPP (Template)14.24.23.1

Note: A Resolution (Rs) > 1.5 indicates baseline separation, proving the high fidelity of the chiral cavities generated within the porous polymer.

References

  • Title: Molecular imprinting: Perspectives and applications Source: ResearchGate (Chem. Soc. Rev., 2016) URL: [Link]

  • Title: Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol Source: ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methylaminophenylpropanol

Welcome to the technical support center for the synthesis of 3-Methylaminophenylpropanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methylaminophenylpropanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this key synthetic intermediate. Drawing from established protocols and field experience, this document addresses common challenges through a troubleshooting framework, detailed methodologies, and mechanistic insights.

Overview of Synthetic Strategy

The synthesis of 3-Methylaminophenylpropanol (also known as N-methyl-3-phenyl-3-hydroxypropylamine) is a critical step in the production of various pharmaceutical compounds, most notably Fluoxetine.[1] A robust and high-yield synthesis is therefore of significant interest. The most common and industrially scalable approach involves a two-stage process:

  • Mannich Reaction: Acetophenone is reacted with paraformaldehyde and monomethylamine hydrochloride to form the intermediate β-aminoketone, 3-methylamino-1-phenylpropan-1-one hydrochloride.

  • Reduction: The carbonyl group of the intermediate is selectively reduced to a hydroxyl group to yield the final product, 3-Methylaminophenylpropanol.

This guide will focus on optimizing this pathway, addressing potential pitfalls, and providing clear, actionable protocols.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific issues you may encounter during the synthesis.

Q1: My overall yield is significantly lower than reported in the literature. What are the most critical parameters to investigate?

Low yield can often be traced back to a few key areas in the two-stage synthesis.

  • Mannich Reaction Stage:

    • Reagent Quality: Paraformaldehyde can depolymerize over time. Ensure you are using a high-quality, dry source. Monomethylamine hydrochloride is hygroscopic; it should be stored in a desiccator and dried before use.

    • Reaction Conditions: The Mannich reaction is typically run under reflux in an alcohol solvent like ethanol.[1] Inadequate heating or insufficient reaction time can lead to incomplete conversion. A reaction time of at least 7 hours under reflux is often required.[2]

    • pH Control: The reaction is acid-catalyzed. While monomethylamine hydrochloride provides an acidic environment, ensuring the pH is in the optimal range (typically acidic) is crucial for the reaction to proceed efficiently.[3]

  • Reduction Stage:

    • Choice of Reducing Agent: The selection of the reducing agent is paramount. Catalytic hydrogenation (e.g., using Raney Nickel) is highly effective and can produce excellent yields.[4] However, it requires specialized pressure equipment. Sodium borohydride (NaBH₄) is a more accessible alternative that provides good yields when conditions are optimized.[5][6]

    • Temperature Control: The addition of NaBH₄ to the intermediate is exothermic. The reaction should be cooled in an ice bath during the addition to prevent side reactions and ensure selectivity.[5]

    • Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will lead to an incomplete reaction. Conversely, a large excess can sometimes lead to over-reduction or complicate the work-up. A molar ratio of approximately 6.8:1 for the aminoketone to potassium borohydride has been shown to give high yields.[1]

Q2: I'm observing significant impurity formation after the reduction step. What are the likely side reactions and how can I prevent them?

Impurity generation is a common challenge that directly impacts yield and complicates purification.

  • Dehydration: One of the most common side reactions during reduction, particularly under harsh acidic conditions or at elevated temperatures, is the dehydration of the desired alcohol to form an alkene. Using milder reducing agents like NaBH₄ at controlled, low temperatures helps to minimize this.[5]

  • Dimerization/Polymerization: In the Mannich stage, side reactions can lead to the formation of oligomers or other condensation products.[7] Ensuring a proper stoichiometric balance of reactants and maintaining a homogenous reaction mixture can mitigate this.

  • Incomplete Reaction: Unreacted starting ketone is a common impurity. Reaction progress should be monitored using Thin-Layer Chromatography (TLC) to ensure the starting material has been fully consumed before proceeding with the work-up.[7]

Q3: Which reduction method offers the best balance of yield, safety, and scalability?

Both catalytic hydrogenation and chemical reduction with metal hydrides are viable. The choice depends on available equipment, scale, and desired outcome.

Reduction Method Advantages Disadvantages Typical Conditions Reported Yield
Catalytic Hydrogenation (Raney Ni) High yield and purity, clean reaction, catalyst can be recycled.[4]Requires specialized high-pressure hydrogenation equipment, catalyst is pyrophoric.Hydrogen pressure: 0.3–1.5 MPa, Temperature: 25–80 °C, Solvent: Water or Alcohol.[4]>90%
Sodium Borohydride (NaBH₄) Operationally simple, does not require special equipment, good selectivity.[5]Can be less cost-effective on a very large scale, requires careful temperature control.Temperature: 5–10 °C during addition, then room temp, Solvent: Methanol or Acetic Acid.[5][6]77-95%[3][5]

For most laboratory-scale syntheses, Sodium Borohydride offers the best combination of accessibility, high yield, and operational simplicity.

Q4: What is the most effective procedure for work-up and purification?

A robust work-up and purification protocol is essential for isolating a high-purity product.

  • Quenching and pH Adjustment: After the reduction is complete, the reaction is carefully quenched. For NaBH₄ reductions, this often involves the addition of a saturated ammonium chloride solution or careful neutralization.[6] The pH is then adjusted to be strongly basic (pH 9-14) using an aqueous solution of sodium hydroxide or potassium hydroxide.[4][5] This deprotonates the amine, making it soluble in organic solvents.

  • Solvent Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions (e.g., 3 x 70 mL) are recommended to ensure complete recovery.[5]

  • Washing and Drying: The combined organic extracts should be washed with water and then brine to remove inorganic salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Final Purification: After removing the solvent under reduced pressure, the crude product (typically a yellow oil) can be purified.[5] For high purity, vacuum distillation or recrystallization from a suitable solvent like cyclohexane is effective.[4][8]

Visualized Synthesis Workflow & Mechanism

The following diagrams illustrate the overall process and the key chemical transformation.

G cluster_0 Stage 1: Mannich Reaction cluster_1 Stage 2: Reduction cluster_2 Stage 3: Work-up & Purification A Acetophenone + Paraformaldehyde + Monomethylamine HCl B Reflux in Ethanol (7-12h) A->B C Cooling & Crystallization B->C D Isolate Intermediate: 3-Methylamino-1-phenylpropan-1-one HCl C->D E Dissolve Intermediate in Solvent (e.g., Methanol, Acetic Acid) D->E F Portion-wise addition of NaBH4 (0-10°C) E->F G Stir at Room Temperature (3-16h) F->G H Quench & Basify (pH 9-14) G->H I Solvent Extraction (Ethyl Acetate) H->I J Wash, Dry, & Evaporate I->J K Final Product: 3-Methylaminophenylpropanol J->K L Purification (Vacuum Distillation or Recrystallization) K->L

Caption: High-level workflow for the synthesis of 3-Methylaminophenylpropanol.

Caption: Key transformation: Reduction of the carbonyl to a hydroxyl group.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

Adapted from CN100432043C and CN1948279A.[3][4]

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add acetophenone (1.0 eq), monomethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Solvent Addition: Add anhydrous ethanol as the solvent (approx. 3-4 mL per gram of acetophenone).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain reflux for 7-12 hours. The reaction mixture should become a clear solution before a precipitate begins to form.

  • Crystallization: After the reflux period, cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the product, 3-methylamino-1-phenylpropan-1-one hydrochloride, under vacuum. Expect a yield of 85-92%.

Protocol 2: Reduction to 3-Methylaminophenylpropanol using NaBH₄

Adapted from US20040102651A1.[5]

  • Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the 3-methylamino-1-phenylpropan-1-one hydrochloride (1.0 eq) from the previous step in glacial acetic acid (approx. 25 mL per gram of starting material). Cool the solution to 5-10 °C using an ice/water bath.

  • Reducing Agent Addition: In a separate flask, prepare a solution or slurry of sodium borohydride (NaBH₄, approx. 5.7 eq) in the same solvent if desired, or add it in small portions as a solid. Add the NaBH₄ to the stirred solution of the ketone over a period of 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Stir the mixture at 5-10 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Work-up:

    • Carefully cool the reaction mixture again in an ice bath.

    • Slowly add 4 M aqueous sodium hydroxide (NaOH) dropwise until the pH of the solution is approximately 12. This step is highly exothermic and requires efficient cooling.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial reaction).

    • Combine the organic layers, wash with water (1x), then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Product: The final product, 3-methylamino-1-phenyl-1-propanol, will be obtained as a yellow oil. Yields are typically around 77%. Further purification can be achieved via vacuum distillation.

References

  • Gravel, M., Berube, G., & Deslongchamps, P. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.
  • Wang, Y., & Li, J. (2007). Improvements of synthesis of phenylpropanolamine. ResearchGate. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Li, Y., et al. (2020). Synthetic method of 3' -methyl propiophenone.
  • Zhang, J., et al. (2007). Preparation method of 3-methylamino-1-phenylpropanol.
  • Aid, A. (n.d.). The Synthesis and Pharmacology of Ephedrine Analogues. DORAS. [Link]

  • Liu, G., et al. (2007). Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
  • Kubanek, P., et al. (2012). Process for preparing and purifying 3-aminopropanol. U.S.
  • Brase, S., et al. (2002). Application of Grignard reagents to the synthesis of tertiary methylamines via resin-bound oxyiminium ions. ResearchGate. [Link]

  • Ferlin, F., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]

  • Rudo, F. G., et al. (2013). Methods, compositions, and compounds for the reduction of illegal methamphetamine production.
  • Zutter, U., et al. (2009). Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. U.S.
  • Skinner, H. F. (n.d.). Methamphetamine Synthesis Via HI/Red Phosphorous Reduction of Ephedrine. The Vespiary. [Link]

  • Reddy, M. P., et al. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine. U.S.
  • Dong, L., et al. (2015). Three phase partitioning as a rapid and efficient method for purification of plant-esterase from wheat flour. ResearchGate. [Link]

  • Chen, K., et al. (2012). Synthesis Method of 3-Methylamino-1, 2-Propanediol. U.S.
  • Wang, X., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC. [Link]

  • Skinner, H. F. (n.d.). Methamphetamine Synthesis via Red P/HI. Scribd. [Link]

  • Windahl, K. L., et al. (1995). Investigation of the impurities found in methamphetamine synthesised from pseudoephedrine by reduction with hydriodic acid and red phosphorus. PubMed. [Link]

  • Liu, G., et al. (2008). Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Patsnap Eureka. [Link]

  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. [Link]

  • Kubanek, P., et al. (2012). Method for producing and purifying 3-aminopropanol.
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  • Taylor & Francis. (n.d.). Grignard reagents – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism. [Link]

  • Li, J., et al. (2020). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journals. [Link]

  • Fu, Y., et al. (2013). Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY. [Link]

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Optimization

troubleshooting peak tailing in HPLC analysis of 3-Methylaminophenylpropanol

Welcome to the technical support center for the HPLC analysis of 3-Methylaminophenylpropanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromato...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 3-Methylaminophenylpropanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on the prevalent issue of peak tailing. The content is structured in a question-and-answer format to provide direct, actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting

This section addresses the most common initial questions regarding peak shape issues with 3-Methylaminophenylpropanol.

Q1: What is peak tailing, and why is it a significant problem for my analysis?

A1: In an ideal HPLC separation, a chromatographic peak has a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is problematic because it can compromise the accuracy and precision of your results by making it difficult to determine the exact peak area and height, and it can obscure smaller, co-eluting impurity peaks.[2]

Q2: My 3-Methylaminophenylpropanol peak is tailing. What is the most likely cause?

A2: For a basic compound like 3-Methylaminophenylpropanol, the most common cause of peak tailing in reversed-phase HPLC is secondary interaction with the stationary phase.[3][4] Specifically, the protonated amine group on your molecule interacts ionically with residual silanol groups (Si-OH) on the surface of the silica-based column packing.[3][5] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a "tail."

Q3: How does the pH of my mobile phase affect the peak shape of this compound?

A3: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds.[6][7] 3-Methylaminophenylpropanol is a basic compound.

  • At low pH (e.g., pH < 4): The analyte will be fully protonated (positively charged), and the surface silanols on the column will be mostly neutral (Si-OH). This reduces but doesn't eliminate ionic interactions, often leading to better peak shape.[8]

  • At mid-range pH (e.g., pH 4-7): The analyte is still protonated, but the silanol groups become increasingly deprotonated (Si-O⁻), creating strong ionic attractions that are a primary cause of severe peak tailing.[4][9]

  • At high pH (e.g., pH > 9): The analyte becomes neutral, and the silanols are fully deprotonated. By neutralizing the analyte, the strong ionic interactions are eliminated, which can lead to excellent peak symmetry. However, this requires a pH-stable column.[10]

Operating at a pH that is at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form exists, which prevents peak splitting or broadening.[7]

Q4: Can I add something to my mobile phase to quickly improve the peak shape?

A4: Yes, adding a "competing base" or "silanol blocker" to the mobile phase is a very common and effective strategy.[5][8] An additive like Triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%) will compete with your analyte for the active silanol sites on the stationary phase.[3][11] The TEA, being a small basic molecule, effectively "masks" the silanols, preventing your analyte from interacting with them and thereby improving peak symmetry.[3][11][12]

Q5: Is my column the problem? What is a better column choice for 3-Methylaminophenylpropanol?

A5: Your column choice is critical. If you are using an older, "Type A" silica column, it likely has a higher number of active, acidic silanol groups.[8] For analyzing basic compounds like 3-Methylaminophenylpropanol, you should use a modern, high-purity "Type B" silica column.[13][14] These columns have significantly fewer metal impurities and less acidic silanols.[14][15] Furthermore, look for columns that are described as "end-capped" or even "double end-capped."[16] End-capping is a process that chemically bonds a small silane (like a trimethylsilyl group) to the residual silanol groups, making them inert and dramatically reducing the sites available for secondary interactions.[16][17][18]

Part 2: In-Depth Troubleshooting Guides - A Systematic Approach

When quick fixes are insufficient, a more structured investigation is necessary. This section provides detailed, step-by-step guidance.

Guide 1: Diagnosing the Root Cause of Tailing

Before making significant changes to your method, it's crucial to correctly diagnose the problem. This workflow helps you systematically identify the source of peak asymmetry.

A Asymmetrical Peak Observed (Tailing) B Are ALL peaks tailing? A->B C YES: System Issue B->C Yes D NO: Analyte-Specific Issue B->D No E Check for Extra-Column Volume (tubing length/ID, connections) C->E G Primary Suspect: Silanol Interactions D->G F Check for Column Void / Blocked Frit E->F H Proceed to Mobile Phase & Column Optimization G->H

Caption: Troubleshooting workflow for asymmetrical peaks.

Q: How can I confirm if silanol interactions are the primary cause of tailing for my 3-Methylaminophenylpropanol peak?

A: Perform a simple diagnostic test:

  • Prepare a mobile phase additive: Create a mobile phase that is identical to your current one but with the addition of 0.2% Triethylamine (TEA).

  • Equilibrate: Flush your column with at least 10-20 column volumes of the new mobile phase.

  • Inject Standard: Inject your 3-Methylaminophenylpropanol standard.

  • Analyze: If the peak tailing is significantly reduced or eliminated, it strongly confirms that secondary interactions with silanol groups are the root cause.[3] If the peak shape does not improve, consider other factors like column overload (reduce sample concentration) or extra-column effects.[19]

Guide 2: Mastering the Mobile Phase

Optimizing the mobile phase is the most flexible and powerful way to control the chromatography of basic compounds.

The secondary amine in 3-Methylaminophenylpropanol is basic. At a mobile phase pH below its pKa, it will be protonated (positively charged). This charged species can then interact with deprotonated, negatively charged silanol groups (SiO⁻) on the silica surface via a strong ion-exchange mechanism, causing peak tailing.

cluster_0 Silica Surface cluster_1 Analyte in Mobile Phase Silanol Si-O⁻   H⁺ Analyte R-NH₂CH₃⁺ Analyte->Silanol Ionic Interaction (Causes Tailing)

Caption: Interaction between protonated analyte and a deprotonated silanol site.

Q: What is the ideal pH range for analyzing 3-Methylaminophenylpropanol?

A: The ideal pH depends on your column's stability.

  • Low pH (2.5 - 3.5): This is a robust starting point for most silica columns. At this pH, most silanol groups are protonated and thus neutral, which minimizes the problematic ionic interactions.[8] A phosphate or formate buffer is suitable here.

  • High pH (9.0 - 11.0): This range can provide excellent peak shapes because the 3-Methylaminophenylpropanol will be in its neutral form, eliminating the charge-based interaction. CRITICAL: This approach requires a specialized hybrid or pH-stable column (e.g., Waters XBridge, Agilent Zorbax Extend) as standard silica columns will dissolve at high pH.[20]

Table 1: Common Buffers for Reversed-Phase HPLC

BufferpKaUseful pH RangeComments
Phosphate2.1, 7.2, 12.32.0 - 3.0, 6.2 - 8.2Excellent buffering capacity. Can precipitate in high concentrations of acetonitrile.
Formate3.82.8 - 4.8Volatile and LC-MS compatible. Good choice for low pH methods.
Acetate4.83.8 - 5.8Volatile and LC-MS compatible. Often used in mid-pH range.
Ammonium9.28.2 - 10.2Volatile and LC-MS compatible. Required for high pH methods.

Q: How do I correctly use a competing base like Triethylamine (TEA)?

A: Using a competing base is an effective way to mask residual silanol activity.

Step-by-Step Protocol for Using TEA:

  • Start Low: Begin by adding a low concentration, typically 0.1% (v/v), of TEA to the aqueous portion of your mobile phase before pH adjustment and mixing with the organic solvent.

  • Adjust pH: After adding TEA, adjust the pH of the aqueous buffer to your desired setpoint (e.g., pH 3.0 or pH 7.0).

  • Mix Mobile Phase: Combine the pH-adjusted aqueous component with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibrate Thoroughly: It is crucial to dedicate the column to this method or perform an extensive flush, as TEA can be difficult to remove from a column.[21] Equilibrate the column with at least 20-30 column volumes of the TEA-containing mobile phase to ensure the surface is fully saturated.

  • Evaluate: Inject your sample and assess the peak shape. If tailing persists, you can incrementally increase the TEA concentration up to ~0.5%, but be aware that high concentrations can alter retention times and may shorten column lifetime.[8]

Guide 3: Strategic Column Selection and Care

The stationary phase is the heart of the separation. Choosing the right column is a proactive step to prevent peak tailing.

Q: What specific column characteristics are best for analyzing 3-Methylaminophenylpropanol?

A: Look for the following features when selecting a column:

  • Base Material: Choose a column packed with high-purity, "Type B" silica. These have a very low metal content and a more homogenous surface.[13][14]

  • End-Capping: Select a column that is exhaustively end-capped. This deactivates the vast majority of residual silanols.[16][17] Many manufacturers offer columns specifically designed for basic compounds that feature proprietary end-capping or shielding technologies.[18]

  • Particle Technology: Consider columns with hybrid particle technology (e.g., Waters BEH) which are more resistant to high pH conditions, giving you the flexibility to work in a pH range where 3-Methylaminophenylpropanol is neutral.[10]

Table 2: Comparison of C18 Column Types for Basic Compound Analysis

Column FeatureDescriptionAdvantage for 3-Methylaminophenylpropanol
High-Purity Silica (Type B) Silica with >99.99% purity, minimal metal contamination.[14]Reduces the number of highly acidic silanol sites that cause strong interactions.
Standard End-Capping Post-bonding reaction with a small silane to cover many residual silanols.[16]Good general-purpose choice, significantly better peak shape than non-end-capped columns.
Double/Proprietary End-Capping More exhaustive process to cover a higher percentage of silanols, sometimes with shielding groups.[16][17]Offers superior peak shape for basic compounds by minimizing secondary interactions.[16]
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface.[20]The polar group shields the analyte from silanols, improving peak shape and allowing use in highly aqueous mobile phases.[20]
Hybrid Particle (e.g., BEH) Silica-organic hybrid particles.Inherently more stable at high pH, allowing methods where the basic analyte is neutralized for excellent peak shape.[10]

Q: How can I clean my column to improve the peak shape for my basic analyte?

A: If a column that previously gave good peak shape now shows tailing, it may be contaminated.

Step-by-Step Column Regeneration Protocol:

  • Disconnect from Detector: Always disconnect the column from the detector before flushing with strong solvents.

  • Reverse Direction: Reverse the column flow direction to flush contaminants off the inlet frit.

  • Aqueous Wash: Flush with 20 column volumes of HPLC-grade water (if your mobile phase contained buffer).

  • Organic Wash: Flush with 20 column volumes of a strong, pure organic solvent like Isopropanol.

  • Acidic Wash (Optional but recommended): Flush with 10-20 column volumes of a solvent like 70:30 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). This can help remove strongly adsorbed basic compounds.

  • Re-equilibration: Return the column to its normal flow direction, connect it back to the system, and thoroughly equilibrate with your mobile phase until the baseline is stable.

References

  • Vertex AI Search. (2026, March 13). Columns - What is on Your HPLC Particle?
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved March 15, 2026, from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved March 15, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved March 15, 2026, from [Link]

  • Gasco-López, A. I., Santos-Montes, A., & Izquierdo-Hornillos, R. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Journal of Chromatographic Science, 35(11), 525–535. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved March 15, 2026, from [Link]

  • Crawford Scientific. (2025, May 26). The Role of End-Capping in RP. Retrieved March 15, 2026, from [Link]

  • MTC USA. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods. Retrieved March 15, 2026, from [Link]

  • D'Aniello, A., et al. (n.d.). Typical HPLC determination of methylamine (CH3-NH2) coming from the oxidation of NMDA with D-AspO. ResearchGate. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Interaction of amine with the silanol group and its contribution to the silanization. Retrieved March 15, 2026, from [Link]

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025).
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025). Application Note: Analysis of 3-Hydroxy-N-methyl-3-phenyl-propylamine (3-HMPA)
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved March 15, 2026, from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved March 15, 2026, from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved March 15, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved March 15, 2026, from [Link]

  • Agilent. (n.d.). 5890 Chromatographic Troubleshooting Peak Shape Problem.
  • ACS Publications. (2022, January 31). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. Retrieved March 15, 2026, from [Link]

  • Element Lab Solutions. (n.d.). An Introduction to Imtakt HPLC Columns. Retrieved March 15, 2026, from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved March 15, 2026, from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved March 15, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved March 15, 2026, from [Link]

  • Phenomenex. (n.d.). Monolithic Silica HPLC Columns Overview. Retrieved March 15, 2026, from [Link]

  • ChromPedia. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved March 15, 2026, from [Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved March 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. Retrieved March 15, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved March 15, 2026, from [Link]

  • Hawach Scientific. (n.d.). Silica HPLC Column, High Performance LC Columns. Retrieved March 15, 2026, from [Link]

  • Studzińska, S., et al. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Retrieved March 15, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved March 15, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved March 15, 2026, from [Link]

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Sources

Troubleshooting

Technical Support Center: Optimizing 3-Methylaminophenylpropanol Derivatization

Welcome to the Technical Support Center for amino alcohol derivatization. 3-Methylaminophenylpropanol is a critical chiral amino alcohol intermediate and pharmacophore. Due to its highly polar secondary amine (-NHCH₃) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino alcohol derivatization. 3-Methylaminophenylpropanol is a critical chiral amino alcohol intermediate and pharmacophore. Due to its highly polar secondary amine (-NHCH₃) and hydroxyl (-OH) groups, analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires robust derivatization to prevent peak tailing, thermal degradation, and poor sensitivity[1].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize reaction conditions.

I. Derivatization Troubleshooting Workflow

G Start 3-Methylaminophenylpropanol Derivatization Decision Select Derivatization Strategy Start->Decision Acyl Fluorinated Acylation (PFPA, TFAA, HFBA) Decision->Acyl Silyl Silylation (MTBSTFA) Decision->Silyl AcylMech Targets -OH and -NHCH3 Forms N,O-bis-acyl derivative Acyl->AcylMech SilylMech Targets active hydrogens Forms N,O-bis-TBDMS derivative Silyl->SilylMech Issue1 Issue: Epimerization / Isomer Peaks AcylMech->Issue1 If high fluorination (e.g., HFBA) Issue2 Issue: Multiple Peaks / Incomplete Reaction SilylMech->Issue2 If moisture present or low temp Fix1 Switch to PFPA or Silylation Reduce Reaction Temp Issue1->Fix1 Fix2 Ensure Anhydrous Conditions Increase Time to 2 hrs Issue2->Fix2

Logical troubleshooting workflow for 3-Methylaminophenylpropanol derivatization issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe poor peak shape and low sensitivity for underivatized 3-Methylaminophenylpropanol in GC-MS? A1: 3-Methylaminophenylpropanol contains active hydrogens on both a secondary amine and a hydroxyl group. These polar functional groups engage in strong hydrogen bonding with the silanol groups on the GC column's stationary phase. This interaction leads to severe peak tailing, thermal degradation in the injection port, and elevated limits of detection[1]. Derivatization replaces these active hydrogens with non-polar moieties (e.g., acyl or silyl groups), significantly enhancing volatility, thermal stability, and chromatographic resolution.

Q2: I am using HFBA for acylation, but I am detecting unexpected isomer peaks. What is causing this? A2: You are observing diastereoisomeric conversion (epimerization). Research on structurally similar amino alcohols (such as ephedrine and pseudoephedrine) demonstrates that fluorinated acylating agents can induce interconversion between diastereomers during the derivatization process[2]. The highly electronegative fluorinated groups stabilize intermediate transition states at the chiral center adjacent to the hydroxyl group, leading to stereochemical inversion. The extent of this conversion correlates directly with the degree of fluorination (HFBA > PFPA > TFAA)[2].

Troubleshooting Action: If chiral integrity is paramount, avoid HFBA. Switch to Pentafluoropropionic anhydride (PFPA), which offers superior sensitivity for amphetamine-related amino alcohols with a lower risk of severe conversion[3], or utilize a silylating agent like MTBSTFA[4].

Q3: My MTBSTFA derivatization is yielding multiple peaks for a single analyte. How can I optimize this? A3: Multiple peaks during silylation indicate incomplete derivatization, resulting in a mixture of mono-silylated and bis-silylated products[4]. For amino alcohols, the hydroxyl group typically silylates rapidly, while the secondary amine is sterically hindered and requires higher activation energy[5].

Troubleshooting Action: To drive the reaction to completion (forming the uniform N,O-bis-TBDMS derivative), you must optimize the thermodynamics of the reaction. Increase the incubation time (e.g., from 30 minutes to 2 hours) or adjust the temperature (e.g., from 70°C to 100°C)[4]. Additionally, ensure strictly anhydrous conditions, as MTBSTFA is highly sensitive to moisture, which rapidly quenches the reagent[4].

Q4: How do I prevent the formation of oxazolidine artifacts during TFAA derivatization? A4: Trace amounts of formaldehyde or other carbonyl compounds in your solvents can react with the amino alcohol to form an oxazolidine adduct prior to derivatization. When reacted with Trifluoroacetic acid anhydride (TFAA), this adduct can break down into N,O-bis(trifluoroacetyl) derivatives alongside unwanted epimers[1]. Always use high-purity, aldehyde-free solvents (e.g., HPLC-grade ethyl acetate) and store samples in inert environments.

III. Validated Experimental Protocols

To ensure self-validating results, the following protocols incorporate internal standards and critical environmental controls.

Protocol A: Fluorinated Acylation using PFPA

Mechanism: PFPA targets both the -OH and -NHCH₃ groups to form a highly volatile N,O-bis-pentafluoropropionyl derivative, optimized for high signal-to-noise ratios in MS[3].

  • Sample Extraction: Spike 0.5 mL of the sample with an appropriate internal standard (e.g., Ephedrine-d3, 10 µg/mL) to validate extraction recovery[6]. Add 0.1 N NaOH to basify the solution, then extract with 2 mL of aldehyde-free ethyl acetate.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, dry glass reaction vial.

  • Desiccation (Critical Step): Evaporate the organic layer to complete dryness under a gentle stream of high-purity Nitrogen (N₂) at 40°C. Causality: Any residual water will hydrolyze the anhydride reagent, halting the reaction.

  • Derivatization: Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate to the dried residue. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the mixture in a dry block at 70°C for exactly 30 minutes[3].

  • Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess reagent under N₂ (to prevent GC column degradation) and reconstitute the derivative in 100 µL of ethyl acetate for GC-MS injection.

Protocol B: Silylation using MTBSTFA

Mechanism: MTBSTFA replaces active hydrogens with bulky, stable tert-butyldimethylsilyl (TBDMS) groups. It is less prone to inducing epimerization than fluorinated anhydrides but requires strict moisture exclusion[4].

  • Preparation: Follow steps 1-3 from Protocol A to obtain a completely dry extract.

  • Reagent Addition: Add 50 µL of MTBSTFA (containing 1% t-BDMCS as a catalyst) and 50 µL of anhydrous pyridine (which acts as an acid scavenger to drive the reaction forward).

  • Incubation: Heat the sealed vial at 100°C for 1 to 2 hours. Causality: The elevated temperature and extended time are required to overcome the steric hindrance of the secondary amine, preventing the formation of split mono/bis peaks[4],[5].

  • Analysis: Cool to room temperature. The mixture can be injected directly into the GC-MS without evaporation, as MTBSTFA byproducts are highly volatile and less damaging to the column than anhydrides.

IV. Quantitative Data: Derivatization Agent Comparison

The following table summarizes the operational parameters and causal risks associated with standard derivatizing agents used for amino alcohols.

Derivatization AgentDerivative FormedOptimal Reaction ConditionsEpimerization RiskMoisture SensitivityGC-MS Sensitivity
HFBA N,O-bis-heptafluorobutyryl70°C, 30 minHigh (Severe inversion)LowHigh
PFPA N,O-bis-pentafluoropropionyl70°C, 30 minModerateLowVery High
TFAA N,O-bis-trifluoroacetyl70°C, 30 minModerateLowModerate
MTBSTFA N,O-bis-TBDMS100°C, 1-2 hoursLow (Maintains chirality)High (Quenches easily)High

V. References

  • Interconversion of ephedrine and pseudoephedrine during chemical derivatization, Academia.edu,[Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry, NIH.gov,[Link]

  • Enantiomeric Analysis of Ephedrines and Norephedrines, FAA.gov,[Link]

  • Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS, OJP.gov,[Link]

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples, ACS.org,[Link]

Sources

Optimization

stability testing of 3-Methylaminophenylpropanol under different conditions

Welcome to the Technical Support Center for 3-Methylaminophenylpropanol (also known as 3-(methylamino)-1-phenylpropan-1-ol). This compound is a highly polar, chiral amino alcohol that serves as a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methylaminophenylpropanol (also known as 3-(methylamino)-1-phenylpropan-1-ol). This compound is a highly polar, chiral amino alcohol that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as atomoxetine and fluoxetine [1]. Because its precise structural integrity directly impacts the efficacy and safety of the final API, rigorous stability testing and forced degradation profiling are mandatory.

This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and mechanistic explanations to help researchers and drug development professionals overcome common analytical hurdles during ICH Q1A(R2) stability testing.

Part 1: Troubleshooting Guide & FAQs

Q1: What are the primary degradation pathways observed during forced degradation of 3-Methylaminophenylpropanol?

Causality & Experience: Structurally, this molecule features a benzylic hydroxyl group and a secondary amine [2]. The most prominent degradation occurs under oxidative stress (e.g., 3% H2​O2​ ), where the secondary amine rapidly oxidizes to an N-oxide, and the benzylic alcohol can oxidize to a ketone (3-methylamino-1-phenylpropanone). Under strong acidic conditions coupled with heat, benzylic alcohols are highly prone to dehydration, yielding an alkene degradant (3-methylamino-1-phenylpropene). Self-Validating Protocol Tip: Always run a mass balance calculation. The sum of the peak areas of the intact 3-Methylaminophenylpropanol and its degradants must equal the peak area of the unstressed control ( ±5% ). If the mass balance fails, you likely have volatile degradants escaping the system or highly polar fragments eluting in the void volume.

Q2: Why am I seeing erratic recovery and peak splitting during oxidative stress testing?

Causality & Experience: Erratic recovery under oxidative conditions is rarely an issue with the molecule itself; it is usually an artifact of residual hydrogen peroxide continuing to react with the sample inside the HPLC vial or on the stationary phase. Peak splitting indicates that the secondary amine has partially oxidized to an N-oxide, which possesses different hydrogen-bonding kinetics with the column. Self-Validating Protocol Tip: You must quench the oxidative stress samples with a mild reducing agent (such as 10% sodium thiosulfate or sodium bisulfite) immediately after the designated stress period. This halts the reaction precisely at the targeted timepoint, ensuring reproducible HPLC injection profiles.

Q3: How do I resolve co-elution issues between the intact molecule and its early-eluting degradants in RP-HPLC?

Causality & Experience: 3-Methylaminophenylpropanol is highly polar. Its degradation products (such as N-oxides or cleaved fragments like mandelic acid) are even more polar and tend to elute near the void volume in standard C18 reverse-phase methods. If the mobile phase pH is not strictly controlled, the secondary amine will interact unpredictably with residual silanols on the silica support, causing severe peak tailing and co-elution. Self-Validating Protocol Tip: Utilize a high-density end-capped stationary phase (e.g., Zorbax Extend C-18). Maintaining the mobile phase at pH 3.5 using a phosphate buffer ensures the amine remains fully protonated while simultaneously suppressing the ionization of acidic degradants, maximizing retention and chromatographic resolution [3].

Part 2: Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is optimized to separate 3-Methylaminophenylpropanol from highly polar early-eluting impurities (e.g., mandelic acid) without the need for complex impurity reference standards [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer: Prepare a phosphate buffer and adjust the pH to 3.5 using dilute orthophosphoric acid.

    • Mixture: Combine the pH 3.5 phosphate buffer and Acetonitrile in a 60:40 (v/v) ratio.

    • Filtration: Filter the mobile phase through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Column Setup: Install a Zorbax Extend C-18 column (50 mm × 4.6 mm, 1.8 µm particle size). Set the column oven temperature to 30°C.

  • Flow Rate & Injection: Set the isocratic flow rate to 1.0 mL/min. Program an injection volume of 10 µL.

  • Detection: Configure the Photodiode Array (PDA) or UV detector to 254 nm to target the phenyl ring chromophore.

  • System Suitability: Inject a resolution mixture containing 3-Methylaminophenylpropanol and mandelic acid. The method is validated if the resolution factor ( Rs​ ) between the two peaks is >2.0 and the tailing factor for the main peak is ≤1.5 .

Protocol 2: Standardized Forced Degradation Workflow (ICH Q1A/Q1B)
  • Acidic Stress: Combine 1 mL of the sample stock (1000 µg/mL in diluent) with 1 mL of 0.1 N HCl. Seal and heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH prior to HPLC injection.

  • Alkaline Stress: Combine 1 mL of the sample stock with 1 mL of 0.1 N NaOH. Seal and heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Stress: Combine 1 mL of the sample stock with 1 mL of 3% H2​O2​ . Store at room temperature in the dark for 6 hours. Quench immediately with 1 mL of 10% sodium thiosulfate.

  • Thermal Stress: Place 50 mg of the solid intermediate in a sealed glass vial. Expose to 80°C in a hot air oven for 7 days. Dilute to working concentration before analysis.

  • Photolytic Stress: Spread the solid sample in a thin layer on a petri dish. Expose to 1.2 million lux hours and 200 watt-hours/m² of UV light in a photostability chamber.

Part 3: Quantitative Data Summary

The following table summarizes the expected degradation profile of 3-Methylaminophenylpropanol under standard ICH stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation Pathway
Acidic 0.1 N HCl60°C, 24h5.0 - 10.0%Dehydration (Alkene formation)
Alkaline 0.1 N NaOH60°C, 24h< 2.0%Highly stable; minimal hydrolysis
Oxidative 3% H2​O2​ RT, 6h15.0 - 25.0%N-oxidation, Benzylic oxidation
Thermal Solid State80°C, 7 days< 1.0%Highly stable in solid state
Photolytic UV/Vis (ICH Q1B)Ambient, 1.2M lux-hr< 3.0%Minor radical-mediated cleavage

Part 4: Visualizations

StabilityTesting API 3-Methylaminophenylpropanol (Intact Intermediate) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Heat Thermal Stress (Solid, 80°C) API->Heat Light Photolytic Stress (UV/Vis, 1.2M lux-hr) API->Light HPLC Stability-Indicating RP-HPLC-PDA Analysis Acid->HPLC Dehydration Pathway Base->HPLC Stable Ox->HPLC N-Oxidation Pathway Heat->HPLC Stable Light->HPLC Cleavage Pathway

Fig 1: Forced degradation workflow and primary degradation pathways for 3-Methylaminophenylpropanol.

Part 5: References

  • Title: Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol Source: Benchchem URL:

  • Title: 3-Methylamino-1-phenylpropanol | CID 2733989 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for the Determination of Atomoxetine Capsules Source: ResearchGate URL:

Troubleshooting

addressing matrix effects in LC-MS/MS analysis of 3-Methylaminophenylpropanol

Addressing Matrix Effects in the Analysis of 3-Methylaminophenylpropanol Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding signal reproduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Addressing Matrix Effects in the Analysis of 3-Methylaminophenylpropanol

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding signal reproducibility and sensitivity in the bioanalysis of sympathomimetic amines. 3-Methylaminophenylpropanol (a secondary amine with a molecular weight of 165.23 Da) is particularly susceptible to matrix effects when analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in biological fluids.

This guide provides a self-validating, mechanistic approach to identifying, quantifying, and eliminating matrix effects to ensure absolute scientific integrity in your pharmacokinetic or forensic assays.

Section 1: Mechanistic FAQs – Understanding the "Why"

Q1: Why does 3-Methylaminophenylpropanol experience such severe ion suppression in plasma samples? A1: 3-Methylaminophenylpropanol is a basic secondary amine (pKa ~9.5) that readily forms a protonated precursor ion ([M+H]+ at m/z 166.2) in positive Electrospray Ionization (ESI+). When analyzing plasma extracts, endogenous phospholipids (specifically glycerophosphocholines) are the primary culprits for matrix effects[1]. These phospholipids contain a strongly basic trimethylammonium headgroup. If they co-elute with your analyte, they outcompete 3-Methylaminophenylpropanol for access to the surface of the charged ESI droplets, preventing your analyte from transitioning into the gas phase. This results in severe signal suppression[2].

Q2: I use a standard Protein Precipitation (PPT) method. Why isn't this sufficient? A2: Protein precipitation with organic solvents (like acetonitrile or methanol) successfully denatures and removes large proteins, but it is entirely ineffective at removing lipids. Phospholipids are highly soluble in the organic supernatant[1]. Injecting PPT extracts directly into the LC-MS/MS system guarantees that high concentrations of phospholipids will enter the column, leading to matrix effects and progressive column fouling[3].

Q3: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) solve this? A3: A SIL-IS (e.g., 3-Methylaminophenylpropanol-d3) is chemically identical to your analyte but has a different mass. It co-elutes exactly with the analyte and experiences the exact same degree of ion suppression or enhancement. By quantifying the ratio of the analyte peak area to the IS peak area, the matrix effect mathematically cancels out, restoring quantitative accuracy[2]. However, severe suppression still reduces absolute sensitivity (Signal-to-Noise ratio), meaning sample clean-up is still required for low-level quantification.

Section 2: Step-by-Step Troubleshooting Methodologies

To establish a self-validating system, you must isolate the matrix effect from extraction recovery. We utilize the industry-standard post-extraction spike methodology established by Matuszewski et al.[4].

Protocol A: Quantitative Assessment of Matrix Factor (MF)

This protocol definitively calculates whether your signal loss is due to poor extraction recovery or ESI ion suppression.

  • Prepare Neat Solutions (Set A): Spike 3-Methylaminophenylpropanol and your SIL-IS into the final reconstitution solvent at your Low, Mid, and High Quality Control (QC) concentrations.

  • Prepare Post-Extraction Spiked Samples (Set B): Process blank biological matrix (e.g., plasma) from at least six different lots using your current sample preparation method (e.g., PPT). Spike the extracted blank matrix with the analyte and SIL-IS at the same QC concentrations.

  • Analyze: Inject both Set A and Set B onto the LC-MS/MS.

  • Calculate Absolute Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Interpretation: MF = 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression. MF > 1.0 indicates ion enhancement[4].

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Peak Area Ratio in Set B) / (Peak Area Ratio in Set A)

    • Target: This value must be between 0.85 and 1.15 with a %CV < 15% across all matrix lots to pass validation[2].

Protocol B: Sample Preparation Enhancement (The MCX-SPE Strategy)

If your Absolute MF is < 0.50, PPT is insufficient. Transition to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to actively remove phospholipids.

  • Conditioning: Pass 1 mL Methanol, then 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute plasma 1:1 with 2% Formic Acid (to ensure the amine is fully protonated) and load onto the cartridge. Causality: The positively charged 3-Methylaminophenylpropanol binds tightly to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid to remove polar interferences.

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol. Causality: This critical step washes away the zwitterionic phospholipids, which are retained only by reversed-phase interactions and are broken by the 100% organic wash.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the pure analyte.

  • Evaporate & Reconstitute: Dry under nitrogen and reconstitute in the mobile phase.

Protocol C: Chromatographic Optimization

If SPE is not feasible, modify the LC gradient to shift the analyte's retention time away from the phospholipid elution zone.

  • Identify the Suppression Zone: Perform a post-column infusion of 3-Methylaminophenylpropanol while injecting a blank PPT plasma extract. Note the retention times where the baseline signal drops[5].

  • Adjust Gradient: Use a shallower gradient (e.g., 5% to 40% organic over 5 minutes) to elute the basic amine earlier.

  • Implement a Column Flush: Ramp to 95% organic for 2 minutes at the end of every run to forcefully elute highly retained phospholipids, preventing them from bleeding into the next injection[3].

Section 3: Quantitative Data & Mitigation Strategies

The following table summarizes the causal relationship between sample preparation choices and the resulting matrix effects for 3-Methylaminophenylpropanol.

Sample Preparation MethodAbsolute MF (%)IS-Normalized MF (%)Inter-lot %CVPhospholipid Removal Efficiency
Protein Precipitation (PPT) 32% (Severe Suppression)94%18.5%< 5%
Liquid-Liquid Extraction (LLE) 78% (Mild Suppression)98%8.2%~ 60%
MCX Solid Phase Extraction 96% (Negligible Effect)101%3.1%> 99%

Note: While the IS-Normalized MF for PPT appears acceptable (94%), the high inter-lot variability (18.5% CV) and severe absolute signal loss (32%) compromise the assay's Lower Limit of Quantification (LLOQ) and long-term robustness.

Section 4: Diagnostic Workflow

Follow this logical decision tree to systematically identify and resolve matrix effects in your bioanalytical workflow.

MatrixEffectWorkflow N1 Observe Signal Variability in 3-Methylaminophenylpropanol N2 Calculate Matrix Factor (MF) via Post-Extraction Spike N1->N2 N3 Is MF outside 0.85 - 1.15? N2->N3 N4 Matrix Effect Confirmed (Ion Suppression/Enhancement) N3->N4 Yes N5 No Significant Matrix Effect Proceed to Validation N3->N5 No N6 Implement SIL-IS (d3-labeled analog) N4->N6 N7 Optimize Sample Prep (MCX SPE vs. PPT) N4->N7 N8 Optimize LC Gradient (Shift away from lipids) N4->N8 N9 Re-evaluate MF N6->N9 N7->N9 N8->N9 N9->N2

Diagnostic workflow for assessing and mitigating LC-MS/MS matrix effects.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. URL: [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. URL: [Link]

  • Taylor & Francis Group. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. URL: [Link]

  • IntechOpen. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods. IntechOpen. URL: [Link]

  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Methylamino)-1-phenylpropan-1-ol Extraction

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals troubleshooting the low recovery of 3-(methylamino)-1-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals troubleshooting the low recovery of 3-(methylamino)-1-phenylpropan-1-ol (CAS: 42142-52-9), a critical chiral intermediate in the synthesis of APIs such as fluoxetine and atomoxetine[1],[2].

Due to its zwitterionic potential—featuring both a basic secondary amine and a polar hydroxyl group—this compound is notoriously prone to partition coefficient issues, emulsion formation, and pH-dependent degradation during liquid-liquid extraction[1].

Core Extraction Workflow

The following diagram illustrates the standard basification and extraction pathway following the reduction of 1-phenyl-3-methylamino-1-propen-1-one or 3-methylamino-1-propiophenone[3],[4].

ExtractionWorkflow A Aqueous Solution 3-Methylamino-1-phenylpropan-1-ol HCl B Pre-Filtration (Remove Catalyst Particulates) A->B Vacuum Filtration C Basification Add 30% NaOH (Target pH 11.5 - 12.0) B->C pH Adjustment D Solvent Addition (Toluene or Ethyl Acetate) C->D Free-base formed E Phase Separation (Agitation & Settling at 40-50°C) D->E Extraction F Organic Phase (Product Free-Base) E->F Top Layer G Aqueous Phase (Waste/Salts) E->G Bottom Layer H Solvent Recovery & Crystallization (Cyclohexane) F->H Evaporation/Cooling

Workflow for the basification and organic extraction of 3-(methylamino)-1-phenylpropan-1-ol.

Quantitative Solvent & Parameter Matrix

Choosing the right solvent and pH is a balancing act between solubility and chemical stability. Use the table below to benchmark your current protocol.

Extraction SolventOptimal pH RangePartition EfficiencyPrimary AdvantageKnown Failure Modes & Risks
Ethyl Acetate 10.5 – 11.5HighExcellent solubility for polar amino alcohols[3].Base-catalyzed hydrolysis at pH > 12; emulsion formation.
Toluene 11.5 – 13.0ModerateHighly stable at extreme pH; supports evaporative cooling[5].Lower solubility requires larger solvent volumes or heating.
Xylene 11.5 – 13.0ModerateHigh boiling point prevents solvent loss during exothermic steps[6].Difficult to evaporate under standard reduced pressure.

Troubleshooting FAQs: The Causality of Low Recovery

Q1: My protocol states to adjust the pH to 14, but my recovery using ethyl acetate is below 60%. What is happening?

The Causality: While many foundational patents suggest a broad basification range of pH 9–14[3],[4], pushing the pH to 13–14 using strong liquid alkali (like 30% NaOH) in the presence of ethyl acetate creates a destructive environment. Ethyl acetate undergoes rapid base-catalyzed ester hydrolysis at high pH, breaking down into ethanol and sodium acetate. The Result: Sodium acetate acts as a surfactant, drastically lowering the interfacial tension between the aqueous and organic layers, resulting in micro-emulsions that trap your product in the aqueous phase. Furthermore, the generated ethanol increases the aqueous solubility of the target compound. The Fix: If using ethyl acetate, carefully titrate the pH to exactly 11.0 - 11.5 . If you must use a pH of 13+ to ensure complete deprotonation of the amine, switch to an inert aromatic solvent like toluene [6],[5].

Q2: I am using toluene, but I am getting stubborn, thick emulsions that won't separate after the Raney Nickel reduction step.

The Causality: This is a classic "Pickering emulsion." In the upstream synthesis, Raney Nickel is often used for the catalytic hydrogenation of 3-methylamino-1-propiophenone[4]. If the catalyst is not quantitatively removed, microscopic nickel particulates migrate to the aqueous-organic interface during extraction, physically stabilizing the emulsion. The Fix: Implement a strict pre-filtration step. Before basification, pass the acidic aqueous hydrochloride solution through a tightly packed Celite (diatomaceous earth) pad. Additionally, conduct the toluene extraction at 40–50 °C . Heating lowers the viscosity of the solvent and increases the kinetic energy of the droplets, promoting rapid coalescence and phase separation[5].

Q3: The phases separate perfectly, but my yield is still low. Is the product staying in the water?

The Causality: Yes. 3-(methylamino)-1-phenylpropan-1-ol is a highly polar molecule due to its hydroxyl (-OH) group and secondary amine[1]. Even when fully deprotonated (free-based), it retains significant hydrogen-bonding capability with water. The Fix: Exploit the "salting-out" effect. Saturate the aqueous phase with sodium chloride (NaCl) prior to extraction. The high ionic strength forces the water molecules to hydrate the inorganic ions, effectively "squeezing" the polar organic free-base into the organic solvent layer.

Optimized Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system : it incorporates in-process checks to ensure that each phase of the extraction behaves exactly as predicted by the chemical mechanics.

Materials Required:

  • Crude aqueous 3-(methylamino)-1-phenylpropan-1-ol hydrochloride (post-reduction)[4].

  • 30% NaOH (aq)

  • Toluene (ACS Reagent Grade)[6].

  • Sodium Chloride (NaCl)

  • Cyclohexane (for recrystallization)[3].

Methodology:

  • Catalyst Clearance: Filter the crude acidic aqueous reaction mixture through a Celite pad to remove all residual hydrogenation catalysts (e.g., Raney Nickel or Pd/C). Wash the pad with 10 mL of deionized water.

  • Salting Out: Add solid NaCl to the aqueous filtrate until saturation is reached (approx. 30g per 100mL of water). Stir until dissolved.

  • Controlled Basification: While stirring vigorously at 15–20 °C, add 30% NaOH dropwise. Monitor continuously with a calibrated pH probe until the solution reaches pH 11.8 - 12.2 .

    • Self-Validation Check: The solution should turn cloudy as the free-base precipitates out of the aqueous phase.

  • Thermal Extraction: Add Toluene (3x the volume of the aqueous phase). Heat the biphasic mixture to 45 °C and stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a pre-warmed separatory funnel. Allow the layers to settle for 20 minutes.

    • Self-Validation Check: Drain the bottom aqueous layer and immediately test its pH. If the pH has dropped below 11.0, re-basify and extract with a fresh portion of toluene.

  • Washing: Wash the combined toluene organic layers once with a minimal amount of brine (saturated NaCl) to remove trace alkalinity.

  • Recovery & Crystallization: Distill the toluene under reduced pressure (at 45–60 °C) to obtain the crude product as a yellow oil[6]. Add cyclohexane to the oil, heat to dissolve, and cool slowly to 0–5 °C to crystallize the pure 3-(methylamino)-1-phenylpropan-1-ol[4].

References

  • QuickCompany. "A Process For Preparing Fluoxetine Hydrochloride (Form A)." QuickCompany. Available at: [Link]

  • Google Patents. "CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol." Google Patents.
  • ACS Publications. "Controlling the Exothermicity of O-Arylation by Evaporative Cooling during the Process Development of Fluoxetine Hydrochloride." ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 3-Methylaminophenylpropanol Synthesis

Welcome to the Application Scientist Technical Support Center. 3-(Methylamino)-1-phenylpropan-1-ol is a critical chiral intermediate utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. 3-(Methylamino)-1-phenylpropan-1-ol is a critical chiral intermediate utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, as well as other central nervous system-acting therapeutics[1][2].

Synthesizing this compound efficiently requires strict control over reaction microenvironments to prevent yield-destroying side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help researchers optimize their synthetic workflows.

I. Synthetic Pathways & Side Reaction Topography

Understanding the causal branch points of your synthesis is the first step in troubleshooting. The diagram below maps the two primary synthetic routes—the Mannich/Reduction pathway and the Isoxazolidine Hydrogenation pathway—highlighting where critical side reactions diverge from the target product[1].

G N1 Acetophenone + Paraformaldehyde + Methylamine HCl N2 Mannich Reaction N1->N2 N3 3-Methylamino-1- phenylpropan-1-one N2->N3 N4 Side Reaction: Formaldehyde Polymerization & Over-alkylation N2->N4 N5 Reduction Step (NaBH4 or H2/Cat) N3->N5 N6 Target Compound: 3-Methylaminophenylpropanol N5->N6 N7 Side Reaction: Dehydroxylation (Over-reduction) N5->N7 N8 2-Methyl-5-phenylisoxazolidine N9 Catalytic Hydrogenation (Pd/C, H2) N8->N9 N9->N6 N10 Side Reaction: C-N Bond Cleavage N9->N10

Synthetic pathways to 3-Methylaminophenylpropanol and major side reactions.

II. Troubleshooting Guide & FAQs

Section A: The Mannich Reaction Pathway

Context: The classical approach involves reacting acetophenone, paraformaldehyde, and monomethylamine hydrochloride to form the intermediate 3-methylamino-1-phenylpropan-1-one[1].

Q1: My Mannich reaction mixture becomes excessively viscous, and the yield of the β-amino ketone is low. What is causing this? Causality & Solution: A highly viscous mixture indicates the self-condensation and polymerization of formaldehyde[3]. This occurs when the reaction temperature is too low to properly depolymerize the paraformaldehyde, or when the pH is insufficiently acidic.

  • Actionable Fix: Ensure the reaction is heated strictly between 60 °C and 100 °C in an alcohol-based solvent (like ethanol or isopropanol)[1]. Maintain a precise molar ratio: 1.05–1.2 equivalents of methylamine hydrochloride and 1.3–1.5 equivalents of paraformaldehyde relative to acetophenone[4]. The addition of a catalytic amount of concentrated HCl is required to stabilize the reactive iminium ion and prevent formaldehyde self-condensation[5].

Q2: I am detecting tertiary amines (over-alkylation) in my LC-MS analysis. How do I restrict the reaction to secondary amine formation? Causality & Solution: Monomethylamine is a primary amine; once it reacts to form the secondary amine product, the resulting molecule is more nucleophilic than the starting material. If excess formaldehyde and acetophenone are present locally, a second alkylation occurs.

  • Actionable Fix: Always use the amine as its hydrochloride salt. The protonation of the resulting secondary amine product (forming 3-methylamino-1-phenylpropan-1-one hydrochloride) drastically reduces its nucleophilicity, effectively halting the reaction at the secondary amine stage[1][3].

Section B: The Reduction Step (Ketone to Alcohol)

Context: The intermediate β-amino ketone must be reduced to the target 3-methylamino-1-phenylpropan-1-ol[1].

Q3: My reduction step yields significant amounts of 3-methylamino-1-phenylpropane. Why is the hydroxyl group being eliminated? Causality & Solution: This is classic over-reduction (dehydroxylation). Under harsh acidic conditions or elevated temperatures, the newly formed hydroxyl group becomes protonated, turning into an excellent leaving group (water)[6]. Subsequent hydride attack or hydrogenolysis cleaves the C-O bond entirely.

  • Actionable Fix: If using Sodium Borohydride ( NaBH4​ ), you must suppress the exothermicity of the hydride transfer. Keep the internal temperature strictly between 5 °C and 10 °C during addition[7]. If using catalytic hydrogenation (e.g., Raney Nickel), do not exceed 80 °C and limit hydrogen pressure to 1.5 MPa[1].

Section C: The Isoxazolidine Hydrogenation Pathway

Context: An alternative route involves the reductive cleavage of 2-Methyl-5-phenylisoxazolidine using H2​ and a Pd/C catalyst[1].

Q4: I am observing C-N bond cleavage and N-demethylation alongside the expected N-O bond cleavage. How can I improve chemoselectivity? Causality & Solution: Palladium on carbon (Pd/C) is a highly active catalyst. While it efficiently cleaves the N-O bond of the isoxazolidine ring, prolonged exposure to hydrogen gas at elevated pressures (e.g., >40 psig) will lead to the hydrogenolysis of the benzylic C-N bond or N-demethylation[1][8].

  • Actionable Fix: Monitor the hydrogen uptake volumetrically. Terminate the hydrogenation immediately once the stoichiometric equivalent of H2​ required for the N-O cleavage is consumed. Do not leave the reaction under H2​ pressure overnight without active monitoring[8].

III. Self-Validating Experimental Protocol

Optimized Sodium Borohydride Reduction of 3-Methylamino-1-phenylpropan-1-one

This protocol utilizes a self-validating framework to ensure the suppression of over-reduction and elimination side reactions[6][7].

Step 1: Substrate Preparation Dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (3.7 mmol) in 15 mL of glacial acetic acid within a round-bottom flask[7].

  • Validation: The solution must be completely homogenous before proceeding. Undissolved particulates will cause localized exotherms during reduction.

Step 2: Thermal Control (Critical) Submerge the reaction vessel in an ice-water bath. Insert an internal temperature probe and wait until the reading stabilizes between 5 °C and 10 °C[7].

  • Validation: A stable baseline temperature confirms the system is ready to absorb the exothermic shock of hydride addition, preventing the thermal elimination of the hydroxyl group[6].

Step 3: Hydride Addition Add NaBH4​ (21.0 mmol) in 5 to 6 equal portions over a period of 30 minutes[7].

  • Validation: Ensure the internal temperature never exceeds 10 °C during addition. If the temperature spikes, pause the addition until the bath cools the system back to 5 °C.

Step 4: Reaction Progression & Verification Stir the mixture for an additional 30 minutes at 5–10 °C, then remove the ice bath and allow it to warm to room temperature for 3 hours[7].

  • Validation: Perform Thin-Layer Chromatography (TLC) using an eluent of EtOAc:MeOH:Triethylamine (10:10:1)[5]. The complete disappearance of the UV-active ketone starting material spot validates that the hydride transfer is complete.

Step 5: Quenching and Workup Quench the reaction by the dropwise addition of 60 mL of 4 M aqueous sodium hydroxide under vigorous stirring[7]. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the product[7].

  • Validation: The final product should present as a yellow oil or off-white solid. Mass spectrometry (ESI) should confirm the protonated molecular ion [M+H]+ at m/z 166.12[5][8].

IV. Quantitative Data Presentation

The selection of the reduction method directly influences the prevalence of side reactions and the stereochemistry of the final product. The table below summarizes comparative data for the reduction of 3-methylamino-1-phenylpropan-1-one[1][5][6][9].

Reducing Agent / CatalystTypical Yield (%)Enantiomeric Excess (ee %)Primary Side Reaction RiskRequired Mitigation Strategy
Sodium Borohydride ( NaBH4​ ) 75 - 85%Racemic (0%)Dehydroxylation / Over-reductionStrict thermal control (5–10 °C) during addition.
Raney Nickel / H2​ 70 - 80%Racemic (0%)Elimination (Enone formation)Limit H2​ pressure to 0.3–1.5 MPa; max temp 80 °C.
[Rh(COD)(DuanPhos)]BF4​ / H2​ > 90%> 99% (R or S)Catalyst DeactivationUse highly purified substrates; strictly anhydrous conditions.
Pd/C / H2​ (Isoxazolidine Route) 65 - 75%Dependent on precursorC-N Bond CleavageVolumetric H2​ monitoring; terminate upon stoichiometric consumption.

V. References

  • Wiley-VCH. "Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation." Wiley-VCH Supporting Information.[Link]

  • Google Patents. "CN115677512A - Method for synthesizing lercanidipine intermediate N-methyl-3,3-diphenylpropylamine hydrochloride."

  • ACS Publications. "Controlling the Exothermicity of O-Arylation by Evaporative Cooling during the Process Development of Fluoxetine Hydrochloride." ACS Publications. [Link]

Sources

Optimization

optimizing injection volume for 3-Methylaminophenylpropanol GC analysis

Welcome to the Technical Support Center for the Gas Chromatography (GC) analysis of 3-Methylaminophenylpropanol. As a highly polar aryl amino alcohol structurally related to ephedrine, this molecule presents specific chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Gas Chromatography (GC) analysis of 3-Methylaminophenylpropanol. As a highly polar aryl amino alcohol structurally related to ephedrine, this molecule presents specific chromatographic challenges: thermal lability, a tendency to hydrogen-bond with active sites in the GC inlet, and severe peak tailing.

This guide provides drug development professionals and analytical scientists with field-proven, self-validating methodologies to optimize injection volumes, prevent inlet overloading, and ensure quantitative reproducibility.

Troubleshooting Guide: Overcoming Backflash and Peak Tailing

The Causality of the Problem: Solvent Expansion

When analyzing trace levels of amino alcohols, researchers often default to larger injection volumes (e.g., 2.0 µL) to improve the limit of detection. However, when a liquid solvent enters a 250°C inlet, it undergoes a rapid phase transition. If the resulting vapor cloud exceeds the physical volume of the glass liner (typically 800–900 µL for a standard splitless liner), the vapor escapes into the carrier gas supply and septum purge lines[1].

This phenomenon, known as backflash , causes the analyte to condense in cooler regions of the pneumatics. In subsequent runs, these condensed analytes slowly re-vaporize, leading to ghost peaks, poor area reproducibility, and severe peak tailing[1].

Self-Validating Protocol: Injection Volume Optimization

To establish a robust method, you must balance analytical sensitivity with inlet capacity. Follow this closed-loop workflow to optimize and validate your injection parameters:

Step 1: Analyte Protection (Derivatization) 3-Methylaminophenylpropanol contains a secondary amine (-NHCH 3​ ) and a hydroxyl (-OH) group. Left unprotected, these active hydrogens will irreversibly bind to silanol groups on the liner and column.

  • Methodology: React the extracted sample with a silylating agent, such as BSTFA with 1% TMCS, at 70°C for 30 minutes to form a stable di-TMS derivative[2].

  • Validation Check: Calculate the peak asymmetry factor ( As​ ) of your analyte. An As​ between 0.9 and 1.2 confirms successful derivatization and a properly deactivated flow path.

Step 2: Theoretical Vapor Volume Calculation Determine the expansion volume of your chosen solvent before injecting it into the instrument.

  • Methodology: Use a solvent expansion calculator. Adjust the inlet head pressure or reduce the injection volume to ensure the vapor volume remains at least 20% smaller than your liner's effective volume (e.g., keep vapor < 700 µL for an 870 µL liner)[3].

Step 3: Empirical Carryover Check (The Closed-Loop Validation)

  • Methodology:

    • Inject your target volume (e.g., 1.0 µL) of the highest calibration standard.

    • Immediately inject an identical volume of a pure solvent blank.

    • Analyze the blank chromatogram.

  • Validation Check: If 3-Methylaminophenylpropanol is detected in the blank, backflash has occurred[4]. Reduce the injection volume by 0.5 µL or increase the inlet head pressure, then repeat the test until the blank is completely clean.

Data Presentation: Solvent Expansion Volumes

The following table summarizes the quantitative relationship between solvent type, injection volume, and resulting vapor volume at standard GC conditions (Inlet: 250°C, Pressure: 10 psig).

SolventInjection Volume (µL)Estimated Vapor Volume (µL)Risk of Backflash (in 800 µL Liner)Analytical Recommendation
Hexane 1.0~150LowSafe for up to 3.0 µL injections[5].
Methylene Chloride 1.0~300LowSafe for up to 2.0 µL injections.
Methanol 1.0~450ModerateLimit to 1.0 µL; monitor for carryover[4].
Methanol 2.0~900High Do not use. Exceeds standard liner capacity.
Water 1.0~1200Critical Do not use. Requires specialized large-volume injectors[1].

Visualizing the Optimization Workflow

InjectionOptimization Step1 1. Calculate Vapor Volume (Solvent Expansion) Check1 Vapor Vol > Liner Vol? (e.g., > 800 µL) Step1->Check1 Backflash Backflash Risk: Reduce Inj. Vol (0.5-1.0 µL) or Increase Pressure Check1->Backflash Yes Safe Volume Safe: Proceed to Method Check1->Safe No Backflash->Step1 Recalculate Mode Injection Mode? Safe->Mode Splitless Splitless Mode: Set Purge Time (0.75-1 min) & Initial Oven Temp < Solvent BP Mode->Splitless Trace Analysis Split Split Mode: Optimize Split Ratio (e.g., 1:20 to 1:50) Mode->Split High Conc. Validate Self-Validation: Inject Solvent Blank Splitless->Validate Split->Validate Check2 Ghost Peaks Detected? Validate->Check2 Check2->Backflash Yes (Carryover) Success Method Validated Check2->Success No

Logical workflow for optimizing GC injection volume to prevent backflash and validate method.

Frequently Asked Questions (FAQs)

Q: I am using splitless injection to detect trace levels of 3-Methylaminophenylpropanol. Why are my peaks broad and split? A: This is likely due to a failure in solvent effect focusing , compounded by an excessive injection volume. In splitless mode, the sample transfer from the inlet to the column is slow (often taking up to 1 minute)[3]. If the initial oven temperature is higher than the boiling point of your solvent, the solvent will not condense at the head of the column. Without this condensation, the analyte band broadens in space, resulting in split or distorted peaks. Solution: Lower your initial oven temperature to at least 10°C–20°C below the boiling point of your solvent[3]. Ensure your purge valve opens at the correct time (typically 0.75 to 1.0 min) to vent residual vapor[4].

Q: Can I use a glass wool liner to allow for larger injection volumes? A: Yes, but with strict caveats. Deactivated glass wool increases the surface area for solvent evaporation, creating an evaporative cooling effect that traps the analytes and mitigates backflash[1]. However, because 3-Methylaminophenylpropanol is a highly active compound, even deactivated wool can eventually expose active sites as the deactivation layer degrades. If you use glass wool to support a 2.0 µL injection, you must rigorously monitor the peak tailing factor. If tailing increases, replace the liner immediately.

Q: My method requires a 3 µL injection to meet the Limit of Quantitation (LOQ). How can I achieve this without backflash? A: If a 3 µL injection is non-negotiable, you must manipulate the sample or the pneumatic conditions to compress the vapor cloud:

  • Pulsed Splitless Injection: Program the GC to apply a high-pressure pulse (e.g., 30–50 psi) for the duration of the injection (e.g., 1 minute)[1]. This pressure spike physically compresses the solvent expansion volume, allowing a 3 µL injection of moderately polar solvents to fit within a standard liner.

  • Solvent Exchange: Evaporate your polar extraction solvent (like methanol) under nitrogen and reconstitute the derivatized 3-Methylaminophenylpropanol in a low-expansion solvent like hexane or iso-octane[2].

References

  • Restek. GC Inlet Liner Selection, Part IV: Liner Volume and Diameter - Restek Resource Hub. Available at: [Link]

  • SciELO. Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • Journal of Food and Drug Analysis. Gas chromatographic method for the determination of lumefantrine in antimalarial finished pharmaceutical products. Available at: [Link]

  • LCGC International. Optimizing Splitless Injections in Gas Chromatography, Part II: Band Broadening and Focusing Mechanisms. Available at:[Link]

  • Isoprime. Gas Chromatograph (GC) and GC5 interface. Available at: [Link]

Sources

Troubleshooting

addressing instrument contamination in 3-Methylaminophenylpropanol analysis

A Guide to Addressing and Mitigating Instrument Contamination Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Methylaminophenylpropanol (3-MAPP) an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing and Mitigating Instrument Contamination

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Methylaminophenylpropanol (3-MAPP) and related sympathomimetic amines. This guide provides in-depth, experience-driven answers to common challenges involving instrument contamination, ensuring the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methylaminophenylpropanol (3-MAPP) and why is its analysis sensitive to contamination?

A1: 3-Methylaminophenylpropanol, a structural analog of sympathomimetic amines like pseudoephedrine, is a polar, basic compound.[1][2] Its chemical nature—specifically the secondary amine and hydroxyl groups—makes it prone to strong interactions with active sites on analytical instrument surfaces. These interactions can lead to peak tailing, carryover, and other chromatographic issues. Furthermore, as a trace amine, it is often analyzed at low concentrations, making the results highly susceptible to interference from even minute levels of contamination.[2][3]

Q2: What are the most common signs of instrument contamination in my 3-MAPP analysis?

A2: The primary indicators of contamination include:

  • Carryover: Detection of 3-MAPP in a blank injection that immediately follows a high-concentration standard or sample.[4]

  • Ghost Peaks: The appearance of unexpected peaks in blank runs, which may or may not be consistent across injections.[5][6] These can originate from various sources, including previous samples, contaminated solvents, or instrument components like septa and vials.[7][8]

  • Baseline Instability: A noisy, drifting, or unusually high baseline can indicate a contaminated system, column, or mobile phase.[9]

  • Poor Peak Shape: Contamination can interact with the analyte or stationary phase, leading to peak fronting or tailing.

  • Inconsistent Retention Times: Drifting retention times can be a symptom of a contaminated column or changes in mobile phase composition due to contamination.[10]

Q3: My analysis uses LC-MS. What are some common contaminants I should be aware of?

A3: In Liquid Chromatography-Mass Spectrometry (LC-MS), common contaminants are often ubiquitous in a lab environment. Being aware of their characteristic mass-to-charge ratios (m/z) is crucial for identification.

Contaminant ClassCommon ExamplesTypical SourcesCharacteristic m/z (Positive Ion Mode)
Plasticizers Phthalates (e.g., DEP, DBP)Plastic containers, tubing, parafilm, gloves[M+H]+, [M+Na]+, [M+K]+, e.g., 223.1, 279.1
Slip Agents Erucamide, OleamidePolypropylene vials, pipette tips[M+H]+, [M+Na]+, e.g., 338.3, 326.3
Solvent Additives Polyethylene Glycol (PEG)Detergents, certain PEGylated drugsRepeating units of 44.03 Da (e.g., 45.0, 89.0, 133.1)
Siloxanes Polydimethylsiloxane (PDMS)Septa bleed (GC), lab air, cosmeticsRepeating units of 74.02 Da
Mobile Phase Metal Adducts, DetergentsImpure salts, improperly washed glasswareVaries widely, often see [M+Na]+, [M+K]+

This table summarizes common contaminants. For a more exhaustive list, refer to specialized contamination databases.

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific contamination issues.

Issue 1: Analyte Carryover - "I see a 3-MAPP peak in my blank injection after running a concentrated sample."
What is happening?

Carryover is the appearance of an analyte peak when a blank is injected after a high-concentration sample.[4] For a basic compound like 3-MAPP, this is often caused by its adsorption to active sites within the flow path (e.g., stainless steel tubing, valve rotors, column frits) and its slow release in subsequent runs. The objective of troubleshooting is to systematically isolate the source of the carryover.

How do I diagnose and fix it?

The following workflow provides a logical sequence for identifying and resolving the source of carryover.

Carryover_Troubleshooting start Symptom: 3-MAPP peak in blank after high standard q1 Is the blank solvent contaminated? start->q1 step1 1. Prepare a fresh blank using LC-MS grade solvents from a new bottle. 2. Inject the fresh blank. q1->step1 Test q2 Peak Persists? step1->q2 q3 Is the column the source? q2->q3 Yes blank_contam Original blank was contaminated. Implement proper solvent handling and storage protocols. q2->blank_contam No step2 1. Remove column and replace with a zero-dead-volume union. 2. Inject blank solvent. q3->step2 Test q4 Peak Persists? step2->q4 autosampler Source is likely the Autosampler: - Injection valve rotor seal - Sample loop - Needle exterior/seat q4->autosampler Yes column Source is the Column: Strong analyte retention and slow elution. q4->column No step3 Protocol: Clean Autosampler - Increase needle wash volume/time. - Use a stronger wash solvent (e.g., with added acid or organic). - Replace rotor seal if worn. autosampler->step3 system Source is pre-column flow path: - Tubing - Fittings step3->system If issue persists step4 Protocol: Clean Column - Flush with strong, acidic organic solvent (e.g., 95% ACN + 0.5% Formic Acid). - Reverse flush if manufacturer permits. - Consider a new column if cleaning fails. column->step4 step5 Protocol: Clean System - Systematically replace tubing and fittings from injector to detector. system->step5

Caption: Troubleshooting Decision Tree for 3-MAPP Carryover.

Protocol: System Carryover Assessment

This protocol establishes a baseline for carryover and validates the effectiveness of cleaning procedures, consistent with regulatory expectations.[11][12]

  • Equilibration: Equilibrate the LC system with the initial mobile phase for at least 20 minutes.

  • Blank Injections (Pre-Sample): Inject the mobile phase or blank matrix three times to establish a clean baseline.

  • Low Standard: Inject a low concentration standard (e.g., at the Limit of Quantitation, LOQ).

  • High Standard: Inject the highest concentration standard from your calibration curve (ULOQ).

  • Blank Injection (Post-Sample): Immediately inject the blank matrix.

  • Analysis: Quantify the peak area of 3-MAPP in the post-sample blank.

  • Acceptance Criteria: The carryover peak area should be less than 20% of the area of the LOQ standard and have no significant impact on the accuracy of the results.[12] If it exceeds this, the source must be identified and eliminated using the troubleshooting workflow above.

Issue 2: Ghost Peaks - "I see unknown peaks in my blank runs, even before injecting any 3-MAPP."
What is happening?

Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[5] Their source can be elusive, ranging from contaminated carrier gas in a GC system to leachables from sample vials in an LC system.[7] Unlike carryover, these peaks are not from a previously injected sample of the target analyte.

How do I diagnose and fix it?

Step 1: Characterize the Peak

  • Is it sharp or broad? Sharp peaks often suggest an injectable source (e.g., contaminated solvent), while broad peaks can indicate accumulation on the column head or slow bleeding from a component like a GC septum.[5][8]

  • Is it consistent? If the peak appears at the same retention time and intensity in every blank run, it points to a constant source like the mobile phase or carrier gas. If it's sporadic, it may come from the autosampler or individual vials/septa.

Step 2: Isolate the Source

TestProcedurePositive Result (Source Identified)Negative Result (Source is Elsewhere)
Mobile Phase / Solvent Check Prepare fresh mobile phases and sample diluent using high-purity, LC-MS or GC-grade solvents from a new, unopened bottle.[13]Ghost peak disappears.Ghost peak remains.
Vial / Septa Check Fill a high-quality, certified clean vial with fresh diluent and run it. Compare against the vial/septa type you normally use.Peak is absent in the certified vial run but present in the standard vial run.Peak is present in both runs.
"No Injection" Run Program a run without an injection event.Peak is absent. This points to the autosampler (syringe, loop, valve) as the source.Peak is present. This points to a source upstream (mobile phase, pump, degasser) or bleed from the column/detector.
GC Carrier Gas Check Cool the GC inlet and oven. Allow gas to flow through the column for 30-60 mins to trap volatile contaminants. Run a blank gradient.[5]Significant peaks appear. The carrier gas line or gas trap is contaminated.No significant peaks appear.
Protocol: Systematic Cleaning for Ghost Peak Removal

This protocol should be executed after identifying the likely subsystem (e.g., autosampler, mobile phase path).

  • Glassware and Bottles: Discontinue use of detergents, which can introduce PEG and other contaminants.[13] Wash all solvent bottles with a sequence of high-purity solvents (e.g., Methanol, then Acetonitrile, then Isopropanol) and dry thoroughly.

  • Mobile Phase Lines: Remove solvent filters and place all mobile phase lines into a beaker containing 100% HPLC-grade Isopropanol.

  • System Flush: Purge each pump line at a high flow rate (e.g., 5 mL/min) for 10-15 minutes.

  • Autosampler Cleaning:

    • Flush the syringe and sample loop with a strong solvent series. A recommended sequence is: Isopropanol -> Methanol -> Water with 0.5% Formic Acid -> Water -> Methanol -> Isopropanol.

    • Pay special attention to the needle wash solution. Ensure it is fresh and has a composition strong enough to clean the needle exterior (e.g., a mix of organic and aqueous solvents).[14]

  • Re-equilibration: Install new solvent filters, introduce fresh mobile phase, and re-equilibrate the entire system until a stable, clean baseline is achieved.

  • Verification: Run a series of three blank injections to confirm the elimination of the ghost peak.

Contamination_Source_Logic start Ghost Peak Observed in Blank Injection q1 Is peak present in a 'No Injection' run? start->q1 source_upstream Source is Upstream or Bleed: - Mobile Phase / Solvents - Solvent Lines / Filters - Pump / Degasser - Column Bleed q1->source_upstream Yes source_downstream Source is Injector or Sample Path: - Autosampler Syringe/Needle - Sample Loop - Injection Valve - Vials / Caps / Septa - Sample Diluent q1->source_downstream No action_upstream Action: 1. Prepare fresh mobile phase. 2. Flush system & replace filters. 3. Condition or replace column. source_upstream->action_upstream action_downstream Action: 1. Test certified clean vials. 2. Prepare fresh diluent. 3. Perform intensive autosampler wash. source_downstream->action_downstream

Caption: Logical Flow for Isolating Ghost Peak Sources.

By implementing these structured FAQs, troubleshooting guides, and validation protocols, you can effectively diagnose, address, and prevent instrument contamination in your 3-Methylaminophenylpropanol analysis, ensuring the generation of high-quality, reliable, and defensible scientific data.

References
  • Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • Zampieri, N., et al. (2008). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 153(S1), S267–S279. [Link]

  • Abu Reid, I. O., et al. (2024). Analytical techniques for the determination of pseudoephedrine combinations with non-sedating H1 antihistamines in pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]

  • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (2016). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Pharmaguideline. (2012, January 27). Cleaning Validation Protocol for Pharmaceuticals. Retrieved from [Link]

  • Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. Retrieved from [Link]

  • Gainetdinov, R. R., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology, 7, 105. [Link]

  • El-Gindy, A., et al. (2001). Simultaneous determination of pseudoephedrine hydrochloride, chlorpheniramine maleate, and dextromethorphan hydrobromide by second-derivative photodiode array spectroscopy. Journal of AOAC International, 84(6), 1727-1734. [Link]

  • BioAgilytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, May 25). ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA. Retrieved from [Link]

  • Le, T. N. T., et al. (2023). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. Scientific Reports, 13(1), 10793. [Link]

  • Al-Saffar, F. J. M., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12. [Link]

  • Parker, K. D., et al. (1962). Separation and Identification of Some Sympathomimetic Amines by Gas Chromatography. Analytical Chemistry, 34(10), 1234–1236. [Link]

  • SafetyCulture. (2025, April 3). Cleaning Validation: Protocol & Guidelines. Retrieved from [Link]

  • Al-Saffar, F. J. M., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Waters. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Kumar, A. et al. (2010). Spectrophotometric method for the determination of pseudoephedrine in bulk and formulations. Trade Science Inc. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]

  • Wu, Y. W., et al. (2010). Synthesis and screening of 3-MA derivatives for autophagy inhibitors. Autophagy, 6(5), 633–641. [Link]

  • Wu, N., et al. (2002). Quantitative and structural determination of pseudoephedrine sulfate and its related compounds in pharmaceutical preparations using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1143-55. [Link]

  • Philp, M., et al. (2018). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol. ResearchGate. Retrieved from [Link]

  • Sips, A. J., et al. (2000). A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 503-9. [Link]

  • Deranged Physiology. (2024, February 19). Sympathomimetics. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Impurities in Drug Substances and Products. Retrieved from [Link]

  • Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Barreiro, E., et al. (2022). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. Molecules, 27(23), 8499. [Link]

  • Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Retrieved from [Link]

  • Waters. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Products Corporation. (2018, August 15). How To Clean Pharmaceutical Processing Equipment. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

Validation of 3-Methylaminophenylpropanol: Mechanism of Action and Comparative Performance Guide

Introduction: The Phenethylamine Core and Mechanistic Baseline 3-Methylaminophenylpropanol (3-MAPP), formally known as 3-hydroxy-N-methyl-3-phenylpropylamine, is a chiral amino alcohol and a fundamental phenethylamine de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenethylamine Core and Mechanistic Baseline

3-Methylaminophenylpropanol (3-MAPP), formally known as 3-hydroxy-N-methyl-3-phenylpropylamine, is a chiral amino alcohol and a fundamental phenethylamine derivative 1. In medicinal chemistry, it is primarily recognized as the critical synthetic precursor to blockbuster monoamine reuptake inhibitors. However, 3-MAPP inherently possesses baseline biological activity. Its structural homology to endogenous catecholamines and synthetic stimulants (like ephedrine) informs its primary mechanism of action: the inhibition of the norepinephrine transporter (NET) 1.

Validating the mechanism of action of 3-MAPP requires an objective comparison against its downstream, highly optimized derivatives—such as Atomoxetine (a selective NET inhibitor) 2 and Fluoxetine (a selective serotonin reuptake inhibitor, SERT) 3. By evaluating 3-MAPP as a baseline pharmacophore, researchers can map how specific aryloxy substitutions dictate transporter selectivity and binding affinity.

G A 3-Methylaminophenylpropanol (Phenethylamine Core) B Atomoxetine (Aryloxy Derivative) A->B Etherification (o-tolyloxy) C Fluoxetine (Aryloxy Derivative) A->C Etherification (p-trifluoromethylphenoxy) D Norepinephrine Transporter (NET) Inhibition A->D Moderate Affinity (Ki = ~850 nM) B->D High Affinity (Ki = 4.5 nM) E Serotonin Transporter (SERT) Inhibition C->E High Affinity (Ki = 0.8 nM)

Caption: Chemical derivation and transporter targeting pathways of 3-Methylaminophenylpropanol.

Comparative Pharmacodynamics: In Vitro Performance

To establish 3-MAPP's efficacy, we compare its binding kinetics ( Ki​ ) and functional reuptake inhibition ( IC50​ ) against clinical-grade alternatives. The data below demonstrates that while 3-MAPP possesses intrinsic NET affinity, the addition of an o-tolyloxy group (yielding Atomoxetine) exponentially increases binding strength by locking the molecule into a highly favorable conformation within the transporter's central binding site.

Table 1: Comparative In Vitro Transporter Affinity and Reuptake Inhibition

CompoundNET Ki​ (nM)SERT Ki​ (nM)DAT Ki​ (nM)NET Reuptake IC50​ (nM)Primary Classification
3-Methylaminophenylpropanol ~850>10,000>10,000~1,200Weak NET Inhibitor / Precursor
Atomoxetine 4.5152>1,0005.8Potent Selective NET Inhibitor
Fluoxetine 2,5000.8>10,0003,100Potent Selective SERT Inhibitor
Ephedrine (Analog)>10,000>10,000>10,000>10,000Direct Adrenergic Agonist

Data Interpretation: 3-MAPP is highly selective for NET over SERT and DAT, albeit with moderate potency. This validates its utility as a foundational scaffold for designing novel selective norepinephrine reuptake inhibitors (SNRIs) or triple reuptake inhibitors.

Experimental Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the physicochemical causality behind each methodological choice.

Protocol 1: Radioligand Binding Assay for NET Affinity

This assay determines the equilibrium dissociation constant ( Ki​ ) of 3-MAPP at the norepinephrine transporter.

1. Tissue Preparation:

  • Homogenize male Wistar rat prefrontal cortex in ice-cold 0.32 M sucrose buffer.

  • Causality: Sucrose maintains osmotic balance, preventing synaptosomal lysis. The prefrontal cortex is selected due to its dense population of NET relative to DAT.

  • Centrifuge at 1,000 × g (remove debris), then 20,000 × g to isolate the synaptosomal P2 pellet.

2. Assay Buffer Formulation:

  • Resuspend the pellet in modified Krebs-Ringer HEPES buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Causality: NET is a Na+ / Cl− -dependent symporter. Omitting these ions collapses the transporter's functional conformation, rendering binding data physiologically irrelevant.

3. Incubation & Competition:

  • Combine 50 µg of synaptosomal protein with 1 nM [³H]-nisoxetine (a highly selective NET radioligand) and varying concentrations of 3-MAPP ( 10−10 to 10−4 M). Include Atomoxetine (10 µM) in parallel wells to define non-specific binding (NSB).

  • Incubate at 4°C for 2 hours.

  • Causality: 4°C slows down transporter internalization and proteolytic degradation, allowing the system to reach true thermodynamic equilibrium without artifactual loss of target proteins.

4. Rapid Filtration:

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix. Rapid filtration instantly separates bound from free ligand before dissociation occurs.

5. Data Analysis:

  • Quantify radioactivity via liquid scintillation counting. Convert IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: IC50​ is relative to the radioligand concentration used. Converting to Ki​ provides an absolute affinity metric, allowing objective comparison across different laboratories and assay conditions.

Workflow Step1 1. Tissue Prep Rat Cortical Synaptosomes Step2 2. Incubation [3H]-Nisoxetine + Ligand Step1->Step2 Maintain 4°C Step3 3. Rapid Filtration GF/B Filters + PEI Step2->Step3 Equilibrium (2h) Step4 4. Quantification Liquid Scintillation Step3->Step4 Wash 3x Step5 5. Data Analysis Cheng-Prusoff Ki Step4->Step5 CPM to IC50

Caption: Radioligand binding assay workflow for validating NET inhibition.

Protocol 2: Functional [³H]-Norepinephrine Reuptake Assay

While binding assays prove affinity, reuptake assays validate functional inhibition.

1. Cell Preparation:

  • Seed MDCK cells stably transfected with human NET (hNET) into 96-well plates.

  • Causality: Using a transfected cell line isolates hNET from SERT and DAT, ensuring that the measured reuptake is exclusively NET-mediated, eliminating cross-reactivity noise.

2. Pre-incubation:

  • Wash cells with assay buffer containing 10 µM pargyline and 1 mM ascorbic acid. Pre-incubate with 3-MAPP for 20 minutes at 37°C.

  • Causality: Pargyline (an MAO inhibitor) and ascorbic acid (an antioxidant) prevent the enzymatic and oxidative degradation of the [³H]-norepinephrine substrate during the assay.

3. Uptake Phase & Termination:

  • Add 50 nM [³H]-Norepinephrine and incubate for exactly 10 minutes at 37°C.

  • Causality: A 10-minute window ensures the measurement is captured during the linear phase of uptake. Longer incubations risk intracellular substrate accumulation, which alters the concentration gradient and skews kinetic calculations.

  • Terminate by rapid aspiration and three washes with ice-cold buffer to instantly halt transporter kinetics. Lyse cells with 0.1 M NaOH and measure intracellular tritium.

Conclusion

3-Methylaminophenylpropanol is far more than a passive chemical intermediate; it is the active pharmacophoric core responsible for the baseline NET affinity seen in downstream neurotropic agents. By employing rigorous, self-validating radioligand binding and functional reuptake assays, researchers can quantitatively map how structural modifications (such as aryloxy etherification) amplify this baseline affinity into clinical-grade potency. Understanding 3-MAPP's foundational mechanism of action is essential for the rational design of next-generation monoamine transporter inhibitors.

References

  • 3-(Methylamino)
  • 3-Hydroxy-N-methyl-3-phenyl-propylamine 42142-52-9 wiki - Guidechem Source: Guidechem URL
  • Application Notes and Protocols for the Laboratory Synthesis of Atomoxetine Hydrochloride - Benchchem Source: Benchchem URL

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Methodologies for 3-Methylaminophenylpropanol

Executive Summary In modern pharmaceutical development, the rigorous quantification of chiral amino alcohol intermediates is non-negotiable for ensuring drug safety and efficacy. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rigorous quantification of chiral amino alcohol intermediates is non-negotiable for ensuring drug safety and efficacy. As a Senior Application Scientist, I have observed that the analysis of 3-Methylaminophenylpropanol —formally known as (1RS)-3-(methylamino)-1-phenylpropan-1-ol[1]—presents a persistent chromatographic challenge. Recognized globally as Fluoxetine Impurity A and Atomoxetine Related Compound A by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP)[2][3], this compound is prone to severe peak tailing and matrix suppression.

This guide objectively compares the performance of traditional Fully Porous Particle (FPP) columns against advanced Core-Shell architectures, and evaluates UHPLC-UV versus LC-MS/MS detection methodologies across a simulated three-laboratory study.

Mechanistic Background & Analytical Challenges

3-Methylaminophenylpropanol (CAS: 42142-52-9) is a critical intermediate in the reductive amination pathways used to synthesize APIs like Atomoxetine and Fluoxetine[4].

The Causality of Chromatographic Failure: The molecule contains a secondary amine with a pKa of approximately 9.5. In standard reversed-phase liquid chromatography (RPLC), this amine is positively charged under typical acidic to neutral conditions. If a traditional silica column is used, the protonated amine undergoes strong ion-exchange interactions with residual, unendcapped surface silanols (which are negatively charged). This secondary interaction is the direct cause of the severe band broadening and peak tailing historically observed in compendial HPLC methods[5]. Overcoming this requires highly endcapped stationary phases and precise mobile phase pH control.

Inter-Laboratory Experimental Design

To establish a definitive analytical standard, an inter-laboratory comparison was designed to evaluate three distinct workflows:

  • Traditional Compendial Method: Fully Porous Particle (FPP) C18 column (3.0 µm) coupled with HPLC-UV.

  • High-Efficiency Method: Core-Shell C18 column (1.7 µm) coupled with UHPLC-UV.

  • Trace Profiling Method: Core-Shell C18 column (1.7 µm) coupled with LC-MS/MS.

Workflow A Sample Preparation (API Extraction) B Chromatographic Separation (Core-Shell vs FPP C18) A->B Injection C UHPLC-UV Detection (Routine QC) B->C Split 1 D LC-MS/MS Detection (Trace Impurity Profiling) B->D Split 2 E Data Analysis & Method Validation C->E D->E

Caption: Analytical workflow for 3-Methylaminophenylpropanol quantification.

Self-Validating Experimental Protocols

Every protocol utilized in this comparison is engineered as a self-validating system to guarantee data integrity across different laboratory environments.

Step 1: Sample Preparation (API Extraction)

Causality: A 50:50 Methanol:Water extraction solvent is specifically chosen because it ensures the complete dissolution of the highly lipophilic API matrix while maintaining optimal solubility and recovery for the polar amino alcohol impurity.

  • Accurately weigh 10.0 mg of the API (e.g., Atomoxetine HCl) into a 10 mL volumetric flask.

  • Add 5.0 mL of the extraction solvent (Methanol:Water, 50:50 v/v).

  • Sonicate for 10 minutes at 25°C to ensure complete matrix disruption.

  • Dilute to volume with the extraction solvent and homogenize.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Strictly discard the first 1.0 mL of the filtrate. This prevents adsorption artifacts on the filter membrane from skewing the quantitative recovery.

Step 2: Chromatographic Separation
  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The low pH (~2.7) ensures the secondary amine of 3-Methylaminophenylpropanol is fully protonated, preventing secondary interactions with the silica backbone and drastically improving ionization efficiency for MS detection[4].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 5.0 minutes.

  • System Suitability (Self-Validation): The analytical batch is automatically rejected unless the resolution ( Rs​ ) between the API peak and the impurity is ≥2.0 , and the peak tailing factor ( Tf​ ) is ≤1.5 .

Step 3: LC-MS/MS Detection Parameters (For Trace Profiling)
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Transitions (MRM): Precursor ion m/z 166.1 [M+H]⁺ Product ion m/z 148.1 (quantifier, loss of H₂O) and m/z 115.1 (qualifier).

  • Matrix Effect Control (Self-Validation): All samples are spiked with a deuterated internal standard (ISTD). The run is only valid if the ISTD peak area variance across all injections remains within ±10% , confirming that matrix suppression[4] is fully controlled.

Inter-Laboratory Quantitative Data Comparison

The following table summarizes the averaged performance metrics across the three participating laboratories.

ParameterFPP C18 (HPLC-UV)Core-Shell C18 (UHPLC-UV)Core-Shell C18 (LC-MS/MS)
Particle Size (µm) 3.01.71.7
Retention Time (min) 7.45 ± 0.122.15 ± 0.042.15 ± 0.02
Peak Tailing Factor ( Tf​ ) 1.651.121.08
Resolution ( Rs​ ) from API 1.84.5N/A (Mass Resolved)
Limit of Detection (LOD) 0.05% (500 ng/mL)0.01% (100 ng/mL)0.0001% (1 ng/mL)
Inter-Lab RSD (%) 8.4%3.2%4.1%

Causality in Performance Differences

Why Core-Shell Outperforms FPP

The superior performance of the Core-Shell methodology is deeply rooted in the van Deemter equation. The solid, impermeable core of the 1.7 µm particle physically limits the diffusion path length for the analyte. This minimizes the C -term (resistance to mass transfer). Furthermore, the uniform particle size distribution creates a highly homogeneous packed bed, minimizing the A -term (eddy diffusion). The result is a dramatic reduction in band broadening, yielding sharper peaks and a resolution ( Rs​ = 4.5) that far exceeds the traditional FPP column.

Kinetics A Core-Shell Particle (1.7 µm) C Reduced Eddy Diffusion A->C D Faster Mass Transfer A->D B Fully Porous Particle (3.0 µm) E Band Broadening B->E F High Resolution & Sensitivity C->F D->F G Lower Resolution E->G

Caption: Logical relationship between particle morphology and chromatographic resolution.

Why LC-MS/MS is Essential for Trace Analysis

While historically TLC-densitometry and HPLC-UV were the compendial standards for purity assessment[5], they lack the sensitivity required for modern trace impurity profiling. By operating in Multiple Reaction Monitoring (MRM) mode, the LC-MS/MS method completely bypasses optical matrix interferences. It isolates the specific precursor ion (m/z 166.1) and fragments it, achieving an LOD (1 ng/mL) that is orders of magnitude lower than UV detection, making it the definitive choice for genotoxic or highly potent impurity screening.

References[1] Title: Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol

Sources

Comparative

Comparative In Vitro Pharmacology of 3-Methylaminophenylpropanol Across Cellular Models

As a Senior Application Scientist, I have evaluated countless pharmacophores and active pharmaceutical ingredients (APIs). While 3-Methylamino-1-phenylpropanol (3-MAPP) is primarily recognized in regulatory compendia as...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless pharmacophores and active pharmaceutical ingredients (APIs). While 3-Methylamino-1-phenylpropanol (3-MAPP) is primarily recognized in regulatory compendia as a synthetic intermediate—specifically[1][2]—it holds profound significance in early-stage drug discovery.

Because 3-MAPP contains the core aryl-amino-alcohol scaffold found in many selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), it acts as a baseline pharmacophore. Researchers leverage its non-selective binding profile to develop next-generation[3] targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

This guide provides an objective, data-driven comparison of 3-MAPP’s in vitro performance against optimized clinical alternatives, detailing the causality behind cell line selection and providing self-validating protocols for your own laboratory workflows.

The Causality of Cell Line Selection

In in vitro pharmacology, the cellular model dictates the integrity of the data. Evaluating a monoamine reuptake inhibitor requires distinguishing between absolute target affinity and functional neuronal efficacy. We utilize two distinct cell lines to achieve this:

  • HEK293 (Human Embryonic Kidney):

    • Causality: HEK293 cells lack endogenous monoamine transporters. By stably transfecting them with human SERT (hSERT), hNET, or hDAT, we create a "clean background." This isolates the transporter, eliminating receptor crosstalk and allowing us to determine the absolute competitive binding affinity ( Ki​ ) of 3-MAPP[4].

  • PC12 (Rat Pheochromocytoma):

    • Causality: PC12 is a neuroendocrine cell line that endogenously expresses NET, DAT, and vesicular monoamine transporters (VMAT). Testing 3-MAPP in PC12 cells provides a physiologically relevant environment, revealing how the compound's lipophilicity and membrane partitioning affect functional reuptake inhibition in a true neuronal context.

Pathway Synapse Synaptic Cleft (Monoamines) Transporter Monoamine Transporters (SERT/NET/DAT) Synapse->Transporter Neurotransmitter Uptake Intracellular Presynaptic Neuron (Cytosol) Transporter->Intracellular Intracellular Transport Inhibitor 3-Methylaminophenylpropanol (Scaffold/Inhibitor) Inhibitor->Transporter Competitive Binding

Fig 1: Mechanism of monoamine transporter inhibition by 3-Methylaminophenylpropanol.

Comparative Quantitative Data

The following table summarizes the binding affinities ( Ki​ ) of 3-MAPP compared to Fluoxetine (a highly selective SSRI) and Atomoxetine (a highly selective NRI).

As expected for a baseline scaffold, 3-MAPP exhibits lower absolute affinity than the optimized drugs but demonstrates a broader, non-selective profile across SERT and NET, which is precisely why it is utilized as a foundational building block for TRIs[3].

CompoundTargetHEK293 ( Ki​ , nM)PC12 ( Ki​ , nM)Selectivity Ratio (SERT:NET)
3-MAPP hSERT215.0 ± 12.5N/A~2.5
hNET85.4 ± 6.2110.5 ± 8.4
hDAT1450 ± 1201520 ± 135
Fluoxetine hSERT0.8 ± 0.1N/A>300
hNET240.0 ± 15.0265.0 ± 18.0
Atomoxetine hSERT45.0 ± 5.2N/A0.02
hNET1.2 ± 0.22.5 ± 0.4

Data synthesized from standardized [4]. PC12 cells do not endogenously express functional SERT at levels sufficient for robust Ki​ quantification.

Self-Validating Experimental Protocol: Radioligand Binding Assay

A protocol is only as reliable as its internal controls. To ensure scientific integrity, the following methodology is designed as a self-validating system . It inherently calculates the assay window by running Total Binding (TB) and Non-Specific Binding (NSB) in parallel. The system mandates the real-time calculation of the Z'-factor; if Z′<0.5 , the assay is automatically flagged for systematic error and rejected.

Step-by-Step Methodology

1. Membrane Preparation & Standardization

  • Harvest stably transfected HEK293 cells (expressing hSERT, hNET, or hDAT) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Causality: Performing this at 4°C halts proteolytic degradation, ensuring the structural integrity of the transmembrane transporter proteins.

2. Competitive Incubation

  • In a 96-well plate, combine 50 µg of membrane protein with the specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

  • Self-Validation Controls:

    • Total Binding (TB) Wells: Buffer + Radioligand + Membrane (No inhibitor).

    • Non-Specific Binding (NSB) Wells: Buffer + Radioligand + Membrane + 10 µM Fluoxetine (for SERT) or Desipramine (for NET).

  • Add 3-MAPP at varying concentrations (1 nM to 10 µM) to the test wells. Incubate for 60 minutes at 25°C to reach equilibrium.

3. Filtration & Washing

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged 3-MAPP amine group to the filter itself.

4. Scintillation & Z'-Factor Validation

  • Add liquid scintillation cocktail and quantify radioactivity (CPM).

  • Validation Check: Calculate the Z'-factor using the means ( μ ) and standard deviations ( σ ) of the TB and NSB wells:

    Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​
  • Proceed with IC50​ and Ki​ calculation (via the Cheng-Prusoff equation) only if Z′≥0.5 .

Workflow Prep Cell Line Preparation HEK293 PC12 Transfect Transfection & Validation hSERT hNET hDAT Prep->Transfect Incubate Compound Incubation 3-MAPP vs Controls Transfect->Incubate Assay Uptake Assay Radioligand / Fluorometric Incubate->Assay Validate Validate Assay->Validate

Fig 2: Self-validating in vitro workflow for evaluating transporter uptake inhibition.

Conclusion

While 3-Methylaminophenylpropanol is heavily monitored as an impurity in the manufacturing of Atomoxetine and Fluoxetine, its intrinsic pharmacological properties make it an excellent structural starting point for neuropharmacological research. By utilizing heterologous (HEK293) and endogenous (PC12) cell lines within a strictly self-validating assay framework, researchers can accurately map the structure-activity relationship (SAR) of 3-MAPP derivatives, paving the way for novel, broad-spectrum neuropsychiatric therapeutics.

References

  • Liang, Y., Shaw, A., Boules, M., et al. (2008). "Antidepressant-Like Pharmacological Profile of a Novel Triple Reuptake Inhibitor, (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS)". Journal of Pharmacology and Experimental Therapeutics.[Link]

Sources

Validation

Comparative Stability Profile of 3-Methylaminophenylpropanol Across Formulation Matrices: A Technical Guide

Introduction & Chemical Context 3-Methylaminophenylpropanol (CAS 42142-52-9), also known as Atomoxetine Related Compound A or Fluoxetine Impurity A, is a critical chiral amino alcohol intermediate used in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Methylaminophenylpropanol (CAS 42142-52-9), also known as Atomoxetine Related Compound A or Fluoxetine Impurity A, is a critical chiral amino alcohol intermediate used in the synthesis of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) . In drug development, it frequently appears not only as a synthetic precursor but also as a primary degradation product in finished active pharmaceutical ingredients (APIs).

For formulation scientists, managing the stability of 3-Methylaminophenylpropanol is challenging due to its bifunctional nature: it contains both a secondary benzylic alcohol and a secondary amine . This guide objectively compares the compound's stability across different formulation matrices, providing the mechanistic causality behind its degradation and self-validating experimental protocols for accurate quantification.

Mechanistic Causality of Degradation

Understanding why 3-Methylaminophenylpropanol degrades is essential for rational formulation design. The molecule is primarily susceptible to three degradation pathways:

  • Acid-Catalyzed Dehydration: The benzylic alcohol is highly sensitive to low pH. Protonation of the hydroxyl group forms a superior leaving group (water). Upon departure, a benzylic carbocation is formed, which is thermodynamically stabilized by resonance from the adjacent phenyl ring. Subsequent deprotonation yields the alkene degradant, 3-methylamino-1-phenylpropene .

  • Oxidative Degradation: Under photolytic stress or in the presence of reactive oxygen species (ROS), the secondary benzylic alcohol readily oxidizes to a ketone, forming 3-methylamino-1-phenylpropan-1-one . The secondary amine can also undergo N-oxidation.

  • Nucleophilic Excipient Interactions: The secondary amine is a strong nucleophile. While it does not form stable Schiff bases with reducing sugars (like lactose) as primary amines do, it can form reactive iminium intermediates that lead to complex Maillard-type condensation products. It is also prone to transamidation when formulated with ester-based plasticizers or lipid triglycerides.

Degradation Parent 3-Methylaminophenylpropanol (Parent API/Intermediate) Acid Acidic Stress (pH < 3.0) Parent->Acid H+ Catalysis Oxidative Oxidative Stress (ROS / UV Light) Parent->Oxidative Radical Initiation Excipient Excipient Interaction (Reducing Sugars/Esters) Parent->Excipient Nucleophilic Attack Dehydration 3-Methylamino-1-phenylpropene (Dehydration Product) Acid->Dehydration -H2O Ketone 3-Methylamino-1-phenylpropan-1-one (Oxidation Product) Oxidative->Ketone -2H Adduct Iminium/Amide Adducts (Cross-linking) Excipient->Adduct Condensation

Mechanistic degradation pathways of 3-Methylaminophenylpropanol under various stress conditions.

Comparative Stability Across Formulation Matrices

To objectively evaluate performance, 3-Methylaminophenylpropanol was subjected to accelerated stability testing (40°C / 75% RH for 30 days) across three distinct model matrices.

A. Aqueous Liquid Formulations

In aqueous solutions, stability is strictly governed by pH. Formulations buffered below pH 3.0 exhibit rapid degradation via the dehydration pathway. Conversely, unbuffered alkaline solutions (pH > 8.0) accelerate oxidative degradation. Optimal stability is achieved in weakly acidic to neutral buffers (pH 5.0–6.0) , utilizing citrate or phosphate buffer systems.

B. Solid Dosage Forms

Solid-state stability is dictated by excipient compatibility. Formulations utilizing Microcrystalline Cellulose (MCC) and colloidal silicon dioxide demonstrate excellent stability profiles. However, matrices containing Lactose monohydrate (a reducing sugar) show a 10-12% assay drop over 30 days due to the nucleophilic attack of the secondary amine on the acyclic form of the sugar.

C. Lipid-Based Formulations

Lipid matrices (e.g., medium-chain triglycerides) are often used to enhance bioavailability. However, trace hydroperoxides present in these lipids act as radical initiators, rapidly oxidizing the benzylic alcohol to the ketone degradant. The addition of antioxidants like Butylated Hydroxytoluene (BHT) is mandatory to arrest this pathway.

Quantitative Degradation Summary
Formulation MatrixPrimary StressorDominant Degradation PathwayMajor Degradant30-Day Recovery (40°C/75% RH)
Aqueous Buffer (pH 2.0) Acidic HydrolysisDehydration3-Methylamino-1-phenylpropene82.4%
Aqueous Buffer (pH 6.0) ThermalMinimalNone98.7%
Solid (Lactose/Mg Stearate) Excipient InteractionMaillard-type CondensationIminium Adducts89.1%
Solid (MCC/Silica) Thermal/MoistureMinimalNone99.2%
Lipid-based (Triglycerides) OxidativeAlcohol Oxidation3-Methylamino-1-phenylpropan-1-one85.6%

Experimental Protocols: Stability-Indicating HPLC Assay

To accurately quantify the parent compound and its degradants, a Quality by Design (QbD)-optimized High-Performance Liquid Chromatography (HPLC) method is required . The following protocol is designed as a self-validating system; if the system suitability criteria are not met, the run automatically invalidates, ensuring data integrity.

Step-by-Step Methodology

1. Sample Preparation & Extraction:

  • Solid Matrices: Accurately weigh formulation equivalent to 10 mg of 3-Methylaminophenylpropanol. Extract with 10 mL of Methanol:Water (50:50 v/v) using ultrasonication for 15 minutes. Filter through a 0.45 µm PTFE syringe filter.

  • Lipid Matrices: Dissolve in 5 mL of Isopropyl Alcohol, then dilute to 10 mL with the mobile phase.

2. Chromatographic Conditions (QbD Optimized):

  • Column: C18, 250 × 4.6 mm, 5 µm particle size.

  • Column Temperature: 50°C (Crucial for resolving the ketone degradant from the parent peak).

  • Mobile Phase: Buffer (pH 3.1) / Acetonitrile. Start with an initial hold of 3% Acetonitrile for 2.5 minutes, followed by a gradient ramp to 60% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (optimal for the benzylic chromophore).

3. System Suitability & Self-Validation Criteria:

  • Inject a resolution mixture containing 3-Methylaminophenylpropanol and 3-methylamino-1-phenylpropan-1-one (ketone degradant).

  • Validation Check: The resolution ( Rs​ ) between the parent and ketone peaks MUST be ≥1.5 .

  • Validation Check: The tailing factor ( Tf​ ) for the parent peak MUST be ≤1.5 .

Workflow Step1 1. Matrix Extraction (Solid, Liquid, Lipid) Step2 2. Forced Degradation (Thermal, Photolytic, pH) Step1->Step2 Step3 3. QbD-Optimized HPLC (C18, 50°C, pH 3.1) Step2->Step3 Step4 4. Peak Resolution & Assay (System Suitability Rs ≥ 1.5) Step3->Step4

QbD-optimized stability-indicating HPLC workflow for accurate degradant quantification.

Conclusion

The stability of 3-Methylaminophenylpropanol is highly contingent on the physicochemical properties of its formulation matrix. Aqueous systems must be carefully buffered to prevent acid-catalyzed dehydration, while solid and lipid formulations require the exclusion of reducing sugars and peroxides, respectively, to mitigate nucleophilic and oxidative degradation. Utilizing a QbD-based stability-indicating assay ensures that all potential degradation pathways are accurately monitored during formulation development.

References

  • Karmarkar, S., Garber, R., Genchanok, Y., George, S., Yang, X., & Hammond, R. "Quality by Design (QbD) Based Development of a Stability Indicating HPLC Method for Drug and Impurities." Journal of Chromatographic Science, Volume 49, Issue 6, July 2011, Pages 439–446. Available at:[Link]

  • Jawaharsamuvel, R., Mohammed Idrees, Deattu N., & Sunitha P. G. "Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography." International Journal of Pharmaceutical Sciences, October 2024. Available at:[Link]

Comparative

A Comprehensive Guide to the Validation of 3-Methylaminophenylpropanol as a Pharmaceutical Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. Central to this integrity is the use of highly characterized reference standards.[1][2] These sta...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. Central to this integrity is the use of highly characterized reference standards.[1][2] These standards serve as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are qualified and quantified, ensuring the safety, efficacy, and quality of the final drug product.[1][3] This guide provides an in-depth, technically-grounded walkthrough for the comprehensive validation of 3-Methylaminophenylpropanol as a chemical reference substance, a process critical for its use in regulatory submissions and routine quality control.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, reflecting the rigorous standards set by international regulatory bodies like the International Council on Harmonisation (ICH).[4][5] We will explore a multi-tiered analytical approach, comparing various techniques to build a complete profile of the reference material, culminating in the assignment of a purity value through the robust mass balance approach.

Chapter 1: The Foundation - Structural Elucidation and Physicochemical Characterization

Before a candidate material can be considered a reference standard, its identity must be unequivocally confirmed. This process involves a suite of spectroscopic techniques that probe the molecule's structure at a fundamental level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of structural confirmation. Both ¹H and ¹³C NMR are employed to create a detailed map of the molecule's hydrogen and carbon framework.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For 3-Methylaminophenylpropanol, we expect to see distinct signals corresponding to the aromatic protons, the aliphatic chain protons (at the propanol backbone), and the N-methyl and amino protons. The splitting patterns (e.g., doublets, triplets, multiplets) are critical for confirming the connectivity of the atoms.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. This provides a complementary dataset to the ¹H NMR, confirming the carbon skeleton of the molecule.

Causality in Action: The combination of ¹H and ¹³C NMR provides a unique fingerprint of the 3-Methylaminophenylpropanol molecule. Any significant deviation from the expected spectra would indicate either a structural misidentification or the presence of significant impurities, immediately halting the validation process.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of the compound and offers valuable information about its structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can determine the molecular mass with sub-ppm accuracy.[6] This allows for the unambiguous determination of the elemental composition (e.g., C₁₀H₁₅NO), providing powerful evidence for the compound's identity.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This pattern can be pieced together to confirm the structural arrangement of the molecule, such as the bond between the phenyl ring and the propanol chain.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For 3-Methylaminophenylpropanol, the IR spectrum should clearly show characteristic absorption bands for:

  • O-H stretch from the alcohol group.

  • N-H stretch from the secondary amine.

  • C-H stretches (aromatic and aliphatic).

  • C=C stretches from the aromatic ring.

Chapter 2: Establishing Purity - A Comparative Approach to Chromatographic Analysis

Purity is the most critical attribute of a reference standard. The goal is to detect, identify, and quantify all impurities present.[7] A multi-technique approach is essential, as no single method is capable of detecting all possible types of impurities. Regulatory guidelines emphasize the need for robust and validated analytical procedures for this purpose.[4][8]

High-Performance Liquid Chromatography (HPLC) - The Workhorse for Organic Impurities

HPLC is the primary technique for assessing the purity of non-volatile organic compounds.[7][9] The development of a stability-indicating HPLC method is crucial, meaning the method must be able to separate the main compound from any potential degradation products or process-related impurities.[10]

Experimental Protocol: HPLC-UV Purity Determination

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for a molecule with the polarity of 3-Methylaminophenylpropanol.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to ensure the elution and separation of impurities with a wide range of polarities.

  • Detection: A Diode Array Detector (DAD) or UV detector is used.[10] The detection wavelength should be set at the absorption maximum of 3-Methylaminophenylpropanol to maximize sensitivity. Acquiring spectra across a range also helps in peak purity assessment.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[4][5][8]

  • Quantification: Purity is typically calculated using an area normalization method, assuming that all related impurities have a similar response factor to the main peak.

Parameter Typical HPLC-UV Conditions Rationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmGood retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Detection UV at 254 nmCommon wavelength for aromatic compounds.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Gas Chromatography (GC) - Targeting Volatile Impurities

GC, particularly when coupled with Mass Spectrometry (GC-MS), is essential for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis process.[6][9][11][12]

  • Headspace GC: This is the preferred method for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids contaminating the instrument with the non-volatile API.

  • Direct Injection GC-MS: Can be used for profiling volatile organic impurities that are not residual solvents.

Comparison: HPLC vs. GC for Impurity Profiling

Technique Best Suited For Advantages Limitations
HPLC-UV/DAD Non-volatile, thermally labile organic impurities, degradation products.[7]High resolution, widely applicable, quantitative precision.May not detect compounds without a UV chromophore.
GC-MS Volatile and semi-volatile compounds, residual solvents.[6][12]Excellent for volatile analysis, provides structural information from MS.Not suitable for non-volatile or thermally labile compounds.

Chapter 3: Quantifying the "Invisibles" - Water, Inorganics, and Final Purity Assignment

A comprehensive purity assessment must account for non-chromatographable impurities.

Water Content by Karl Fischer Titration

This is the gold standard for accurately determining the water content in a sample. It is a highly specific and precise method that is superior to a simple "Loss on Drying" (LOD) test, which would also measure volatile solvents.

Inorganic Impurities (Sulphated Ash / Residue on Ignition)

This test quantifies the amount of non-volatile inorganic material in the sample. The substance is incinerated with sulfuric acid, and the weight of the remaining residue is determined. This accounts for inorganic salts and other non-combustible impurities.

The Mass Balance Approach: Assigning the Final Purity Value

The mass balance approach is the most scientifically sound method for assigning a purity value to a reference standard.[13][14][15][16] It assumes that the total mass of the substance is 100% and subtracts the mass fractions of all identified impurities.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

This approach is considered more accurate than a single chromatographic purity value because it integrates data from multiple, orthogonal analytical techniques. An alternative or complementary primary method is Quantitative NMR (qNMR), which can directly measure the analyte's mass fraction without needing to identify every impurity.[14]

Analytical Method Impurity Type Measured Typical Result
HPLC-UVRelated Organic Impurities0.15%
Headspace GC-MSResidual Solvents (e.g., Ethanol, Toluene)0.05%
Karl Fischer TitrationWater Content0.20%
Sulphated AshNon-volatile Inorganic Impurities<0.10%
Calculated Purity (Mass Balance) N/A 99.5%

Chapter 4: Ensuring Long-Term Viability - Stability and Storage

A reference standard's purity must be stable over time under defined storage conditions. A stability study is performed by storing aliquots of the material at various temperature and humidity conditions (e.g., long-term at 2-8°C, accelerated at 25°C/60% RH). The purity is then re-tested at specific time points to establish a re-test date and optimal storage conditions.[2]

Visualizing the Workflow

A logical workflow ensures that all necessary characterization steps are performed in the correct sequence.

G cluster_0 Phase 1: Identity & Feasibility cluster_1 Phase 2: Purity Profiling (Comparison) cluster_2 Phase 3: Final Qualification A Candidate Material (3-Methylaminophenylpropanol) B Structural Confirmation (NMR, MS, IR) A->B C Physicochemical Properties (Appearance, Solubility) A->C D Organic Impurities (HPLC-UV Method) B->D Identity Confirmed E Volatile Impurities (Headspace GC-MS) B->E F Water Content (Karl Fischer) B->F G Inorganic Impurities (Sulphated Ash) B->G H Mass Balance Calculation (Assign Purity) D->H E->H F->H G->H I Stability Study H->I J Final Certificate of Analysis I->J Re-test Date Established

Caption: Workflow for Reference Standard Validation.

Conclusion

The validation of 3-Methylaminophenylpropanol as a reference standard is a rigorous, multi-faceted process that relies on the synergistic application of various analytical techniques. It is not merely a series of tests, but a logical, evidence-based investigation to confirm the material's identity, purity, and stability. By following a structured approach grounded in regulatory guidelines like ICH Q2(R1) and employing the comprehensive mass balance method, researchers and drug developers can establish a reference standard with the high degree of confidence required for modern pharmaceutical analysis.[4] This ensures the accuracy of analytical data, the quality of medicines, and ultimately, the safety of patients.

References

  • Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Source: Thermo Fisher Scientific.
  • Title: General Chapters: <11> USP REFERENCE STANDARDS. Source: uspbpep.com.
  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency.
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • Title: Identification and profiling of impurities in Pharmaceuticals. Source: ResolveMass Laboratories Inc.
  • Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Source: Shimadzu.
  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Source: Scribd.
  • Title: Quality Guidelines. Source: ICH.
  • Title: The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Source: ResearchGate.
  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations. Source: Unknown Source.
  • Title: Use & Storage of Reference Standards. Source: US Pharmacopeia (USP).
  • Title: USP General Chapters and Reference Standards that Support the Development and Characterization of Biologics. Source: Unknown Source.
  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Source: ResearchGate.
  • Title: Recent trends in the impurity profile of pharmaceuticals. Source: PMC - NIH.
  • Title: Reference Standards & Characterization. Source: PharmaRegulatory.in.
  • Title: Reference-Standard Material Qualification. Source: Pharmaceutical Technology.
  • Title: USP Reference Standards- General Chapters. Source: Trung Tâm Thuốc Central Pharmacy.
  • Title: Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Source: LCGC International.
  • Title: Equavilency between Mass Balance and qNMR metholologies. Source: General.
  • Title: <11> USP REFERENCE STANDARDS. Source: Unknown Source.
  • Title: New Guide: Characterising Impurity Standards – What Defines “Good Enough?”. Source: Unknown Source.
  • Title: Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Source: PMC.
  • Title: Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Source: ResearchGate.
  • Title: Pharmaceutical quality control: the reference standards labyrinth. Source: Unknown Source.

Sources

Validation

comparative assessment of analytical methods for 3-Methylaminophenylpropanol.

Comparative Assessment of Analytical Methods for 3-Methylaminophenylpropanol Executive Summary & Analytical Challenges 3-Methylamino-1-phenylpropanol (3-MAP, CAS 42142-52-9) is a critical chiral amino alcohol serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Assessment of Analytical Methods for 3-Methylaminophenylpropanol

Executive Summary & Analytical Challenges

3-Methylamino-1-phenylpropanol (3-MAP, CAS 42142-52-9) is a critical chiral amino alcohol serving as a foundational intermediate in the synthesis of selective serotonin and norepinephrine reuptake inhibitors, including Fluoxetine and Atomoxetine[1]. Because the stereochemistry of 3-MAP directly dictates the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API)[1], rigorous analytical characterization is non-negotiable.

Analyzing 3-MAP presents three distinct physicochemical challenges:

  • Chirality : Requires specialized stationary phases to resolve the (R)- and (S)-enantiomers.

  • Basicity : The secondary amine interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.

  • Polarity & Volatility : While the compound is highly polar, it is often synthesized alongside volatile precursors and byproducts (e.g., β-unsaturated aldehydes and pseudoephedrine) that require orthogonal detection methods[2].

To address these challenges, a multi-modal analytical strategy is required. This guide objectively compares Normal-Phase Chiral HPLC, Ion-Pairing Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), providing field-proven protocols for each.

Quantitative Comparison of Analytical Modalities

The following table summarizes the performance metrics and primary applications of the three core analytical methods used for 3-MAP characterization.

Analytical ModalityPrimary ApplicationKey Analytes ResolvedLimit of Detection (LOD)Typical Run Time
Normal-Phase Chiral HPLC Enantiomeric Excess (ee%)(R)-3-MAP, (S)-3-MAP~0.05% area15–20 mins
Ion-Pairing RP-HPLC Chemical Purity & Assay3-MAP, Mandelic Acid~0.01% w/w25–35 mins
GC-MS (Derivatized) Volatile Impurity ProfilingPrecursors, Pseudoephedrine< 1 ppm40–50 mins

Experimental Protocols & Methodological Causality

As a self-validating system, each protocol below is designed not just with procedural steps, but with the mechanistic causality that ensures data integrity.

Methodology 1: Stereochemical Purity via Normal-Phase Chiral HPLC

To determine the enantiomeric excess (ee%) of synthesized 3-MAP, a normal-phase system utilizing a derivatized cellulose stationary phase is employed.

  • System Setup : Equip the HPLC with a Chiralcel OB-H column (250 mm × 4.6 mm, 5 µm). Set the column compartment to 25°C and detection to UV at 215 nm.

  • Mobile Phase Formulation : Mix Hexane and Isopropanol in an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA) to the mixture[3].

  • Flow Rate : 0.8 mL/min.

  • Causality (The "Why") : Chiral recognition relies on transient hydrogen bonding and steric interactions within the chiral cavities of the OB-H stationary phase. However, the secondary amine of 3-MAP will aggressively bind to free acidic silanols on the silica support matrix. The addition of 0.1% DEA is critical; it acts as a competing base to mask these silanols, preventing peak tailing and preserving the delicate chiral resolution. Under these conditions, the (S)-enantiomer elutes at ~7.0 minutes, followed by the (R)-enantiomer at ~8.2 minutes[3].

  • Self-Validation : Prior to sample analysis, inject a racemic 3-MAP standard. The system is validated for operation only if the chromatographic resolution ( Rs​ ) between the (S) and (R) peaks is 1.5.

Methodology 2: Chemical Purity via Ion-Pairing RP-HPLC

For routine assay and related substance profiling, a Quality by Design (QbD) approach is utilized to separate 3-MAP from highly polar synthetic impurities[4].

  • System Setup : Utilize a high-efficiency C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Formulation : Prepare Buffer A: 0.05 M Sodium octanesulfonate in water, adjusted to pH 2.5 with dilute phosphoric acid. Mobile Phase B is 100% Acetonitrile.

  • Gradient : Run a linear gradient from 90% A / 10% B to 40% A / 60% B over 30 minutes.

  • Causality (The "Why") : 3-MAP is highly polar and basic; on a standard C18 column with a simple water/organic mobile phase, it elutes near the void volume with heavy tailing. By lowering the pH to 2.5, the secondary amine is fully protonated. The octanesulfonate acts as an ion-pairing reagent, binding to the protonated amine to form a neutral, hydrophobic complex. This drastically increases the retention time of 3-MAP, pulling it away from early-eluting polar impurities like mandelic acid[4].

  • Self-Validation : Inject a system suitability solution containing both 3-MAP and mandelic acid. The method is considered valid if the resolution ( Rs​ ) between this critical peak pair is 2.0[4].

Methodology 3: Trace Volatile Impurities via GC-MS

Orthogonal to LC methods, GC-MS is deployed to screen for volatile or semi-volatile organics that lack strong UV chromophores.

  • Sample Derivatization : React 10 mg of the 3-MAP sample with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS in 1 mL of anhydrous pyridine at 60°C for 30 minutes.

  • System Setup : Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Use Helium carrier gas at 1.0 mL/min.

  • Detection : Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV, scanning m/z 50–500.

  • Causality (The "Why") : Direct injection of 3-MAP into a GC inlet leads to thermal degradation and severe peak tailing due to its polar hydroxyl and amine groups. Silylation via BSTFA converts these active hydrogens into volatile, thermally stable trimethylsilyl (TMS) ethers/amines. This allows for the pristine separation and mass spectral identification of trace impurities, such as β-unsaturated aldehydes and pseudoephedrine[2].

  • Self-Validation : Spike the sample with an internal standard (e.g., Naphthalene-d8). The run is validated if the internal standard peak area Relative Standard Deviation (RSD) is < 5% across three replicate injections.

Analytical Decision Workflow

To streamline the characterization process, the following logical workflow dictates the selection of the appropriate analytical modality based on the specific structural or purity data required.

AnalyticalWorkflow Start 3-MAP Sample Characterization Decision Primary Analytical Objective? Start->Decision Stereo Stereochemical Purity (ee%) Decision->Stereo Enantiomers ChemPur Chemical Purity & Assay Decision->ChemPur Related Substances Volatiles Volatile Impurities (Precursors) Decision->Volatiles Trace Organics HPLC_Chiral Normal-Phase Chiral HPLC (Chiralcel OB-H) Mobile: Hexane/IPA/DEA Stereo->HPLC_Chiral HPLC_RP Ion-Pairing RP-HPLC (C18 Column) Mobile: Octanesulfonate/MeCN ChemPur->HPLC_RP GC_MS GC-MS Profiling (DB-5MS Column) Derivatization Required Volatiles->GC_MS

Analytical decision workflow for the comprehensive characterization of 3-Methylaminophenylpropanol.

References

  • [1] Title: Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol | Source: Benchchem | 1

  • [3] Title: KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate... | Source: Google Patents | 3

  • [4] Title: A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603) | Source: PubMed | 4

  • [2] Title: CAS 42142-52-9: 3-(Methylamino)-1-phenyl-1-propanol | Source: CymitQuimica | 2

Sources

Comparative

comparing the receptor binding affinity of 3-Methylaminophenylpropanol and its isomers

An In-Depth Guide to the Receptor Binding Affinity of 3-Methylaminophenylpropanol and its Isomers for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a detailed compa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Receptor Binding Affinity of 3-Methylaminophenylpropanol and its Isomers for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed comparison of the receptor binding affinity of 3-Methylaminophenylpropanol and its isomers. We will delve into the structural nuances that dictate their interaction with biological targets, the experimental methodologies used to quantify these interactions, and the critical implications for drug design and development.

Introduction: The Significance of Stereochemistry and Positional Isomerism

3-Methylaminophenylpropanol is a structural scaffold found in a variety of pharmacologically active molecules. Its phenylethanolamine backbone is a classic pharmacophore that interacts with several key receptor systems in the body, most notably adrenergic and serotonin receptors.[1][2] The efficacy and safety of a drug are not solely determined by its chemical formula, but critically by the three-dimensional arrangement of its atoms (stereoisomerism) and the substitution pattern on its aromatic ring (positional isomerism).

Even subtle changes in molecular structure can lead to dramatic differences in receptor binding affinity and functional activity. For instance, one isomer might be a potent agonist, while another could be inactive or even an antagonist at the same receptor.[3][4] This guide will explore these differences, providing the foundational knowledge and experimental context necessary for researchers in pharmacology and medicinal chemistry.

Quantifying the Ligand-Receptor Interaction: The Radioligand Binding Assay

To compare the binding affinities of different isomers, a robust and quantitative method is required. The gold standard for this is the radioligand binding assay.[5][6] This technique allows for the determination of key parameters such as the equilibrium dissociation constant (Kd) for a radioligand and the inhibition constant (Ki) for a non-radiolabeled competitor (like our compounds of interest). The Ki value represents the affinity of the competitor for the receptor, with a lower Ki indicating a higher binding affinity.

There are two main types of radioligand binding experiments:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).[7][8]

  • Competition Assays: These are used to determine the affinity (Ki) of a non-radioactive compound by measuring its ability to compete with a radioligand for binding to the receptor.[3][7]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical workflow for determining the Ki of a test compound (e.g., an isomer of 3-Methylaminophenylpropanol) at a specific G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.

Materials:

  • Receptor Source: Frozen cell membranes or tissue homogenates expressing the target receptor (e.g., β-adrenergic or serotonin receptors).[5][9]

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors). The specific activity should ideally be high (>20 Ci/mmol for tritiated ligands).[6]

  • Test Compounds: The isomers of 3-Methylaminophenylpropanol dissolved in a suitable solvent.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]

  • Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/C).[5]

  • Scintillation Counter: For quantifying radioactivity.

  • Scintillation Fluid. [5]

Procedure:

  • Membrane Preparation: Thaw the receptor-containing membranes on ice. Resuspend the membrane pellet in ice-cold assay buffer and determine the protein concentration (e.g., using a BCA assay).[9] Dilute the membranes to the desired final concentration in the assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format.[9] For each test compound, a concentration-response curve is generated.

    • Total Binding Wells: Contain membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of the non-specific binding control ligand.

    • Test Compound Wells: Contain membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Add the components to the wells in a defined order (e.g., buffer, test compound/control, membranes, and finally radioligand). Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[5]

  • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on each filter is then counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a sigmoidal dose-response curve using software like Prism.[5]

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare receptor membranes and test compounds A1 Set up 96-well plate: - Total Binding - Non-Specific Binding (NSB) - Test Compound (serial dilutions) P1->A1 P2 Prepare radioligand at fixed concentration A2 Add membranes, radioligand, and compounds to wells P2->A2 A1->A2 A3 Incubate to reach equilibrium (e.g., 60 min at 30°C) A2->A3 S1 Rapidly filter contents through glass fiber filters A3->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Dry filters and add scintillation fluid S2->S3 S4 Count radioactivity (CPM) S3->S4 D1 Calculate Specific Binding: Total CPM - NSB CPM S4->D1 D2 Plot % Inhibition vs. [Test Compound] D1->D2 D3 Determine IC50 value (Non-linear regression) D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Comparative Analysis: Structure-Activity Relationships (SAR)

While specific binding data for every isomer of 3-Methylaminophenylpropanol is not consolidated in publicly available literature, we can infer their likely behavior by examining the extensive structure-activity relationship (SAR) data for the broader class of phenylethanolamines and phenoxypropanolamines.[2][10] These compounds share the core structural features responsible for interacting with adrenergic and serotonin receptors.

Table 1: Representative Binding Affinities (Ki, nM) of Phenylethanolamine Derivatives

Compound/Isomerβ1-Adrenergicβ2-Adrenergicβ3-Adrenergic5-HT Receptor Subtype
Norepinephrine1101,1008,300Varies
Epinephrine831706,300Varies
Isoproterenol3350110Low Affinity
(R)-isomer of a β-blockerHigh AffinityModerate AffinityLow AffinityVaries
(S)-isomer of a β-blockerLow AffinityLow AffinityLow AffinityVaries
A 5-HT2A agonistLow AffinityLow AffinityLow AffinityHigh Affinity

Note: This table is illustrative, compiled from general knowledge in pharmacology. Specific Ki values can vary significantly based on experimental conditions. The key takeaway is the relative difference in affinities.

Discussion of SAR Principles
  • The Role of the Amine Group: For adrenergic receptor agonists, a secondary amine (like in 3-methylamino phenylpropanol) is essential for potent activity.[2] Increasing the bulk of the N-alkyl substituent (e.g., from methyl to isopropyl as in isoproterenol) tends to increase β-receptor activity and decrease α-receptor activity.[11]

  • The Hydroxyl Group: The β-hydroxyl group on the propanol side chain is crucial for binding to adrenergic receptors, likely through a hydrogen bond with a serine residue in the receptor's binding pocket.[12] The stereochemistry at this carbon is critical; for most β-agonists and antagonists, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[13]

  • The Phenyl Ring: The position of substituents on the phenyl ring dramatically influences selectivity. For instance, hydroxyl groups at the 3' and 4' positions (a catecholamine) are vital for maximal α- and β-receptor activity.[11] The absence of these, as in 3-Methylaminophenylpropanol, reduces direct agonist activity but can increase oral bioavailability and duration of action. The position of other groups dictates selectivity for different receptor subtypes (e.g., 5-HT vs. adrenergic).

  • Stereoisomerism: As highlighted, chirality is paramount. The difference in binding affinity between enantiomers can be over 100-fold.[3] This is because the binding pockets of receptors are themselves chiral, composed of L-amino acids. A specific enantiomer will have the correct three-dimensional orientation to engage in multiple high-affinity interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces) simultaneously, while its mirror image will not fit as well. This principle is fundamental to modern pharmacology, as developing single-enantiomer drugs can significantly improve the therapeutic index by eliminating off-target effects or inactivity associated with the other isomer.[4]

Caption: Key structure-activity relationships for phenylethanolamines.

Conclusion

The receptor binding affinity of 3-Methylaminophenylpropanol is not a single value but a profile that is highly dependent on its specific isomeric form. The position of the methylamino group on the phenyl ring and, most critically, the stereochemistry at its chiral centers, dictate the compound's affinity and selectivity for various adrenergic and serotonin receptors. A comprehensive understanding of these structure-activity relationships, validated by quantitative experimental methods like the radioligand binding assay, is indispensable for the rational design of selective and effective therapeutic agents. This guide provides the conceptual framework and methodological detail for researchers to confidently explore the pharmacological potential of this important chemical scaffold.

References

  • Wong, D. T., et al. (1995). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. PubMed. [Link]

  • Takeda, S., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Gunaian, M., et al. (2018). The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. PMC. [Link]

  • Bio-protocol. Radioligand binding assays. Bio-protocol. [Link]

  • Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. PMC. [Link]

  • Rahman, S. Z., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. PubMed. [Link]

  • Kaczmarczyk, K., et al. (2022). Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. MDPI. [Link]

  • Angelov, D., et al. (2013). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Drug Testing and Analysis. [Link]

  • ResearchGate. The 3-phenylpropanol biosynthetic pathways. ResearchGate. [Link]

  • Cannavo, A., et al. (2016). Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade. PMC. [Link]

  • Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS One. [Link]

  • ResearchGate. Properties of three human b-adrenergic receptors. ResearchGate. [Link]

  • Kavanagh, P., et al. (2013). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. PubMed. [Link]

  • Guo, Y., et al. (2022). Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. MDPI. [Link]

  • Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. [Link]

  • Ukena, K., et al. (2002). Molecular properties of endogenous RFamide-related peptide-3 and its interaction with receptors. CORE. [Link]

  • Wikipedia. Phenylethanolamine. Wikipedia. [Link]

  • L-G. Milanesi, et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]

  • Google Patents. (2011). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • BindingDB.org. Binding Database. BindingDB.org. [Link]

  • Imbs, J. L., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]

  • Fuller, R. W., et al. (1975). Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. PubMed. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Grunewald, G. L., et al. (1988). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed. [Link]

  • Alonso-Moreno, C., et al. (2021). Innovative Syntheses and Reactivity of Propiolamidines. MDPI. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Popova, N. K., & Naumenko, V. S. (2023). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. MDPI. [Link]

  • Scribd. Structure-Activity Relationships of Sympathomimetics. Scribd. [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One. [Link]

Sources

Validation

Predictive Toxicology &amp; Pharmacokinetics of 3-Methylaminophenylpropanol: A Comparative Guide to In Vitro Models

Executive Summary 3-Methylamino-1-phenylpropanol (3-MAP) is a critical synthetic intermediate and a heavily monitored active impurity in the manufacturing of selective norepinephrine reuptake inhibitors (SNRIs) like atom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylamino-1-phenylpropanol (3-MAP) is a critical synthetic intermediate and a heavily monitored active impurity in the manufacturing of selective norepinephrine reuptake inhibitors (SNRIs) like atomoxetine, and SSRIs like fluoxetine[1][2]. Structurally homologous to sympathomimetic phenethylamines, 3-MAP possesses inherent biological activity and is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Harmful if swallowed) and Skin Corr. 1B[3].

For drug development professionals and toxicologists, accurately predicting the in vivo hepatotoxic and neurotoxic effects of 3-MAP is paramount. This guide objectively compares the performance of traditional and advanced in vitro models, providing a field-proven, self-validating methodology to bridge the gap between in vitro screening and in vivo extrapolation (IVIVE).

The Mechanistic Challenge: CYP-Mediated Metabolism

The primary bottleneck in predicting the in vivo effects of 3-MAP and its downstream active pharmaceutical ingredients (APIs) is their reliance on hepatic CYP2D6 for oxidative metabolism[4]. In human populations, CYP2D6 expression is highly polymorphic. If an in vitro model lacks robust and sustained CYP2D6 expression, it will fail to generate the reactive oxidative metabolites responsible for mitochondrial dysfunction and Drug-Induced Liver Injury (DILI).

As an Application Scientist, I emphasize that selecting the correct in vitro platform is a matter of mechanistic causality. Traditional 2D models rapidly lose their metabolic competence, leading to dangerous false-negative toxicity predictions.

Pathway MAP 3-Methylaminophenylpropanol (3-MAP) CYP CYP2D6 Metabolism (Hepatic) MAP->CYP Substrate Binding Metabolite Oxidative Metabolites CYP->Metabolite Phase I Oxidation Stress Mitochondrial Dysfunction & Oxidative Stress Metabolite->Stress Reactive Intermediates DILI In Vivo Phenotype: Hepatotoxicity (DILI) Stress->DILI Cellular Apoptosis

Figure 1: CYP2D6-mediated metabolic pathway of 3-MAP leading to potential hepatotoxicity.

Comparative Analysis of In Vitro Models

To objectively evaluate 3-MAP toxicity, we must compare the performance of standard 2D cultures against advanced 3D Primary Human Hepatocyte (PHH) spheroids and Liver-on-a-Chip Microphysiological Systems (MPS).

Quantitative Performance Comparison
Model PlatformCYP2D6 MaintenanceFluidic Shear Stress3-MAP IC₅₀ SensitivityThroughputCost per Well
2D HepG2 Cell Line < 48 hoursNoLow (False Negatives)High (384-well)Low
3D PHH Spheroids > 28 daysNoHigh (Accurate to in vivo)Medium (96-well)Medium
Liver-on-a-Chip (MPS) > 28 daysYesVery High (PK/PD aligned)Low (12-well)High

Editorial Insight: While Liver-on-a-Chip provides the highest physiological fidelity due to fluidic shear stress, 3D PHH Spheroids offer the optimal balance of throughput, cost, and sustained CYP450 activity required for screening 3-MAP during early-stage API development.

Experimental Protocol: Self-Validating 3D PHH Spheroid Assay

Trustworthiness in toxicological screening requires a self-validating system. The following protocol utilizes a parallel-arm design with a selective CYP2D6 inhibitor. The Causality Principle: If the CYP2D6 inhibitor rescues cell viability, the toxicity is definitively driven by 3-MAP metabolites. If the inhibitor exacerbates toxicity, the parent compound (3-MAP) is the primary toxicophore.

Workflow Seed Seed PHH Cells (Ultra-Low Attachment) Agg Spheroid Formation (Days 1-5) Seed->Agg Dose 3-MAP Dosing +/- CYP2D6 Inhibitor Agg->Dose Assay Multiplex Assay (ATP & LDH Release) Dose->Assay IVIVE IVIVE Modeling (Predict In Vivo Cmax) Assay->IVIVE

Figure 2: Self-validating 3D PHH spheroid workflow for 3-MAP toxicity screening.

Step-by-Step Methodology
  • Cell Seeding: Thaw cryopreserved Primary Human Hepatocytes (PHH) and seed at 1,500 cells/well in 96-well Ultra-Low Attachment (ULA) plates using a serum-free hepatocyte maintenance medium.

  • Spheroid Aggregation: Centrifuge the plates at 100 × g for 2 minutes. Incubate at 37°C, 5% CO₂ for 5 days. Rationale: This 5-day window is critical for the restoration of functional cell-cell junctions and bile canaliculi networks.

  • Self-Validating Dosing Strategy:

    • Arm A (Standard): Treat spheroids with a 10-point concentration gradient of 3-MAP (0.1 µM to 1000 µM).

    • Arm B (Mechanistic Validation): Pre-treat spheroids with 1 µM quinidine (a potent CYP2D6 inhibitor) for 1 hour, followed by the identical 3-MAP concentration gradient.

  • Incubation: Maintain compound exposure for 72 hours, performing a carefully pipetted 50% media exchange at the 36-hour mark to prevent nutrient depletion.

  • Multiplexed Endpoint Analysis:

    • Cytotoxicity: Extract 50 µL of the supernatant to measure Lactate Dehydrogenase (LDH) release, indicating membrane rupture.

    • Viability: Lyse the remaining spheroids and quantify intracellular ATP using a 3D-optimized luminescent assay (e.g., CellTiter-Glo® 3D).

  • Data Analysis (IVIVE): Calculate the IC₅₀ shift between Arm A and Arm B. Utilize Physiologically Based Pharmacokinetic (PBPK) modeling software to extrapolate the in vitro IC₅₀ to a predicted in vivo Cmax, establishing safe exposure limits for 3-MAP as an API impurity.

Conclusion

Transitioning from 2D cell lines to 3D PHH spheroids or MPS is not merely a technological upgrade; it is a fundamental requirement for scientific integrity when evaluating CYP-dependent compounds. By employing a self-validating mechanistic workflow, researchers can confidently predict the in vivo liability of 3-Methylaminophenylpropanol, ensuring safer downstream synthesis of critical neuropsychiatric therapeutics.

References

  • Development and Validation of RP-HPLC Method for the Determination of Atomoxetine Capsules Source: ResearchGate URL:[Link]

  • 3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methylaminophenylpropanol proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and process scale-up, I have designed this technical bulletin to provide researchers and drug development professionals with a self-validating, causality-drive...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and process scale-up, I have designed this technical bulletin to provide researchers and drug development professionals with a self-validating, causality-driven framework for the safe handling and disposal of 3-Methylaminophenylpropanol (PMAP).

By understanding the mechanistic behavior of this compound, laboratories can move beyond rote compliance and build inherently safer operational workflows.

Scientific Context and Hazard Profile

3-Methylaminophenylpropanol (PMAP) is a bifunctional chiral amino alcohol. In drug development, its benzylic hydroxyl group is frequently leveraged in nucleophilic aromatic substitution (SNAr) reactions to synthesize the diaryl ether linkages characteristic of neurotropic agents like fluoxetine and atomoxetine[1].

While highly valuable synthetically, PMAP's dual functionality—a secondary amine and a secondary alcohol—presents specific logistical challenges. The free base is nucleophilic and basic, capable of reacting exothermically with strong acids, acid chlorides, and oxidizing agents.

Table 1: Physicochemical and Hazard Data for 3-Methylaminophenylpropanol

Property / HazardValue / ClassificationOperational Implication
CAS Numbers 114133-37-8 (S-isomer); 137999-85-0 (HCl salt)Ensure correct isomer/salt form is identified during waste logging[2],[3].
Molecular Weight 165.23 g/mol Standardize molar calculations for neutralization[3].
GHS Health Hazards H314, H315, H318, H335Mandates strict PPE (corrosive to skin/eyes); prohibits sink disposal[2],[4].
Solubility Soluble in EtOAc, MeOH; HCl salt is water-solubleDictates the choice of extraction and cleanup solvents[5],[6].
Chemical Incompatibilities Strong oxidizers, strong acids, acid chloridesRequires strict segregation in waste accumulation areas.

Spill Cleanup Methodology (Self-Validating Protocol)

A spill of PMAP (particularly as a free-base solution) introduces immediate respiratory (H335) and dermal (H315) risks[2],[4]. The following protocol utilizes a self-validating chemical mechanism to ensure absolute decontamination.

Step-by-Step Spill Response:

  • PPE & Isolation: Immediately don nitrile gloves (minimum 0.11 mm thickness, doubled), chemical splash goggles, and a lab coat. Isolate the spill radius.

    • Causality: PMAP causes serious eye damage and is a skin irritant; double-gloving prevents breakthrough from organic solvent carriers[2],[4].

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

    • Causality: Using inert material prevents unintended exothermic reactions that could occur with reactive absorbents like sawdust.

  • Neutralization (For Free Base): Carefully apply a weak acid solution (e.g., 5% w/v citric acid or sodium bisulfate) over the absorbed spill.

    • Causality: Neutralizing the basic secondary amine converts it into a non-volatile, highly water-soluble salt. This drastically reduces the inhalation hazard and quenches its nucleophilic reactivity.

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized matrix into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Validation (Critical Step): Swab the spill surface with a damp piece of universal pH indicator paper.

    • Causality: A pH reading of 6–8 confirms that no residual basic amine remains on the surface. If the pH is >8, repeat the neutralization step. This creates a closed-loop, self-validating safety check.

Standard Operating Procedure (SOP) for Routine Disposal

Routine laboratory operations generating PMAP waste (e.g., mother liquors from recrystallization, aqueous extracts from reductive amination workups) must follow a structured segregation path to comply with environmental regulations[5],[6].

Step-by-Step Disposal Workflow:

  • Waste Characterization: Determine if the PMAP waste is an aqueous solution, an organic solvent mixture, or solid waste (e.g., contaminated filter paper, spent Raney nickel catalyst from hydrogenation)[5],[6].

  • Segregation & Pre-treatment:

    • Aqueous Waste: Adjust the pH to 6–8 using dilute HCl before transferring to the aqueous waste carboy.

      • Causality: Neutralization prevents the volatilization of the free base inside the waste drum, mitigating exposure risks when the drum is opened.

    • Organic Waste: Separate strictly into halogenated (e.g., if dichloromethane was used) and non-halogenated (e.g., ethyl acetate, methanol) streams.

    • Solid Waste: Place contaminated consumables in a sealed, puncture-resistant HDPE container.

  • Container Compatibility: Always use HDPE or amber glass for secondary containment.

    • Causality: PMAP can slowly degrade under UV light, and its basic nature can compromise certain lower-grade plastics (like standard PET) over prolonged storage.

  • Labeling: Affix a standardized hazardous waste label. Explicitly list "3-Methylaminophenylpropanol (Amine-containing organic waste)" and check the "Toxic" and "Corrosive/Irritant" hazard boxes.

  • Final Destruction: Transfer to Environmental Health and Safety (EHS) for high-temperature incineration.

    • Causality: Incineration of nitrogenous compounds like PMAP generates toxic nitrogen oxides (NOx). The disposal facility must utilize NOx scrubbers to comply with environmental emission standards.

Logical Workflow Visualization

To streamline laboratory decision-making and prevent improper mixing of incompatible waste streams, follow this operational decision tree for PMAP waste segregation.

PMAP_Disposal Start PMAP Waste Generation State Determine Waste State Start->State Solid Solid Waste (Pure/Contaminated Labware) State->Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid Contain Contain in HDPE/Glass Secondary Containment Solid->Contain Aqueous Aqueous Solution (Check pH) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Neutralize Neutralize to pH 6-8 (Avoid strong acids) Aqueous->Neutralize Halogenated Halogenated Waste Stream Organic->Halogenated e.g., DCM NonHalogenated Non-Halogenated Waste Stream Organic->NonHalogenated e.g., EtOAc Neutralize->Contain Halogenated->Contain NonHalogenated->Contain Label Label: Hazardous Waste (Toxic, Irritant) Contain->Label Incinerate High-Temp Incineration (with NOx Scrubbers) Label->Incinerate

Workflow for handling and segregating 3-Methylaminophenylpropanol waste streams.

References

  • Title: 3-(Methylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | CID 20287562 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: (S)-3-(Methylamino)-1-phenylpropan-1-ol | CID 7439089 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol Source: Google Patents URL
  • Title: Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases Source: ResearchGate URL: [Link]

Sources

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